molecular formula C27H30FNO5S B10770584 TUG-905

TUG-905

Cat. No.: B10770584
M. Wt: 499.6 g/mol
InChI Key: ODIHLEYTPVYAPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TUG-905 is a useful research compound. Its molecular formula is C27H30FNO5S and its molecular weight is 499.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H30FNO5S

Molecular Weight

499.6 g/mol

IUPAC Name

3-[2-fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid

InChI

InChI=1S/C27H30FNO5S/c1-19-15-24(34-13-4-14-35(2,32)33)10-11-25(19)22-6-3-5-20(16-22)18-29-23-9-7-21(26(28)17-23)8-12-27(30)31/h3,5-7,9-11,15-17,29H,4,8,12-14,18H2,1-2H3,(H,30,31)

InChI Key

ODIHLEYTPVYAPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCCS(=O)(=O)C)C2=CC=CC(=C2)CNC3=CC(=C(C=C3)CCC(=O)O)F

Origin of Product

United States

Foundational & Exploratory

TUG-905: A Potent and Selective GPR40 Agonist for Investigating Metabolic and Neurological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TUG-905 is a potent and selective synthetic agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This technical guide provides a comprehensive overview of the function and mechanism of action of this compound, with a focus on its role in hypothalamic signaling, neurogenesis, and energy homeostasis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting GPR40.

Introduction

G protein-coupled receptor 40 (GPR40) is a promising therapeutic target for metabolic disorders, including type 2 diabetes and obesity. It is activated by medium and long-chain fatty acids, playing a crucial role in various physiological processes. This compound has emerged as a valuable pharmacological tool to elucidate the specific functions of GPR40 due to its high potency and selectivity.[1] This guide will delve into the molecular mechanisms initiated by this compound, its physiological effects, and methodologies for its experimental application.

Physicochemical Properties and Potency of this compound

This compound is a benzylamine (B48309) derivative with a chemical formula of C27H30FNO5S and a molecular weight of 499.59 g/mol . Its potency as a GPR40 agonist has been quantified in various studies.

Parameter Value Species/Cell Line Assay Type
pEC507.03MouseCalcium mobilization assay
pEC508.1HumanNot specified

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating GPR40, which is primarily coupled to the Gαq/11 signaling pathway.[1][2][3][4] This initiates a cascade of intracellular events, with a notable downstream effector being the p38 mitogen-activated protein kinase (MAPK) pathway.

GPR40-Gαq/11-p38 MAPK Signaling Pathway

Activation of GPR40 by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). While the canonical Gαq/11 pathway involves IP3-mediated calcium release and DAG-mediated protein kinase C (PKC) activation, studies with this compound have specifically highlighted the activation of the p38 MAPK pathway. The precise molecular link between Gαq/11 activation and subsequent p38 phosphorylation is an area of active research, with potential involvement of upstream kinases such as MAPKKKs (e.g., ASK1, TAK1) and MAPKKs (MKK3/6).[5][6]

GPR40_p38_Signaling TUG905 This compound GPR40 GPR40 (FFA1) TUG905->GPR40 Gq11 Gαq/11 GPR40->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation p38 p38 MAPK (phosphorylated) PLC->p38 Activation BDNF BDNF Gene Expression p38->BDNF Upregulation Neurogenesis Hypothalamic Neurogenesis BDNF->Neurogenesis Promotion

Effects on Hypothalamic Neurons

In the hypothalamus, GPR40 is expressed in neurons, and its activation by this compound has profound effects on energy homeostasis and inflammation.

  • Increased POMC Expression: Intracerebroventricular administration of this compound leads to an increase in the mRNA expression of pro-opiomelanocortin (POMC). POMC neurons are key regulators of appetite and energy expenditure.

  • Reduced Inflammation and ER Stress: this compound treatment has been shown to decrease the phosphorylation of IKKα/β, a key marker of inflammation, in the hypothalamus. It also reduces markers of endoplasmic reticulum (ER) stress, including the phosphorylation of PERK, IRE1α, and eIF2α, and decreases the phosphorylation of AMPKα.[7][8]

Hypothalamic_Effects TUG905 This compound GPR40_neuron GPR40 (Hypothalamic Neurons) TUG905->GPR40_neuron POMC ↑ POMC mRNA GPR40_neuron->POMC Inflammation ↓ p-IKKα/β GPR40_neuron->Inflammation ER_Stress ↓ p-PERK, p-IRE1α, p-eIF2α GPR40_neuron->ER_Stress AMPK ↓ p-AMPKα GPR40_neuron->AMPK

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various experimental settings.

Table 1: In Vitro Effects of this compound

Parameter Cell Type Treatment Result
Cell Proliferation & DCX mRNAHypothalamic neurospheres10 µM this compound for 7 & 13 daysIncreased
GPR40 & BDNF gene expressionNeuro2a cells10 µM this compound for 2, 4, & 24hIncreased
p38 PhosphorylationNeuro2a cells10 µM this compoundIncreased
ERK & Akt PhosphorylationNeuro2a cells10 µM this compoundNo change

Table 2: In Vivo Effects of this compound in Mice

Parameter Administration Treatment Result
Body Massi.c.v.2.0 μL, 1.0 mM, twice daily for 6 daysReduced[9]
Caloric Intakei.c.v.2.0 μL, 1.0 mM, twice daily for 6 daysTrend towards reduction
POMC mRNAi.c.v.2.0 μL, 1.0 mM, twice daily for 6 daysIncreased
Hypothalamic IL-10 & IL-6i.c.v.2.0 μL, 1.0 mM, twice daily for 6 daysIncreased
p-IKKα/β, p-AMPKα, p-PERK, p-IRE1α, p-eIF2αi.c.v.Not specifiedReduced[7][8]

Experimental Protocols

In Vivo Intracerebroventricular (i.c.v.) Injection in Mice

This protocol describes the administration of this compound directly into the lateral ventricles of the mouse brain.

Materials:

  • This compound solution (1.0 mM in sterile saline)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe with a 27-gauge needle

  • Surgical tools (drill, scalpel, etc.)

  • Antiseptic solution and sutures

Procedure:

  • Anesthetize the mouse using isoflurane (B1672236) and mount it in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Identify the bregma and lambda sutures.

  • Using stereotaxic coordinates, drill a small hole over the lateral ventricle.

  • Slowly lower the Hamilton syringe needle to the desired depth within the ventricle.

  • Infuse 2.0 μL of the this compound solution over a period of 2 minutes.

  • Leave the needle in place for an additional minute to prevent backflow.

  • Slowly withdraw the needle and suture the incision.

  • Monitor the animal during recovery.

ICV_Workflow Start Anesthetize Mouse Step1 Mount in Stereotaxic Frame Start->Step1 Step2 Scalp Incision Step1->Step2 Step3 Drill Burr Hole Step2->Step3 Step4 Lower Needle Step3->Step4 Step5 Infuse this compound Step4->Step5 Step6 Withdraw Needle & Suture Step5->Step6 End Monitor Recovery Step6->End

Western Blot for Phosphorylated p38 MAPK

This protocol outlines the detection of phosphorylated p38 in cell lysates following this compound treatment.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Culture cells to the desired confluency and treat with this compound for the specified time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe for total p38 as a loading control.

RT-qPCR for POMC mRNA Expression

This protocol describes the quantification of POMC mRNA levels in hypothalamic tissue.

Materials:

  • Hypothalamic tissue samples

  • RNA extraction kit (e.g., TRIzol)

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for POMC and a reference gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Homogenize hypothalamic tissue and extract total RNA using an RNA extraction kit.

  • Assess RNA quality and quantity.

  • Reverse transcribe an equal amount of RNA from each sample into cDNA.

  • Perform qPCR using primers for POMC and a reference gene.

  • Analyze the data using the ΔΔCt method to determine the relative expression of POMC mRNA.

Conclusion

This compound is a powerful research tool for investigating the physiological roles of GPR40. Its high potency and selectivity allow for the specific interrogation of GPR40-mediated signaling pathways. The evidence presented in this guide highlights the significant involvement of this compound-activated GPR40 in regulating hypothalamic function, including neurogenesis, energy balance, and inflammation, primarily through the p38 MAPK pathway. The detailed protocols provided herein are intended to facilitate reproducible and robust experimental designs for researchers in the fields of metabolic disease, neuroscience, and drug discovery. Further investigation into the downstream effectors of the GPR40-p38 MAPK axis will undoubtedly provide deeper insights into the therapeutic potential of targeting this receptor.

References

TUG-905: A Selective FFA1 Agonist for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of TUG-905, a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of FFA1 activation.

Introduction to this compound and FFA1

Free Fatty Acid Receptor 1 (FFA1) is a G protein-coupled receptor that is highly expressed in pancreatic β-cells and enteroendocrine L-cells. It plays a crucial role in glucose homeostasis by potentiating glucose-stimulated insulin (B600854) secretion (GSIS) and stimulating the release of glucagon-like peptide-1 (GLP-1). This makes FFA1 an attractive therapeutic target for type 2 diabetes. This compound is a synthetic, small-molecule agonist of FFA1, characterized by its high potency and selectivity, making it a valuable tool for studying FFA1 physiology and for the development of novel anti-diabetic drugs.[1][2]

Physicochemical Properties and In Vitro Potency of this compound

This compound is a potent agonist at both human and murine FFA1 receptors.[2] Its activity has been characterized in various in vitro assays, demonstrating its high affinity and efficacy.

ParameterSpeciesValueAssayReference
pEC50Murine7.03Calcium Mobilization[3][4]
pEC50Human7.34Dynamic Mass Redistribution[5]
pKiHuman8.36BRET Assay[5]

Mechanism of Action and Signaling Pathways

This compound selectively binds to and activates FFA1. The primary signaling cascade initiated by FFA1 activation is through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. The subsequent rise in cytosolic calcium concentration is a key event in the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.

Beyond the canonical Gαq pathway, FFA1 activation can also lead to the phosphorylation of Extracellular signal-regulated kinases (ERK1/2), suggesting the involvement of additional signaling cascades that can influence cellular processes like gene expression and proliferation.[1]

FFA1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TUG905 This compound FFA1 FFA1 Receptor TUG905->FFA1 Binds and Activates Gq11 Gαq/11 FFA1->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Insulin_Secretion Potentiation of Glucose-Stimulated Insulin Secretion Ca_release->Insulin_Secretion GLP1_Secretion GLP-1 Secretion Ca_release->GLP1_Secretion ERK ERK1/2 Phosphorylation PKC->ERK

FFA1 Signaling Pathway Activated by this compound.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes a method to measure the this compound-induced increase in intracellular calcium in cells expressing the FFA1 receptor.

Materials:

  • HEK293 cells stably expressing human or murine FFA1.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • This compound.

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Seeding: Seed FFA1-expressing HEK293 cells into 96-well plates at an appropriate density and culture overnight to allow for cell attachment.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

  • Remove the culture medium from the cells and add the loading buffer to each well.

  • Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.

  • Cell Washing: After incubation, gently wash the cells twice with assay buffer to remove excess dye.

  • Add a final volume of 100 µL of assay buffer to each well.

  • Compound Preparation: Prepare a 2x concentrated stock solution of this compound at various concentrations in the assay buffer.

  • Measurement: Place the cell plate and the compound plate into the fluorescence plate reader.

  • Establish a baseline fluorescence reading for approximately 10-20 seconds.

  • Automatically add 100 µL of the this compound stock solution to the corresponding wells.

  • Immediately begin recording the fluorescence intensity for 2-3 minutes. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound and plot the concentration-response curve to calculate the pEC50.

GLP-1 Secretion Assay

This protocol outlines a method to assess the effect of this compound on GLP-1 secretion from the murine enteroendocrine cell line STC-1.

Materials:

  • STC-1 cells.

  • Cell culture medium (e.g., DMEM with high glucose and 10% FBS).

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer (KRB) supplemented with 0.1% BSA).

  • This compound.

  • DPP-4 inhibitor (e.g., sitagliptin).

  • Protease inhibitor cocktail.

  • 24-well cell culture plates.

  • GLP-1 ELISA kit.

Procedure:

  • Cell Seeding: Seed STC-1 cells into 24-well plates and culture until they reach approximately 80-90% confluency.

  • Cell Washing: Gently wash the cells twice with pre-warmed assay buffer.

  • Pre-incubation: Add 500 µL of assay buffer to each well and incubate for 1-2 hours at 37°C to establish a basal secretion rate.

  • Stimulation: Prepare stimulation solutions containing different concentrations of this compound in the assay buffer. Also, include a vehicle control.

  • Remove the pre-incubation buffer and add 500 µL of the respective stimulation solutions to the wells.

  • Incubate the plate at 37°C for 2 hours.

  • Sample Collection: After incubation, collect the supernatant from each well.

  • Immediately add a DPP-4 inhibitor and a protease inhibitor cocktail to the collected supernatant to prevent GLP-1 degradation.

  • Centrifuge the samples to remove any cellular debris.

  • GLP-1 Measurement: Determine the concentration of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the GLP-1 secretion to the total protein content of the cells in each well. Plot the GLP-1 concentration against the this compound concentration.

In Vivo Applications

While specific in vivo data for this compound is limited in the public domain, its demonstrated in vitro potency suggests its utility in animal models of type 2 diabetes. A common in vivo experiment to assess the efficacy of an FFA1 agonist is the oral glucose tolerance test (OGTT).

Experimental_Workflow cluster_invivo In Vivo Evaluation Binding_Assay Binding Affinity (pKi) [BRET Assay] Functional_Assay Functional Potency (pEC50) [Calcium Mobilization] Signaling_Assay Signaling Pathway Analysis [ERK Phosphorylation] Secretion_Assay Hormone Secretion [GLP-1, Insulin] Animal_Model Animal Model Selection [e.g., Diet-Induced Obese Mice] Secretion_Assay->Animal_Model OGTT Oral Glucose Tolerance Test (OGTT) Animal_Model->OGTT Data_Analysis Data Analysis [AUC, Glucose Excursion] OGTT->Data_Analysis

References

TUG-905 and the GPR40 Signaling Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TUG-905, a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). It delves into the molecular mechanisms of the GPR40 signaling pathway upon activation by this compound, presents key quantitative data, and offers detailed experimental protocols for studying this interaction.

Introduction to this compound and GPR40

GPR40 is a G-protein coupled receptor that is predominantly expressed in pancreatic β-cells and, to a lesser extent, in the brain and enteroendocrine cells.[1][2] It is activated by medium and long-chain free fatty acids (FFAs), playing a crucial role in glucose-stimulated insulin (B600854) secretion (GSIS).[3][4] The glucose-dependent nature of GPR40-mediated insulin release makes it an attractive therapeutic target for type 2 diabetes, as it poses a lower risk of hypoglycemia compared to other insulin secretagogues.[4][5]

This compound is a synthetic agonist of GPR40, characterized as a potent and selective benzylamine (B48309) derivative.[6] Its development has been driven by the need for tool compounds to elucidate the physiological roles of GPR40 and to explore its therapeutic potential. The addition of a mesylpropoxy group to its structure improves its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, likely by reducing lipophilicity.[6]

Quantitative Data for this compound

The following tables summarize the key quantitative parameters of this compound's activity on GPR40.

Table 1: In Vitro Potency of this compound

ParameterSpeciesValueReference
pEC50Human8.1[7]
pEC50Mouse7.03[8][8]

Table 2: Effects of this compound on Gene Expression and Cellular Processes

EffectCell TypeConcentrationDurationResultReference
GPR40 mRNA expressionNeuro2a (murine neuroblastoma)10 µM2 and 4 hIncreased[7][8]
BDNF mRNA expressionNeuro2a (murine neuroblastoma)10 µM4 and 24 hIncreased[7][8]
Cell proliferation & DCX mRNA levelsHypothalamic cells10 µM7 and 13 daysIncreased[8]

Table 3: In Vivo Effects of this compound

EffectAnimal ModelDosing RegimenResultReference
Body massMice2.0 μL, 1.0 mM (i.c.v.), twice a day for 6 daysReduced[8][9]
Caloric intakeMice2.0 μL, 1.0 mM (i.c.v.), twice a day for 6 daysTrend toward reduction[8]
POMC mRNA expressionMice2.0 μL, 1.0 mM (i.c.v.), twice a day for 6 daysIncreased[8]

The GPR40 Signaling Pathway

Activation of GPR40 by agonists like this compound primarily initiates a signaling cascade through the Gαq/11 subunit of the heterotrimeric G-protein.[3][5] This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2] The resulting increase in cytosolic Ca2+ concentration is a key event that potentiates glucose-stimulated insulin secretion from pancreatic β-cells.[10] DAG, in turn, can activate protein kinase C (PKC), which also contributes to the enhancement of insulin secretion.[2] Some studies suggest that certain GPR40 agonists may also engage Gs-coupled signaling pathways, leading to cAMP production, although this has not been explicitly demonstrated for this compound.[1][11] In neuronal cells, this compound has been shown to increase the phosphorylation of p38 MAPK, a pathway implicated in neurogenesis.[7]

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum TUG905 This compound GPR40 GPR40 TUG905->GPR40 Binds to Gaq11 Gαq/11 GPR40->Gaq11 Activates p38 p38 MAPK GPR40->p38 Activates (Neuronal cells) PLC Phospholipase C (PLC) Gaq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ IP3->Ca_ER Binds to receptor, releases Ca²⁺ PKC Protein Kinase C (PKC) DAG->PKC Activates Insulin Insulin Secretion (Pancreatic β-cells) PKC->Insulin Potentiates p_p38 p-p38 p38->p_p38 Phosphorylation Neurogenesis Neurogenesis (Neuronal cells) p_p38->Neurogenesis Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->Insulin

Caption: GPR40 signaling pathway activated by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR40 activation.

Materials:

  • Cells expressing GPR40 (e.g., CHO-K1 or HEK293 cells stably expressing the receptor)

  • Black, clear-bottom 96- or 384-well microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye extrusion)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • This compound stock solution (in DMSO)

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Seeding:

    • The day before the assay, seed the GPR40-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions. A typical solution contains the calcium-sensitive dye, Pluronic F-127 to aid in dye solubilization, and optionally probenecid.

    • Aspirate the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer at the desired concentrations (typically 5x the final concentration).

  • Assay Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically inject the this compound dilutions into the wells.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response and its subsequent decay.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Calcium_Mobilization_Workflow start Start seed_cells Seed GPR40-expressing cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO₂) seed_cells->incubate_overnight dye_loading Load cells with calcium-sensitive dye incubate_overnight->dye_loading incubate_dye Incubate (37°C, 30-60 min) dye_loading->incubate_dye measure_fluorescence Measure fluorescence in plate reader (e.g., FLIPR) incubate_dye->measure_fluorescence prepare_compound Prepare serial dilutions of this compound inject_compound Inject this compound prepare_compound->inject_compound establish_baseline Establish baseline reading (10-20 sec) measure_fluorescence->establish_baseline establish_baseline->inject_compound record_response Record fluorescence (60-120 sec) inject_compound->record_response analyze_data Analyze data: Calculate ΔF and EC50 record_response->analyze_data end End analyze_data->end

Caption: Experimental workflow for a calcium mobilization assay.

Static Insulin Secretion Assay

This assay measures the amount of insulin secreted from pancreatic β-cells or isolated islets in response to this compound under different glucose conditions.

Materials:

  • Pancreatic β-cell line (e.g., INS-1E) or isolated pancreatic islets

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA

  • Glucose solutions (e.g., 2.8 mM for basal and 16.7 mM for stimulatory conditions)

  • This compound stock solution (in DMSO)

  • Acid-ethanol solution (for insulin extraction)

  • Insulin ELISA kit

  • 24-well plates

Protocol:

  • Cell/Islet Preparation:

    • Culture pancreatic β-cells to the desired confluency or isolate pancreatic islets from rodents.

    • If using islets, allow them to recover overnight in culture medium.

  • Pre-incubation:

    • Wash the cells/islets with KRB buffer containing a basal glucose concentration (e.g., 2.8 mM).

    • Pre-incubate the cells/islets in the basal glucose KRB buffer for 30-60 minutes at 37°C to allow them to return to a resting state.

  • Incubation with this compound:

    • Prepare KRB buffer with basal (e.g., 2.8 mM) and stimulatory (e.g., 16.7 mM) glucose concentrations, each containing different concentrations of this compound or vehicle (DMSO).

    • Aspirate the pre-incubation buffer and add the treatment buffers to the cells/islets.

    • Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Sample Collection:

    • At the end of the incubation, collect the supernatant (which contains the secreted insulin).

    • Lyse the cells/islets with acid-ethanol to extract the intracellular insulin content.

  • Insulin Measurement:

    • Measure the insulin concentration in the supernatant and the cell lysate using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the secreted insulin to the total insulin content (secreted + intracellular).

    • Compare the amount of insulin secreted in the presence of this compound to the vehicle control at both basal and stimulatory glucose concentrations.

Insulin_Secretion_Workflow start Start prepare_cells Prepare pancreatic β-cells or isolated islets start->prepare_cells pre_incubation Pre-incubate in basal glucose KRB buffer prepare_cells->pre_incubation incubation Incubate cells/islets with treatment solutions (e.g., 60 min) pre_incubation->incubation prepare_treatments Prepare KRB with basal/stimulatory glucose +/- this compound prepare_treatments->incubation collect_supernatant Collect supernatant (secreted insulin) incubation->collect_supernatant extract_insulin Extract intracellular insulin (cell lysis) incubation->extract_insulin measure_insulin Measure insulin concentration (ELISA) collect_supernatant->measure_insulin extract_insulin->measure_insulin analyze_data Analyze data: Normalize secreted insulin to total insulin measure_insulin->analyze_data end End analyze_data->end

Caption: Experimental workflow for a static insulin secretion assay.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the multifaceted roles of the GPR40 receptor. Its potency and selectivity make it an ideal candidate for in vitro and in vivo studies aimed at understanding the physiological and pathophysiological significance of GPR40 signaling in metabolic diseases and neuroscience. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of targeting the GPR40 pathway.

References

TUG-905: A Novel Agonist for GPR40-Mediated Hypothalamic Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TUG-905 has emerged as a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2] This technical guide provides a comprehensive overview of the role of this compound in promoting hypothalamic cell proliferation and survival.[3][4] It details the underlying molecular mechanisms, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required to investigate and potentially harness the therapeutic potential of this compound in the context of hypothalamic neurogenesis and related metabolic disorders.

Introduction

The hypothalamus is a critical brain region that regulates energy homeostasis, and the process of adult neurogenesis within the hypothalamus has been increasingly recognized as a key factor in maintaining metabolic health. Dysregulation of hypothalamic function is associated with obesity and type 2 diabetes. This compound is a synthetic agonist of GPR40, a receptor that is expressed in the hypothalamus and is activated by medium and long-chain fatty acids.[5] Studies have demonstrated that this compound can stimulate hypothalamic neural precursor cell (NPC) proliferation and survival, suggesting its potential as a therapeutic agent for metabolic diseases.[3][5][6] This guide will delve into the technical details of this compound's mechanism of action and its effects on hypothalamic cells.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

ParameterValueCell Type/AssayReference
pEC50 (human GPR40)8.1Not Specified[5]
pEC50 (mouse GPR40)7.0Not Specified[5]
pEC507.03Not Specified[3][4]
Concentration for increased cell proliferation10 µMNeuro2a (murine neuroblastoma) cells[3]
Treatment duration for increased cell proliferation7 and 13 daysNeuro2a (murine neuroblastoma) cells[3]
Concentration for increased GPR40 & BDNF gene expression10 µMNeuro2a (murine neuroblastoma) cells[3]
Treatment duration for increased GPR40 & BDNF gene expression2, 4, and 24 hoursNeuro2a (murine neuroblastoma) cells[3]

Table 2: In Vivo Effects of this compound

ParameterDosageTreatment RegimenEffectReference
Body Mass Reduction2.0 μL, 1.0 mM (i.c.v.)Twice a day for 6 daysReduced body mass and a trend toward reduced caloric intake.[3]
Hypothalamic Inflammation2.0 μL, 1.0 mM (i.c.v.)Twice a day for 6 daysIncreased IL-10 and IL-6 in the hypothalamus.[3]
POMC mRNA Expression2.0 μL, 1.0 mM (i.c.v.)Twice a day for 6 daysIncreased POMC mRNA expression.[3]
Hypothalamic Cell ProliferationNot specified7-day repeated treatmentIncreased number of BrdU immunopositive cells in the hypothalamic ventricular zone (HVZ).[5][7][8]

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on hypothalamic cell proliferation primarily through the activation of GPR40. This activation initiates a downstream signaling cascade involving p38 mitogen-activated protein kinase (MAPK) and brain-derived neurotrophic factor (BDNF).

GPR40-p38-BDNF Signaling Pathway

Activation of GPR40 by this compound leads to the phosphorylation and activation of p38 MAPK.[5][8] This, in turn, stimulates the expression of BDNF.[5][8] BDNF is a crucial neurotrophin that promotes neuronal survival, differentiation, and plasticity. The synergistic action of this compound, BDNF, and Interleukin-6 (IL-6) has been shown to induce the expression of doublecortin (DCX), a marker for neuroblasts, and microtubule-associated protein 2 (MAP2), a marker for mature neurons.[5][7] Inhibition of p38 or immunoneutralization of BDNF abolishes the proliferative effects of this compound, confirming the critical role of this pathway.[5][7]

GPR40_Signaling_Pathway TUG905 This compound GPR40 GPR40 TUG905->GPR40 Activates p38 p38 MAPK (Phosphorylation) GPR40->p38 Activates BDNF BDNF (Gene Expression) p38->BDNF Proliferation Hypothalamic Cell Proliferation & Survival BDNF->Proliferation

GPR40-p38-BDNF Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of this compound on hypothalamic cell proliferation.

In Vitro Neurosphere Culture and Differentiation

This protocol is used to assess the direct effects of this compound on neural precursor cells.

  • Neurosphere Preparation: Hypothalamic neural precursor cells are isolated from postnatal day 1 C57BL/6J mice.

  • Cell Culture: Cells are cultured in a non-adhesive condition with growth factors to form neurospheres.

  • Treatment: Neurospheres are treated with this compound, BDNF, IL-6, or a p38 inhibitor (e.g., SB203580) during differentiation for 7 or 18 days.[7]

  • Analysis:

    • Gene Expression: mRNA levels of neuroblast markers (e.g., DCX) and mature neuronal markers (e.g., MAP2) are quantified using real-time PCR.

    • Immunocytochemistry: The number of DCX-immunopositive cells and MAP2-positive mature neurons is determined.

Neurosphere_Experiment_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Isolation Isolate Hypothalamic NPCs (P1 C57BL/6J mice) Culture Culture in non-adhesive conditions to form neurospheres Isolation->Culture Treatment Treat with this compound, BDNF, IL-6, +/- p38 inhibitor (7 or 18 days) Culture->Treatment Gene_Expression Gene Expression Analysis (DCX, MAP2 mRNA) Treatment->Gene_Expression Immunocytochemistry Immunocytochemistry (DCX+, MAP2+ cells) Treatment->Immunocytochemistry In_Vivo_Experiment_Workflow cluster_animal Animal Model & Treatment cluster_processing Tissue Processing cluster_analysis Analysis Animal Adult C57BL/6J Mice Treatment i.c.v. This compound & BrdU administration (optional: anti-BDNF antibody) Animal->Treatment Sacrifice Transcardial Perfusion & Brain Extraction Treatment->Sacrifice Sectioning Brain Sectioning Sacrifice->Sectioning Immunohistochemistry Immunohistochemistry for BrdU Sectioning->Immunohistochemistry Quantification Quantify BrdU+ cells in Hypothalamus Immunohistochemistry->Quantification

References

TUG-905: A Potent GPR40 Agonist Modulating Energy Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: TUG-905 is a synthetic, potent, and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] This receptor is a key player in nutrient sensing and the regulation of metabolic processes. Emerging preclinical evidence highlights the significant role of this compound in modulating energy homeostasis, primarily through its action in the hypothalamus. This technical guide provides an in-depth overview of the core scientific findings related to this compound, including its mechanism of action, quantitative effects from key experiments, and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its effects by activating GPR40, a receptor that is highly expressed in pancreatic β-cells and, importantly, in the hypothalamus.[2][3] In the context of energy homeostasis, the hypothalamic action of this compound is of particular interest. Activation of hypothalamic GPR40 by this compound has been shown to influence neuronal activity and gene expression, leading to systemic effects on energy balance.[2][4]

The signaling cascade initiated by this compound binding to GPR40 in hypothalamic neurons is believed to involve Gq/G11-mediated pathways, leading to downstream effects on key regulators of energy expenditure and inflammation.[5][6]

Signaling Pathway of this compound in Hypothalamic Neurons

TUG_905_Signaling TUG_905 This compound GPR40 GPR40/FFAR1 TUG_905->GPR40 Binds & Activates Gq_G11 Gq/G11 GPR40->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Intracellular Ca2+ Mobilization IP3->Ca_mobilization PKC Protein Kinase C (PKC) DAG->PKC ERK_phosphorylation ERK Phosphorylation PKC->ERK_phosphorylation POMC_expression Increased POMC mRNA Expression ERK_phosphorylation->POMC_expression Energy_expenditure Increased Energy Expenditure POMC_expression->Energy_expenditure Body_weight Reduced Body Weight Energy_expenditure->Body_weight

Caption: this compound signaling pathway in hypothalamic neurons.

Quantitative Data from In Vitro and In Vivo Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference
pEC50 for GPR407.03Not specified[4]
GPR40 Gene ExpressionIncreasedNeuro2a (murine neuroblastoma) cells[4]
BDNF Gene ExpressionIncreasedNeuro2a (murine neuroblastoma) cells[4]
Cell ProliferationIncreasedHypothalamic neurospheres[4]
DCX mRNA LevelsIncreasedHypothalamic neurospheres[4]

Table 2: In Vivo Effects of this compound in Mice

ParameterTreatment DetailsAnimal ModelOutcomeReference
Body Mass2.0 μL, 1.0 mM; i.c.v.; twice a day for 6 days6-week-old male Swiss miceReduced[4]
Caloric Intake2.0 μL, 1.0 mM; i.c.v.; twice a day for 6 days6-week-old male Swiss miceTrend toward reduction[4]
POMC mRNA Expression2.0 μL, 1.0 mM; i.c.v.; twice a day for 6 days6-week-old male Swiss miceIncreased[4]
Hypothalamic IL-102.0 μL, 1.0 mM; i.c.v.; twice a day for 6 days6-week-old male Swiss miceIncreased[4]
Hypothalamic IL-62.0 μL, 1.0 mM; i.c.v.; twice a day for 6 days6-week-old male Swiss miceIncreased[4]
Energy ExpenditureCentral administration in diet-induced obese miceDiet-induced obese miceIncreased[2][3]
BAT ThermogenesisCentral administration in diet-induced obese miceDiet-induced obese miceIncreased[2][3]
Browning of sWATCentral administration in diet-induced obese miceDiet-induced obese miceIncreased[2][3]
Hypothalamic pAMPK LevelsCentral administration in diet-induced obese miceDiet-induced obese miceReduced[7]
Hypothalamic InflammationCentral administration in diet-induced obese miceDiet-induced obese miceReduced[3]
Hypothalamic ER StressCentral administration in diet-induced obese miceDiet-induced obese miceReduced[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Experiments

Cell Culture and Treatment:

  • Neuro2a cells: Murine neuroblastoma cells were cultured under standard conditions. For gene expression analysis, cells were treated with this compound (10 µM) for 2, 4, and 24 hours.[4]

  • Hypothalamic neurospheres: Neurospheres from mouse hypothalamic tissue were cultured. To assess cell proliferation and differentiation, neurospheres were treated with this compound (10 µM) for 7 and 13 days.[4]

Gene Expression Analysis (Real-Time PCR):

  • Total RNA was extracted from treated and control cells using a suitable RNA isolation kit.

  • RNA was reverse-transcribed into cDNA.

  • Real-time PCR was performed using specific primers for GPR40, BDNF, and DCX.

  • Gene expression levels were normalized to a housekeeping gene.

Western Blot Analysis:

  • Cell lysates were prepared from hypothalamic neurospheres.

  • Protein concentrations were determined using a BCA assay.

  • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes were blocked and then incubated with primary antibodies against DCX and GFAP.

  • After washing, membranes were incubated with HRP-conjugated secondary antibodies.

  • Bands were visualized using an enhanced chemiluminescence detection system.[4]

In Vivo Experiments

Animal Model and Drug Administration:

  • Animals: 6-week-old male Swiss mice or diet-induced obese C57BL/6J mice were used.[4][7][8]

  • Stereotaxic Surgery: An indwelling cannula was placed into the right lateral ventricle for intracerebroventricular (i.c.v.) injections.[8]

  • Treatment: this compound (2.0 μL of a 1.0 mM solution) was administered i.c.v. twice a day for 6 days.[4][8]

Metabolic Phenotyping:

  • Body Weight and Food Intake: Measured daily during the treatment period.[8]

  • Energy Expenditure and Thermogenesis: Assessed using indirect calorimetry and infrared thermographic analysis of brown adipose tissue (BAT).[2][3]

Molecular Analysis of Tissues:

  • At the end of the experiment, animals were euthanized, and the hypothalamus, BAT, and subcutaneous white adipose tissue (sWAT) were collected.[3][8]

  • Tissues were processed for real-time PCR to measure mRNA expression of genes like POMC, or for Western blot analysis to measure protein levels of pAMPK and markers of inflammation and ER stress.[4][7]

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Male Swiss Mice) Diet High-Fat Diet Induction (for obesity models) Animal_Model->Diet Surgery Stereotaxic Surgery (i.c.v. cannula implantation) Diet->Surgery Treatment This compound Administration (i.c.v., twice daily for 6 days) Surgery->Treatment Monitoring Daily Monitoring (Body Weight, Food Intake) Treatment->Monitoring Metabolic_Analysis Metabolic Phenotyping (Indirect Calorimetry, Thermography) Treatment->Metabolic_Analysis Euthanasia Euthanasia & Tissue Collection (Hypothalamus, BAT, WAT) Monitoring->Euthanasia Molecular_Analysis Molecular Analysis (RT-PCR, Western Blot) Euthanasia->Molecular_Analysis

Caption: General experimental workflow for in vivo this compound studies.

Clinical Development Status

As of the current date, there is no publicly available information from clinical trial registries or peer-reviewed publications to indicate that this compound has entered human clinical trials. The designation "KEYNOTE-905" is associated with a clinical trial for Pembrolizumab (B1139204), an immunotherapy agent for bladder cancer, and is unrelated to this compound.[9][10][11]

Conclusion

This compound is a valuable research tool for elucidating the role of hypothalamic GPR40 in the central regulation of energy homeostasis. Preclinical data strongly suggest that activation of this receptor by this compound can lead to a reduction in body weight, driven by an increase in energy expenditure and a potential decrease in caloric intake. These effects are associated with favorable changes in hypothalamic gene expression and signaling pathways related to metabolism and inflammation. Further research is warranted to explore the full therapeutic potential of GPR40 agonists like this compound in the context of obesity and related metabolic disorders.

References

TUG-905: A Technical Guide to a Selective Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

This document provides a comprehensive technical overview of TUG-905, a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). This compound serves as a critical tool for investigating the role of FFA1 in various physiological processes, including metabolic regulation, neuroinflammation, and neurogenesis.

Chemical Structure and Properties

This compound is a synthetic, small-molecule compound belonging to the class of benzylamine (B48309) agonists.[1] Its chemical design includes a strategic mesylpropoxy appendage, which was incorporated to lower lipophilicity and enhance its absorption, distribution, metabolism, and excretion (ADME) properties, making it a more viable tool for in vivo studies.[2][3]

Chemical Identity
IdentifierValue
IUPAC Name 3-(2-fluoro-4-(((2'-methyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid[4][5]
Molecular Formula C₂₇H₃₀FNO₅S[4]
Molecular Weight 499.59 g/mol [6]
CAS Number 1390641-90-3
SMILES O=C(O)CCC1=CC=C(NCC2=CC(C3=CC=C(OCCCS(=O)(C)=O)C=C3C)=CC=C2)C=C1F[4]
Physicochemical Properties
PropertyValueReference
Hydrogen Bond Acceptors 5[1]
Hydrogen Bond Donors 2[1]
Rotatable Bonds 12[1]
Topological Polar Surface Area 101.08 Ų[1]
XLogP 5.6[1]
Solubility Soluble in DMSO (10 mM)[6]

Pharmacological Properties and Mechanism of Action

This compound is a potent and highly selective agonist for the Free Fatty Acid Receptor 1 (FFA1/GPR40).[3][6] FFA1 is a G protein-coupled receptor that is activated by medium- and long-chain fatty acids and plays a significant role in metabolic and neuronal signaling.[7][8]

Receptor Selectivity and Potency

This compound demonstrates high potency for the human FFA1 receptor, with a pEC₅₀ value of 7.03.[6] It is characterized as a selective FFA1 agonist, a crucial feature that allows for the precise investigation of FFA1-mediated pathways without the confounding activation of other related receptors like FFA4 (GPR120).[3][6]

Mechanism of Action

FFA1 is canonically coupled to the Gαq/11 subunit of the heterotrimeric G protein complex.[9] Upon activation by this compound, FFA1 initiates a downstream signaling cascade.

Signaling Pathway in Hypothalamic Neurons:

  • Receptor Activation: this compound binds to and activates the FFA1 receptor.

  • Gq/11 Activation: The activated receptor promotes the exchange of GDP for GTP on the Gαq/11 subunit, causing its dissociation.

  • PLC Activation: Gαq/11 activates Phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

  • Downstream Kinase Activation: In hypothalamic neurons, FFA1 activation by this compound has been shown to specifically increase the phosphorylation and activation of p38 mitogen-activated protein kinase (p38 MAPK), without significantly affecting the ERK or Akt pathways.[5][10]

  • Gene Expression: Activated p38 MAPK promotes the transcription of Brain-Derived Neurotrophic Factor (BDNF).[5][10]

  • Biological Effect: The upregulation of BDNF contributes to increased neurogenesis and neuronal survival in the hypothalamus.[5][10]

Furthermore, central administration of this compound has been shown to reduce hypothalamic inflammation and endoplasmic reticulum (ER) stress by decreasing the phosphorylation of key markers such as AMPKα and IKKα/β.[1][11]

TUG905_Signaling_Pathway TUG905 This compound FFA1 FFA1/GPR40 Receptor TUG905->FFA1 Binds & Activates Gq11 Gαq/11 FFA1->Gq11 Activates Inflammation Reduced Hypothalamic Inflammation & ER Stress (↓ pAMPKα, ↓ pIKKα/β) FFA1->Inflammation PLC Phospholipase C (PLC) Gq11->PLC Activates p38 p38 MAPK Phosphorylation PLC->p38 Leads to BDNF BDNF Gene Expression p38->BDNF Increases Neurogenesis Increased Hypothalamic Neurogenesis & Survival BDNF->Neurogenesis

Caption: this compound signaling pathway in hypothalamic neurons.

Key Experimental Findings

This compound has been utilized in both in vitro and in vivo models to elucidate the function of FFA1 in the central nervous system, particularly in the hypothalamus.

In Vitro Effects on Hypothalamic Cells
AssayCell TypeConcentrationResultsReference
Cell Proliferation Adult Hypothalamic Neural Precursor Cells (NPCs)10 µMIncreased number of generated neurospheres[5][10]
Gene Expression Neuro2a (murine neuroblastoma) cells10 µMIncreased GPR40 mRNA (at 2 & 4h) and BDNF mRNA (at 4 & 24h)[5][10]
Protein Phosphorylation Neuro2a cells10 µMIncreased p38 phosphorylation (at 4h); no change in ERK or Akt phosphorylation[5][10]
Neuroblast Differentiation Hypothalamic NPCs10 µMIncreased mRNA levels of the neuroblast marker DCX[5]
In Vivo Effects in Murine Models
ModelAdministrationDoseKey FindingsReference
Diet-Induced Obese Mice Intracerebroventricular (i.c.v.)2.0 µL, 1.0 mM (twice daily for 6 days)Reduced body mass; Trend toward reduced caloric intake; Increased hypothalamic expression of POMC, IL-10, and IL-6 mRNA.[12]
Diet-Induced Obese Mice Intracerebroventricular (i.c.v.)Not specifiedDecreased body weight; Increased energy expenditure; Reduced hypothalamic inflammation and ER stress markers (pAMPKα, pIKKα/β).[1][11]
Adult Mice Intracerebroventricular (i.c.v.)Not specifiedIncreased number of BrdU-positive (proliferating) cells in the hypothalamic ventricular zone.[10]

Experimental Protocols

The following sections summarize the methodologies used in key studies investigating this compound. For complete details, please refer to the cited publications.

Synthesis of this compound

The chemical synthesis of this compound has been described by Christiansen et al. (2012). The strategy involved the modification of a parent biphenyl-3-yl-methylamine analogue by incorporating a hydrophilic 3-mesylpropoxy appendage. This modification was designed to reduce the high lipophilicity of earlier compounds in the series, thereby improving their pharmacokinetic profiles.

  • Full Protocol Reference: Christiansen, E., et al. Journal of Medicinal Chemistry2012 , 55 (14), 6624–6628.[2]

In Vivo Hypothalamic Administration and Analysis

This protocol outlines the general workflow for studying the central effects of this compound in obese mouse models.

InVivo_Workflow cluster_animal_prep Animal Model Preparation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Diet High-Fat Diet (HFD) (e.g., 4 weeks) Surgery Stereotaxic Surgery (i.c.v. cannula implantation) Diet->Surgery Admin This compound Administration (i.c.v., 2µL of 1mM) (twice daily for 6 days) Surgery->Admin Monitoring Monitor Body Weight & Food Intake Admin->Monitoring Sacrifice Sacrifice & Tissue Collection (Hypothalamus) Monitoring->Sacrifice Analysis Molecular Analysis (qPCR, Western Blot) Sacrifice->Analysis

Caption: Experimental workflow for in vivo hypothalamic studies.

  • Animal Model: Male Swiss or C57BL/6J mice (6-weeks old) are typically used.[11][12]

  • Diet: Mice are fed a high-fat diet (HFD), with ~60% of kcal from fat, for 4-8 weeks to induce obesity.[12]

  • Surgery: Animals undergo stereotaxic surgery to implant an indwelling cannula into the lateral ventricle for intracerebroventricular (i.c.v.) administration.

  • Dosing Regimen: this compound is dissolved in a vehicle (e.g., saline) and administered i.c.v. at a volume of 2.0 µL (1.0 mM concentration), typically twice a day for 6 days.[12]

  • Endpoint Analysis: Following the treatment period, animals are euthanized, and the hypothalamus is dissected for molecular analysis, including quantitative real-time PCR (qPCR) to measure mRNA expression of target genes (e.g., POMC, IL-6, IL-10) and Western blotting to measure protein levels and phosphorylation status (e.g., pAMPKα, pIKKα/β).[11][12]

In Vitro Neurogenesis and Signaling Assays

This protocol describes the methods used to assess the direct effects of this compound on neural cells.

  • Cell Culture:

    • Neuro2a cells: A murine neuroblastoma cell line is plated in 6-well plates. After 24 hours, cells are treated with 10 µM this compound or vehicle for time points ranging from 1 to 24 hours.[5]

    • Hypothalamic NPCs: Neural precursor cells are isolated from adult mouse hypothalami and cultured in non-adhesive conditions with growth factors to form neurospheres. Cell proliferation is assessed by quantifying the number of neurospheres after 13 days of exposure to 10 µM this compound.[5][10]

  • Quantitative Real-Time PCR (qPCR):

    • RNA is extracted from cell lysates using TRIzol reagent.

    • cDNA is synthesized from 2 µg of RNA using a high-capacity cDNA synthesis kit.

    • qPCR is performed to measure the relative mRNA expression of target genes, such as GPR40, BDNF, and DCX.

  • Western Blotting:

    • Cells are lysed and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are incubated with primary antibodies against total and phosphorylated forms of p38, ERK, and Akt.

    • Following incubation with secondary antibodies, protein bands are visualized and quantified via densitometry. Membranes are often re-probed with an antibody against a housekeeping protein (e.g., α-tubulin) for normalization.[5]

References

TUG-905: A Technical Guide to a Potent GPR40 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TUG-905, a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1). This document consolidates key data, experimental methodologies, and signaling pathway information relevant to the study of this compound.

Core Compound Information

This compound is a valuable research tool for investigating the physiological roles of GPR40. Its key identifiers and physicochemical properties are summarized below.

PropertyValueReference(s)
CAS Number 1390641-90-3[1][2]
Molecular Weight 499.59 g/mol [1][2]
Molecular Formula C27H30FNO5S[2]
Target GPR40 / FFA1 Agonist[1]
pEC50 7.03[1]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the selective activation of GPR40. In the context of hypothalamic neurogenesis, the binding of this compound to GPR40 initiates a downstream signaling cascade that involves the phosphorylation and activation of p38 mitogen-activated protein kinase (MAPK). This, in turn, leads to an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF), a key regulator of neuronal survival, differentiation, and synaptic plasticity. This signaling pathway has been shown to promote the proliferation and survival of hypothalamic cells.[3][4]

The signaling cascade can be visualized as follows:

TUG905_Signaling_Pathway TUG905 This compound GPR40 GPR40 (FFA1) TUG905->GPR40 Binds to & Activates p38_inactive p38 MAPK GPR40->p38_inactive Activates p38_active p-p38 MAPK p38_inactive->p38_active Phosphorylation BDNF_gene BDNF Gene Expression p38_active->BDNF_gene Upregulates Neurogenesis Increased Hypothalamic Cell Proliferation and Survival BDNF_gene->Neurogenesis Promotes Experimental_Workflow cluster_invitro In Vitro Experiments cluster_analysis Downstream Analysis cluster_invivo In Vivo Experiments cluster_invivo_analysis Post-treatment Analysis cell_culture Neuro2a Cell Culture treatment This compound (10 µM) or Vehicle (DMSO) Treatment cell_culture->treatment qpcr qPCR for GPR40 & BDNF Gene Expression treatment->qpcr western Western Blot for p-p38 & Total p38 treatment->western proliferation_assay Cell Proliferation Assay (e.g., BrdU incorporation) treatment->proliferation_assay animal_model Animal Model (e.g., Mice) icv_injection Intracerebroventricular (i.c.v.) Injection of this compound animal_model->icv_injection behavioral Behavioral Tests (e.g., Caloric Intake) icv_injection->behavioral ihc Immunohistochemistry (e.g., for DCX) icv_injection->ihc gene_expression_hypothalamus Gene Expression Analysis of Hypothalamus icv_injection->gene_expression_hypothalamus

References

TUG-905: A Technical Guide to a Potent and Selective FFA1/GPR40 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of TUG-905, a potent and selective agonist of the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of FFA1 agonists.

Discovery and Synthesis

This compound was developed as part of a research program focused on identifying potent and selective FFA1 agonists with improved pharmacokinetic properties.[1][2] The discovery of this compound stemmed from the structural modification of an earlier compound, TUG-469. While TUG-469 showed high potency, it was identified as having high lipophilicity, which could present challenges in drug development.

To address this, a hydrophilic 3-mesylpropoxy group was incorporated into the core structure, leading to the synthesis of this compound.[1] This modification successfully reduced lipophilicity and improved the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecule.[1][3] The synthesis of this compound is described by Christiansen et al. (2012). While a detailed, step-by-step protocol is not publicly available, the key synthetic strategy involved the chemical modification of the TUG-469 scaffold.

Chemical Name: 3-(2-fluoro-4-(((2'-methyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid

Mechanism of Action

This compound is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1/GPR40).[3][4][5] FFA1 is a G protein-coupled receptor primarily expressed in pancreatic β-cells and, to a lesser extent, in the brain and enteroendocrine cells. Its activation by long-chain fatty acids potentiates glucose-stimulated insulin (B600854) secretion.

Signaling Pathway

In neuronal cells, the activation of GPR40 by this compound has been shown to specifically induce the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK). Notably, this compound did not induce the phosphorylation of extracellular signal-regulated kinase (ERK) or Akt in the same cellular context, suggesting a biased signaling pathway. This activation of the p38 pathway is linked to the observed increase in the expression of Brain-Derived Neurotrophic Factor (BDNF).

TUG905_Signaling TUG905 This compound GPR40 FFA1/GPR40 TUG905->GPR40 Binds to & Activates p38_MAPK p38 MAPK GPR40->p38_MAPK Activates P_p38_MAPK Phospho-p38 MAPK p38_MAPK->P_p38_MAPK Phosphorylation BDNF BDNF Expression P_p38_MAPK->BDNF Neurogenesis Hypothalamic Neurogenesis BDNF->Neurogenesis

This compound signaling pathway in hypothalamic neurons.

Quantitative Data

The following tables summarize the available quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound
ParameterSpeciesValueAssay SystemReference
pEC50Human8.1Not Specified
pEC50Mouse7.03Not Specified[4][5]
Table 2: In Vitro Effects of this compound on Gene Expression in Neuro2a Cells
GeneConcentrationTime PointEffectReference
GPR4010 µM2 hIncreased expression
GPR4010 µM4 hIncreased expression
BDNF10 µM4 hIncreased expression
BDNF10 µM24 hIncreased expression
DCX10 µM7 and 13 daysIncreased mRNA levels[4]
Table 3: In Vivo Effects of this compound in Mice
ParameterDosageAdministrationDurationEffectReference
Body Mass2.0 μL, 1.0 mMIntracerebroventricular (i.c.v.), twice daily6 daysReduction in body mass[4]
Caloric Intake2.0 μL, 1.0 mMIntracerebroventricular (i.c.v.), twice daily6 daysTrend towards reduced intake[4]
POMC mRNA2.0 μL, 1.0 mMIntracerebroventricular (i.c.v.), twice daily6 daysIncreased expression in hypothalamus[4]
IL-102.0 μL, 1.0 mMIntracerebroventricular (i.c.v.), twice daily6 daysIncreased levels in hypothalamus[4]
IL-62.0 μL, 1.0 mMIntracerebroventricular (i.c.v.), twice daily6 daysIncreased levels in hypothalamus[4]

Experimental Protocols

Detailed experimental protocols for the key experiments cited are provided below. It should be noted that some specifics have been inferred from standard laboratory practices due to their absence in the original publications.

In Vitro Neuro2a Cell-Based Assays

This protocol describes the general workflow for treating Neuro2a cells with this compound to assess its effects on gene and protein expression.

experimental_workflow_in_vitro cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Culture Neuro2a cells in appropriate medium Seed Seed cells into multi-well plates Culture->Seed Prepare Prepare this compound stock solution (e.g., in DMSO) Treat Treat cells with this compound (e.g., 10 µM) for specified durations Prepare->Treat Harvest_RNA Harvest cells for RNA extraction Treat->Harvest_RNA Harvest_Protein Harvest cells for protein extraction Treat->Harvest_Protein qPCR Perform qPCR for gene expression analysis (GPR40, BDNF, DCX) Harvest_RNA->qPCR Western_Blot Perform Western blot for protein phosphorylation (p-p38, p-ERK, p-Akt) Harvest_Protein->Western_Blot

Workflow for in vitro experiments with this compound.

Materials:

  • Neuro2a (murine neuroblastoma) cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Vehicle (e.g., DMSO)

  • Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)

  • Reagents for protein extraction and Western blotting, including primary antibodies for p-p38, total p38, p-ERK, total ERK, p-Akt, and total Akt, and a suitable secondary antibody.

Procedure:

  • Cell Culture: Culture Neuro2a cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed cells into appropriate multi-well plates at a density that allows for optimal growth during the experiment.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 10 µM).

    • Replace the medium in the cell culture plates with the medium containing this compound or vehicle control.

    • Incubate for the desired time points (e.g., 2, 4, 24 hours for gene expression; 1 and 4 hours for protein phosphorylation).

  • Gene Expression Analysis:

    • Following treatment, wash the cells with PBS and lyse them to extract total RNA using a standard kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using primers specific for GPR40, BDNF, DCX, and a suitable housekeeping gene for normalization.

  • Protein Phosphorylation Analysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of p38, ERK, and Akt.

    • Incubate with a secondary antibody and visualize the protein bands using an appropriate detection system.

In Vivo Study of Body Mass in Mice

This protocol outlines a representative procedure for assessing the effect of this compound on body mass in mice via intracerebroventricular (i.c.v.) administration.

Materials:

  • Male C57BL/6J mice

  • This compound

  • Artificial cerebrospinal fluid (aCSF) or other suitable vehicle

  • Stereotaxic apparatus for i.c.v. injections

  • Animal scale

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Stereotaxic Surgery:

    • Anesthetize the mice and place them in a stereotaxic frame.

    • Implant a guide cannula into the lateral ventricle of the brain.

    • Allow the animals to recover from surgery for at least one week.

  • Drug Preparation and Administration:

    • Dissolve this compound in a suitable vehicle to a final concentration of 1.0 mM.

    • Administer a 2.0 μL volume of the this compound solution or vehicle intracerebroventricularly twice daily for 6 consecutive days.

  • Data Collection:

    • Measure the body weight of each mouse daily at the same time.

    • Monitor food and water intake daily.

  • Tissue Collection and Analysis (Optional):

    • At the end of the study, euthanize the animals and collect the hypothalamus.

    • Process the tissue for analysis of POMC, IL-10, and IL-6 levels using techniques such as qPCR or ELISA.

Disclaimer: The experimental protocols provided are based on information from the cited literature and general laboratory practices. Researchers should optimize these protocols for their specific experimental conditions.

References

The Impact of TUG-905 on Proopiomelanocortin (POMC) mRNA Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of TUG-905's effect on proopiomelanocortin (POMC) mRNA expression. This compound is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is expressed in the hypothalamus and plays a role in energy homeostasis.[2][3][4] The modulation of POMC, a precursor polypeptide for several key neuropeptides involved in regulating appetite and energy balance, is a critical area of research in metabolic diseases.

Core Findings on this compound and POMC Expression

This compound has been demonstrated to influence POMC mRNA expression, primarily through its action in the hypothalamus. The most direct evidence comes from in vivo studies where central administration of this compound led to an increase in hypothalamic POMC mRNA levels.

Quantitative Data Summary

The following tables summarize the key findings from in vivo and in vitro studies investigating the effect of this compound on gene expression.

Table 1: In Vivo Effect of this compound on Hypothalamic POMC mRNA Expression

CompoundOrganism/ModelTreatment ProtocolTarget GeneObserved Effect on mRNA ExpressionReference
This compoundMale Swiss Mice2.0 μL of 1.0 mM solution, intracerebroventricular (i.c.v.) injection, twice daily for 6 daysPOMCIncreased[4]

Note: The precise quantitative fold change in POMC mRNA expression was not detailed in the primary literature reviewed.

Table 2: In Vitro Effects of this compound on Gene Expression in Neuronal Cells

CompoundCell LineTreatment ProtocolTarget GeneObserved Effect on mRNA ExpressionReference
This compoundNeuro2a (murine neuroblastoma)10 µM for 2 and 4 hoursGPR40Increased
This compoundNeuro2a (murine neuroblastoma)10 µM for 4 and 24 hoursBDNFIncreased
This compound, BDNF, and IL-6 combinationDifferentiated Hypothalamic Neural Progenitor Cells10 µM this compound for 18 daysPOMCNo significant difference observed

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated.

experimental_workflow cluster_animal_model In Vivo Model: Male Swiss Mice cluster_treatment Treatment Regimen cluster_analysis Molecular Analysis animal_prep High-Fat Diet (4 weeks) surgery Stereotaxic Surgery for Lateral Ventricle Cannulation animal_prep->surgery treatment This compound (1.0 mM, 2.0 µL, i.c.v.) Twice daily for 6 days surgery->treatment dissection Hypothalamus Collection treatment->dissection rna_extraction RNA Extraction (e.g., TRIzol) dissection->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative Real-Time PCR (TaqMan Probe: Mm00435874_m1 for POMC) cdna_synthesis->qpcr data_analysis Analysis of POMC mRNA Expression qpcr->data_analysis

Caption: Experimental workflow for in vivo analysis of this compound on POMC mRNA.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TUG905 This compound GPR40 GPR40/FFAR1 Receptor TUG905->GPR40 Binds and Activates p38 p38 MAPK GPR40->p38 Activates BDNF_expression Increased BDNF Expression p38->BDNF_expression Leads to POMC_gene POMC Gene BDNF_expression->POMC_gene Potentially influences transcription POMC_mRNA Increased POMC mRNA POMC_gene->POMC_mRNA Transcription

Caption: Postulated signaling pathway of this compound leading to POMC modulation.

Experimental Protocols

The methodologies described below are based on protocols from the cited literature.

In Vivo Intracerebroventricular (i.c.v.) Administration and Analysis

This protocol is adapted from the study by Dragano NRV, et al. (2017).[4]

  • Animal Model: Male Swiss mice (6 weeks old) are fed a high-fat diet (60% kcal from fat) for 4 weeks to induce a diet-induced obesity model.

  • Surgical Procedure: Mice undergo stereotaxic surgery to implant an indwelling cannula into the right lateral ventricle for intracerebroventricular (i.c.v.) injections.

  • Compound Preparation and Administration: this compound is dissolved to a concentration of 1.0 mM. A volume of 2.0 μL is administered via the cannula twice daily for a period of 6 days. A control group receives saline vehicle.

  • RNA Extraction: Total RNA is extracted from the hypothalamic tissue using TRIzol reagent according to the manufacturer's instructions. RNA quantity and quality are assessed via spectrophotometry.

  • cDNA Synthesis: 2 μg of total RNA is reverse transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.

  • Quantitative Real-Time PCR (qPCR): The expression level of POMC mRNA is quantified using a TaqMan gene expression assay system. The specific probe for mouse POMC is Mm00435874_m1. Gene expression is normalized to a stable housekeeping gene.

In Vitro Cell Culture and Treatment

This protocol is based on methodologies from Engel DF, et al. (2020).

  • Cell Culture: Neuro2a (murine neuroblastoma) cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are plated in 6-well plates. After 24 hours, the culture medium is replaced with medium containing either vehicle or 10 µM this compound.

  • Sample Collection: Cells are incubated for various time points (e.g., 2, 4, and 24 hours) and subsequently collected for RNA or protein analysis.

  • RNA Extraction and qPCR: RNA extraction, cDNA synthesis, and qPCR are performed as described in the in vivo protocol, using appropriate primers for the target genes (e.g., GPR40, BDNF, POMC).

Concluding Remarks

The GPR40 agonist this compound has been shown to upregulate POMC mRNA expression in the hypothalamus of mice in an in vivo setting, suggesting a potential role in the central regulation of energy balance. The signaling mechanism is believed to involve the activation of GPR40 on hypothalamic neurons, potentially involving downstream pathways such as p38 MAPK and BDNF. However, in vitro studies using a combination of this compound with other factors did not replicate the increase in POMC mRNA, indicating that the regulatory network is complex and may depend on the specific cellular context and co-factors. Further research is warranted to fully elucidate the quantitative impact and the precise molecular mechanisms of this compound on POMC expression, which will be crucial for evaluating its therapeutic potential in metabolic disorders.

References

The GPR40 Agonist TUG-905 Enhances BDNF Gene Expression in Neuro2a Cells via the p38 MAPK Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism by which the selective GPR40 agonist, TUG-905, modulates the expression of Brain-Derived Neurotrophic Factor (BDNF) in murine neuroblastoma Neuro2a cells. The information presented herein is compiled from peer-reviewed scientific literature and is intended to provide researchers with the necessary details to replicate and build upon these findings.

Introduction

Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. Its dysregulation has been implicated in various neurological and psychiatric disorders. This compound is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Recent studies have demonstrated that activation of GPR40 by this compound in Neuro2a cells leads to an increase in BDNF gene expression, suggesting a potential therapeutic avenue for conditions associated with diminished BDNF levels. This guide details the experimental protocols, quantitative data, and the underlying signaling pathway of this process.

Quantitative Data Summary

The following tables summarize the observed effects of this compound on GPR40 and BDNF gene expression in Neuro2a cells.

Table 1: Effect of this compound on GPR40 Gene Expression in Neuro2a Cells [1][2]

Treatment TimeThis compound ConcentrationChange in GPR40 mRNA Levels
2 hours10 µMIncreased
4 hours10 µMIncreased

Table 2: Effect of this compound on BDNF Gene Expression in Neuro2a Cells [1][2]

Treatment TimeThis compound ConcentrationChange in BDNF mRNA Levels
4 hours10 µMIncreased
24 hours10 µMIncreased

Experimental Protocols

Neuro2a Cell Culture and this compound Treatment[2]

This protocol outlines the procedure for maintaining and treating Neuro2a cells with this compound.

  • Cell Line: Neuro2a (murine neuroblastoma cell line, ATCC CCL-131).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 4,500 mg/L glucose, 4 mM L-glutamine, 100 units/mL penicillin, 100 µg/mL streptomycin, and 10% fetal bovine serum.

  • Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Experimental Plating: Seed Neuro2a cells in 6-well plates.

  • Treatment: After 24 hours of plating, incubate the cells with 10 µM this compound for time points ranging from 1 to 24 hours. A vehicle control (e.g., DMSO) should be run in parallel.

  • Cell Collection: Following the treatment period, collect the cells for subsequent RNA and protein analysis.

RNA Extraction and Quantitative Real-Time PCR (qPCR)[2]

This protocol describes the methodology for quantifying BDNF mRNA levels.

  • RNA Isolation:

    • Lyse the collected Neuro2a cells using TRIzol reagent according to the manufacturer's instructions.

    • Quantify the extracted RNA using spectrophotometry.

  • cDNA Synthesis:

    • For each sample, use 2 µg of total RNA for reverse transcription.

    • Synthesize complementary DNA (cDNA) using a High-Capacity cDNA Reverse Transcription Kit as per the manufacturer's protocol.

  • Quantitative Real-Time PCR (qPCR):

    • Perform qPCR reactions using the TaqMan system.

    • Primer/Probe Sets:

      • Mouse BDNF: Mm01334043_m1

      • Mouse GAPDH (Reference Gene): Mm99999915_g1

    • Reaction Mixture (per well):

      • 4 µL (10 ng/µL) cDNA

      • 0.625 µL primer/probe solution

      • 1.625 µL nuclease-free water

      • 6.25 µL 2X TaqMan Universal MasterMix

    • Data Analysis:

      • Determine the cycle threshold (Ct) values for both BDNF and GAPDH.

      • Calculate the relative gene expression of BDNF using the ΔΔCt method, normalizing to the GAPDH reference gene and comparing to the vehicle-treated control group.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the signaling cascade and the experimental process described in this guide.

TUG905_BDNF_Signaling_Pathway TUG905 This compound GPR40 GPR40 Receptor TUG905->GPR40 Binds to & Activates p38 p38 MAPK GPR40->p38 Activates CREB CREB p38->CREB Phosphorylates & Activates BDNF_Gene BDNF Gene CREB->BDNF_Gene Binds to Promoter BDNF_mRNA BDNF mRNA BDNF_Gene->BDNF_mRNA Transcription

This compound to BDNF Signaling Pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_analysis Gene Expression Analysis cluster_data Data Analysis Culture Culture Neuro2a Cells Treat Treat with 10 µM this compound (4h and 24h) Culture->Treat RNA_Extract RNA Extraction Treat->RNA_Extract cDNA_Synth cDNA Synthesis RNA_Extract->cDNA_Synth qPCR qPCR for BDNF & GAPDH cDNA_Synth->qPCR Analysis Calculate Relative BDNF mRNA Expression (ΔΔCt) qPCR->Analysis

Experimental Workflow for Analyzing this compound's effect on BDNF.

Mechanism of Action

The activation of the GPR40 receptor by this compound initiates an intracellular signaling cascade that culminates in the increased transcription of the BDNF gene.[1][2] Experimental evidence indicates that this process is dependent on the activation of p38 mitogen-activated protein kinase (MAPK).[1][2] Upon GPR40 activation, p38 is phosphorylated and subsequently activates downstream transcription factors. One such key transcription factor is the cAMP response element-binding protein (CREB), which is known to bind to the promoter region of the BDNF gene and enhance its transcription.[3][4] Notably, other major signaling pathways, such as those involving ERK and Akt, do not appear to be significantly involved in this this compound-mediated effect in Neuro2a cells.[1]

Conclusion

The GPR40 agonist this compound effectively upregulates BDNF gene expression in Neuro2a cells through a signaling pathway that involves the activation of p38 MAPK. This technical guide provides a comprehensive summary of the available data and detailed protocols to facilitate further research into the therapeutic potential of GPR40 agonists for neurological disorders characterized by reduced BDNF levels. The provided diagrams offer a clear visual representation of the signaling cascade and experimental procedures. Future studies may focus on elucidating the downstream effectors of p38 in greater detail and exploring the in vivo efficacy of this compound in relevant animal models.

References

Methodological & Application

TUG-905: In Vitro Experimental Protocols for a Selective FFA1/GPR40 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

TUG-905 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40). With a pEC50 of 7.03, this compound serves as a valuable tool for investigating the physiological roles of FFA1 in various cellular processes.[1] In vitro studies have demonstrated its utility in models of neurogenesis and hormone secretion.

This compound has been instrumental in differentiating the functions of FFA1 from the closely related Free Fatty Acid Receptor 4 (FFA4/GPR120). For instance, in enteroendocrine cell lines such as STC-1 and GLUTag, this compound elicits only a minor and statistically insignificant increase in glucagon-like peptide-1 (GLP-1) secretion, in stark contrast to FFA4 agonists.[2] This selectivity makes this compound an ideal pharmacological tool for isolating FFA1-mediated signaling pathways.

In the context of neuroscience research, this compound has been shown to influence neuronal cell proliferation and gene expression in the Neuro2a (N2a) murine neuroblastoma cell line. Treatment with this compound leads to an upregulation of GPR40, Brain-Derived Neurotrophic Factor (BDNF), and Doublecortin (DCX) mRNA levels, suggesting a role for FFA1 in neurodevelopmental processes.[3]

This document provides detailed protocols for key in vitro experiments utilizing this compound, along with a summary of its known signaling pathways and quantitative data from published studies.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies involving this compound.

ParameterCell LineTreatmentResultReference
Potency (pEC50) RecombinantThis compound7.03[1]
GPR40 mRNA Expression Neuro2a10 µM this compound (2h)Increased[3]
GPR40 mRNA Expression Neuro2a10 µM this compound (4h)Increased[3]
BDNF mRNA Expression Neuro2a10 µM this compound (4h)Increased[3]
BDNF mRNA Expression Neuro2a10 µM this compound (24h)Increased[3]
p38 Phosphorylation Neuro2a10 µM this compound (4h)Increased[4]
GLP-1 Secretion STC-110 µM this compoundSmall, non-significant increase[2]
GLP-1 Secretion GLUTag10 µM this compoundMarginal, non-significant response[2]

Signaling Pathways and Experimental Workflows

FFA1/GPR40 Signaling Pathway

Activation of FFA1/GPR40 by an agonist such as this compound primarily initiates a Gαq-mediated signaling cascade. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). In some contexts, FFA1 activation can also lead to the phosphorylation of p38 MAP kinase.[3][5][6]

GPR40_Signaling TUG905 This compound GPR40 FFA1/GPR40 TUG905->GPR40 binds Gq Gαq GPR40->Gq activates p38 p38 MAPK GPR40->p38 activates via intermediate steps PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC PKC DAG->PKC activates Cellular_Response Cellular Response (e.g., Gene Expression) Ca_release->Cellular_Response PKC->Cellular_Response p38->Cellular_Response Experimental_Workflow cluster_prep Cell Culture and Preparation cluster_treatment This compound Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture Culture Target Cells (e.g., Neuro2a, STC-1) Seeding Seed Cells in Appropriate Plates Cell_Culture->Seeding Incubation Treat Cells and Incubate (time-course) Seeding->Incubation Prepare_TUG905 Prepare this compound Solutions (various concentrations) Prepare_TUG905->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability qPCR Gene Expression Analysis (qPCR) Incubation->qPCR ELISA Hormone Secretion Assay (ELISA) Incubation->ELISA Data_Quant Quantify Results Viability->Data_Quant qPCR->Data_Quant ELISA->Data_Quant Stats Statistical Analysis Data_Quant->Stats Conclusion Draw Conclusions Stats->Conclusion

References

Application Notes and Protocols for the Use of TUG-905 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-905 is a potent and selective synthetic agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1). It is a valuable tool for in vitro studies aimed at elucidating the physiological roles of GPR40 and for screening potential therapeutic agents targeting this receptor. While sometimes associated with the broader family of free fatty acid receptors, it is crucial to note that this compound exhibits high selectivity for GPR40 with significantly less activity at the related GPR120 (FFAR4). These application notes provide detailed protocols for utilizing this compound in common cell culture-based assays to investigate its effects on intracellular signaling and cellular responses.

Mechanism of Action

This compound acts as an agonist at GPR40, a Gq/11-coupled receptor. Upon binding, it initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). Downstream of these events, GPR40 activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and the recruitment of β-arrestin.

Data Presentation

The following tables summarize the quantitative data available for this compound in various in vitro assays.

Parameter Receptor Cell Line Assay Value Reference
pEC50mGPR40 (FFA1)Flp-In T-REx 293Calcium Mobilization7.03[1]
ActivitymGPR120 (FFA4)Flp-In T-REx 293Calcium MobilizationLittle to no response up to 100 µM
ConcentrationMurine Neuroblastoma (Neuro2a)Gene Expression10 µM[1]
ConcentrationMouse Enteroendocrine (STC-1, GLUTag)GLP-1 Secretion10 µM

Mandatory Visualizations

GPR40 Signaling Pathway Activated by this compound

GPR40_Signaling TUG905 This compound GPR40 GPR40/FFA1 TUG905->GPR40 Binds to Gq11 Gq/11 GPR40->Gq11 Activates bArrestin β-Arrestin Recruitment GPR40->bArrestin PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Insulin Secretion) Ca_ER->Cellular_Response ERK ERK1/2 Phosphorylation PKC->ERK ERK->Cellular_Response

Caption: GPR40 signaling cascade initiated by this compound.

General Experimental Workflow for this compound in Cell Culturedot

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture appropriate cell line (e.g., GPR40-expressing cells) Cell_Seeding 4. Seed cells into multi-well plates Cell_Culture->Cell_Seeding TUG905_Prep 2. Prepare this compound stock solution (e.g., in DMSO) Serial_Dilution 3. Prepare serial dilutions of this compound TUG905_Prep->Serial_Dilution Treatment 6. Treat cells with this compound Serial_Dilution->Treatment Starvation 5. Serum starve cells (if necessary) Cell_Seeding->Starvation Starvation->Treatment Assay_Choice 7. Perform specific assay Treatment->Assay_Choice Ca_Assay Calcium Mobilization Assay_Choice->Ca_Assay ERK_Assay ERK Phosphorylation (Western Blot) Assay_Choice->ERK_Assay bArrestin_Assay β-Arrestin Recruitment Assay_Choice->bArrestin_Assay GLP1_Assay GLP-1 Secretion (ELISA) Assay_Choice->GLP1_Assay Data_Acquisition 8. Acquire data Ca_Assay->Data_Acquisition ERK_Assay->Data_Acquisition bArrestin_Assay->Data_Acquisition GLP1_Assay->Data_Acquisition Analysis 9. Analyze data (e.g., EC50 calculation, statistical analysis) Data_Acquisition->Analysis

References

TUG-905 Administration for In Vivo Mouse Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the in vivo administration of TUG-905 in mouse studies. Given the limited availability of published in vivo protocols for this compound, this document also includes comprehensive protocols for the closely related and extensively studied GPR120 agonist, TUG-891, as a valuable reference for systemic administration studies.

Introduction to this compound and its Target

This compound is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1). GPR40 is primarily expressed in pancreatic β-cells and is involved in the amplification of glucose-stimulated insulin (B600854) secretion. Due to its role in glucose homeostasis, GPR40 is a target for the development of therapeutics for type 2 diabetes. In research, this compound is often used to selectively activate GPR40 to elucidate its specific physiological roles, often in conjunction with GPR120/FFAR4 agonists to differentiate the functions of these two related receptors.

It is important to distinguish this compound from an unrelated compound, Pro-905, which is a purine (B94841) antimetabolite investigated in cancer models.

This compound In Vivo Administration Protocol

The currently available literature details the central administration of this compound in mice to investigate its effects on the hypothalamus.

Experimental Protocol: Intracerebroventricular (i.c.v.) Administration of this compound in Mice

This protocol is adapted from studies investigating the central effects of GPR40 activation on energy balance.

Objective: To assess the central effects of this compound on hypothalamic signaling and energy homeostasis in mice.

Materials:

  • This compound

  • Vehicle (e.g., sterile artificial cerebrospinal fluid or saline)

  • Stereotaxic apparatus

  • Hamilton syringe (or similar microinjection system)

  • Anesthesia (e.g., isoflurane)

  • Male C57BL/6J mice (or other appropriate strain)

Procedure:

  • Animal Preparation: Acclimatize mice to the housing conditions for at least one week. On the day of the surgery, anesthetize the mouse using isoflurane (B1672236) and secure it in a stereotaxic apparatus.

  • Stereotaxic Surgery: Surgically implant a guide cannula targeting the lateral ventricle of the brain. Allow the animals to recover for at least one week post-surgery.

  • This compound Preparation: Dissolve this compound in the chosen vehicle to the desired concentration (e.g., 1.0 mM).

  • Intracerebroventricular Injection:

    • Gently restrain the conscious mouse.

    • Insert the injection needle through the guide cannula into the lateral ventricle.

    • Infuse a small volume of the this compound solution (e.g., 2.0 µL) over a period of one minute.

    • Leave the injector in place for an additional minute to allow for diffusion and prevent backflow.

    • Repeat the injection as required by the experimental design (e.g., twice daily for 6 days).

  • Post-Injection Monitoring: Monitor the animals for any adverse effects. Measure relevant parameters such as body weight, food intake, and collect tissue for molecular analysis at the end of the study.

Quantitative Data for this compound In Vivo Studies
ParameterAnimal ModelDosageAdministration RouteFrequencyDurationKey Findings
Body Mass and Caloric Intake Male Swiss mice1.0 mM (in 2.0 µL)Intracerebroventricular (i.c.v.)Twice a day6 daysReduced body mass and a trend toward reduced caloric intake.[1]
Hypothalamic Inflammation Diet-induced obese miceNot specifiedIntracerebroventricular (i.c.v.)Not specifiedNot specifiedReduced phosphorylation of IKKα/β in the mediobasal hypothalamus.
Hypothalamic ER Stress Diet-induced obese miceNot specifiedIntracerebroventricular (i.c.v.)Not specifiedNot specifiedDecreased levels of pAMPKα and markers of the unfolded protein response (pIRE1, pPERK, peIF2α).

Reference Protocols: Systemic Administration of the GPR120 Agonist TUG-891

Due to the lack of detailed systemic administration protocols for this compound in the public domain, the following protocols for the related and widely studied GPR120 agonist, TUG-891, are provided as a comprehensive reference. These protocols are relevant for studies on metabolic disorders and inflammation.

Experimental Protocol: Intraperitoneal (i.p.) Administration of TUG-891 for Metabolic Studies

This protocol is based on studies investigating the effects of GPR120 activation on energy metabolism and body composition.

Objective: To evaluate the effects of systemic TUG-891 administration on metabolic parameters in mice.

Materials:

  • TUG-891

  • Vehicle (e.g., 10% DMSO in PBS)

  • Syringes and needles for intraperitoneal injection

  • Diet-induced obese mice (or other relevant metabolic models)

  • Metabolic cages (optional, for energy expenditure measurements)

  • Glucometer and test strips

Procedure:

  • Animal Model: Use diet-induced obese mice (e.g., C57BL/6J on a high-fat diet for 8-12 weeks) to model metabolic disease.

  • TUG-891 Preparation: Prepare a stock solution of TUG-891 in DMSO and dilute it with PBS to the final concentration (e.g., for a 35 mg/kg dose). The final DMSO concentration should be low (e.g., 10%) to minimize toxicity.

  • Administration:

    • Weigh each mouse to calculate the precise volume of TUG-891 solution to inject.

    • Administer the TUG-891 solution or vehicle via intraperitoneal injection.

    • Repeat the injections daily or as required by the study design (e.g., for 2.5 weeks).

  • Metabolic Phenotyping:

    • Monitor body weight and food intake regularly.

    • Perform glucose tolerance tests (GTT) or insulin tolerance tests (ITT) to assess glucose homeostasis.

    • At the end of the study, collect blood for analysis of plasma lipids, insulin, and inflammatory markers.

    • Collect tissues (e.g., adipose tissue, liver, muscle) for histological and molecular analysis.

Experimental Protocol: Subcutaneous (s.c.) Administration of TUG-891 for Atherosclerosis Studies

This protocol is derived from studies examining the anti-inflammatory and anti-atherosclerotic effects of GPR120 activation.

Objective: To assess the impact of chronic TUG-891 treatment on the development of atherosclerosis in a mouse model.

Materials:

  • TUG-891

  • Vehicle suitable for subcutaneous injection

  • ApoE-knockout mice (or other atherosclerosis models)

  • High-fat/Western diet

  • Syringes and needles for subcutaneous injection

Procedure:

  • Animal Model: Use ApoE-knockout mice, which are prone to developing atherosclerosis, and feed them a high-fat or Western diet to accelerate plaque formation.

  • TUG-891 Preparation: Formulate TUG-891 in a suitable vehicle for subcutaneous administration.

  • Administration:

    • Administer TUG-891 or vehicle subcutaneously at the desired dosage (e.g., 20 mg/kg).

    • The dosing frequency can be intermittent (e.g., three times a week) for long-term studies (e.g., 4 months).

  • Assessment of Atherosclerosis:

    • At the study endpoint, perfuse the mice and collect the aorta.

    • Perform en face analysis of the aorta using Oil Red O staining to quantify the total atherosclerotic lesion area.

    • Conduct histological analysis of the aortic root to assess plaque size, composition (e.g., macrophage and smooth muscle cell content), and necrotic core area.

    • Analyze plasma for lipid profiles and inflammatory markers.

Quantitative Data for TUG-891 In Vivo Studies
ParameterAnimal ModelDosageAdministration RouteFrequencyDurationKey Findings
Body Composition and Energy Metabolism C57Bl/6J mice35 mg/kgIntraperitoneal (i.p.)Daily2.5 weeksReduced total body weight, fat mass, and increased fat oxidation.[2]
Atherosclerotic Plaque Size ApoE-knockout mice20 mg/kgSubcutaneous (s.c.)Three times a week4 monthsSignificant reduction in atherosclerotic plaque size and necrotic cores.
Macrophage Polarization ApoE-knockout mice20 mg/kgSubcutaneous (s.c.)Three times a week4 monthsReduced pro-inflammatory M1-like macrophage content and increased anti-inflammatory M2-like macrophages in plaques.
Plasma Inflammatory Markers ApoE-knockout mice20 mg/kgSubcutaneous (s.c.)Three times a week4 monthsIncreased plasma G-CSF and decreased plasma CCL11.

Signaling Pathways and Experimental Workflow Diagrams

GPR40/FFA1 Signaling Pathway

Activation of GPR40 by agonists like this compound in pancreatic β-cells leads to the activation of the Gαq/11 pathway, resulting in increased intracellular calcium and potentiation of glucose-stimulated insulin secretion.

GPR40_Signaling TUG905 This compound GPR40 GPR40/FFA1 TUG905->GPR40 activates Gq11 Gαq/11 GPR40->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release stimulates Insulin_secretion ↑ Insulin Secretion (in β-cells) Ca_release->Insulin_secretion potentiates

Caption: GPR40/FFA1 signaling pathway activated by this compound.

General Experimental Workflow for In Vivo Mouse Studies with GPR Agonists

The following diagram outlines a typical workflow for conducting in vivo studies with GPR agonists like this compound or TUG-891.

experimental_workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase animal_model Select Animal Model (e.g., DIO, ApoE-/-) acclimatization Acclimatization animal_model->acclimatization baseline Baseline Measurements (Body Weight, Glucose) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization drug_prep Prepare TUG Compound and Vehicle randomization->drug_prep administration Administer Compound (i.c.v., i.p., or s.c.) drug_prep->administration monitoring Monitor Health, Body Weight, Food Intake administration->monitoring phys_tests Physiological Tests (e.g., GTT, ITT) monitoring->phys_tests euthanasia Euthanasia and Tissue Collection phys_tests->euthanasia biochem Biochemical Analysis (Plasma Markers) euthanasia->biochem histology Histological Analysis euthanasia->histology molecular Molecular Analysis (Gene/Protein Expression) euthanasia->molecular data_analysis Data Analysis and Interpretation biochem->data_analysis histology->data_analysis molecular->data_analysis

Caption: General workflow for in vivo mouse studies using GPR agonists.

References

Application Notes and Protocols: TUG-905 for Neuro2a Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing TUG-905, a potent and selective G protein-coupled receptor 40 (GPR40) agonist, with the Neuro2a (N2a) murine neuroblastoma cell line. This document outlines experimental procedures to determine the optimal concentration of this compound for inducing neuronal differentiation and activating specific signaling pathways, while ensuring cell viability.

Introduction

This compound is a valuable pharmacological tool for studying the role of GPR40 in neuronal function. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is expressed in the brain and has been implicated in neurogenesis, neuroprotection, and the regulation of synaptic plasticity.[1][2] Activation of GPR40 in neuronal cells can stimulate downstream signaling cascades, including the p38 mitogen-activated protein kinase (MAPK) pathway, and increase the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF).[3]

Data Presentation

The following tables summarize key quantitative data regarding this compound and its effects on Neuro2a cells based on available literature.

Table 1: this compound Properties

PropertyValueReference
TargetGPR40/FFAR1[4][5]
Agonist Potency (pEC50)7.03[4][5]
Known Effective Concentration in Neuro2a cells10 µM[3][4]

Table 2: Effects of 10 µM this compound on Neuro2a Cells

ParameterIncubation TimeObserved EffectReference
GPR40 Gene Expression2 and 4 hoursIncreased[3]
BDNF Gene Expression4 and 24 hoursIncreased[3]
p38 MAPK Phosphorylation4 hoursIncreased[3]
ERK PhosphorylationNot specifiedNo significant change[3]
Akt PhosphorylationNot specifiedNo significant change[3]

Mandatory Visualizations

Signaling Pathway of this compound in Neuronal Cells

GPR40_Signaling_Pathway TUG905 This compound GPR40 GPR40 TUG905->GPR40 Binds to Gq Gq GPR40->Gq Activates p38_MAPK p38 MAPK Phosphorylation GPR40->p38_MAPK Leads to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Neurite_Outgrowth Neurite Outgrowth Ca_release->Neurite_Outgrowth PKC->Neurite_Outgrowth BDNF BDNF Gene Expression p38_MAPK->BDNF BDNF->Neurite_Outgrowth

Caption: GPR40 signaling cascade initiated by this compound in neuronal cells.

Experimental Workflow: Determining Optimal this compound Concentration

experimental_workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Assays cluster_analysis Data Analysis seed_cells Seed Neuro2a cells in 96-well plates culture Culture for 24 hours seed_cells->culture treat_cells Treat cells with different concentrations of this compound culture->treat_cells dose_response Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 25, 50 µM) dose_response->treat_cells viability_assay Cell Viability Assay (MTT or Resazurin) - 24-72 hours post-treatment treat_cells->viability_assay neurite_assay Neurite Outgrowth Assay - 48-72 hours post-treatment treat_cells->neurite_assay western_blot Western Blot for p-p38 - 4 hours post-treatment treat_cells->western_blot analyze_viability Determine IC50 and non-toxic concentration range viability_assay->analyze_viability analyze_neurite Quantify neurite length and complexity neurite_assay->analyze_neurite analyze_western Quantify p-p38 levels western_blot->analyze_western determine_optimal Determine Optimal Concentration (Maximal effect with minimal toxicity) analyze_viability->determine_optimal analyze_neurite->determine_optimal analyze_western->determine_optimal

Caption: Workflow for optimizing this compound concentration in Neuro2a cells.

Experimental Protocols

Cell Culture and Maintenance of Neuro2a Cells
  • Cell Line: Neuro2a (murine neuroblastoma)

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Determining the Optimal Concentration of this compound

To identify the optimal working concentration, a dose-response experiment is recommended.

a) Cell Viability Assay (MTT Protocol)

This assay determines the cytotoxic effects of this compound.

  • Materials:

    • Neuro2a cells

    • 96-well plates

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Serum-free EMEM

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed Neuro2a cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of growth medium.

    • Incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in serum-free EMEM (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Replace the growth medium with 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

    • Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control. The optimal concentration should exhibit high efficacy with minimal to no cytotoxicity.

b) Neurite Outgrowth Assay

This assay evaluates the effect of this compound on neuronal differentiation.

  • Materials:

    • Neuro2a cells

    • 24- or 48-well plates, optionally with poly-L-lysine coated coverslips

    • Differentiation medium (EMEM with 1-2% FBS)

    • This compound

    • Fixative (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 5% BSA in PBS)

    • Primary antibody against a neuronal marker (e.g., β-III tubulin)

    • Fluorescently labeled secondary antibody

    • DAPI for nuclear staining

  • Procedure:

    • Seed Neuro2a cells in plates at a low density to allow for neurite extension.

    • After 24 hours, replace the growth medium with differentiation medium containing various non-toxic concentrations of this compound (as determined by the viability assay).

    • Incubate for 48-72 hours.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block with 5% BSA for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Acquire images using a fluorescence microscope.

    • Quantify neurite length and the percentage of neurite-bearing cells using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Analysis of p38 MAPK Phosphorylation by Western Blot

This protocol confirms the activation of the GPR40 signaling pathway.

  • Materials:

    • Neuro2a cells

    • 6-well plates

    • This compound

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

    • HRP-conjugated secondary antibody

    • ECL detection reagent

  • Procedure:

    • Seed Neuro2a cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the determined optimal concentration of this compound for 4 hours. Include an untreated control.

    • Wash the cells with ice-cold PBS and lyse them with supplemented lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL reagent and an imaging system.

    • Strip the membrane and re-probe with the anti-total-p38 MAPK antibody for normalization.

    • Quantify band intensities using densitometry software.

By following these protocols, researchers can effectively determine the optimal concentration of this compound for their specific experimental needs in Neuro2a cells and investigate its effects on neuronal differentiation and signaling.

References

Application Notes and Protocols for Intracerebroventricular (i.c.v.) Injection of TUG-905

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-905 is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2] GPR40 is highly expressed in the hypothalamus and is involved in the regulation of energy homeostasis and inflammation.[3] Intracerebroventricular (i.c.v.) injection of this compound allows for direct administration to the central nervous system, bypassing the blood-brain barrier to investigate its effects on hypothalamic functions. These application notes provide a detailed protocol for the i.c.v. administration of this compound in mice and summarize the expected quantitative outcomes based on preclinical research.

Principle of the Method

Intracerebroventricular injection is a stereotaxic surgical procedure that involves the precise delivery of a substance directly into the cerebral ventricles of the brain. This technique ensures that the compound of interest, in this case, this compound, is distributed throughout the central nervous system, allowing for the study of its central effects. The procedure requires anesthesia, stereotaxic instrumentation for accurate targeting, and post-operative care to ensure animal welfare and the reliability of experimental results.

Data Presentation

The intracerebroventricular administration of this compound has been shown to modulate energy balance and hypothalamic gene expression in mice. The following table summarizes the quantitative data from a key study.

Parameter Animal Model Dosage and Administration Effect Reference
Body Mass6-week-old Male Swiss mice2.0 μL of 1.0 mM this compound, i.c.v., twice a day for 6 daysReduced body mass[1]
Caloric Intake6-week-old Male Swiss mice2.0 μL of 1.0 mM this compound, i.c.v., twice a day for 6 daysTrend toward reduced caloric intake[1]
Hypothalamic POMC mRNA Expression6-week-old Male Swiss mice2.0 μL of 1.0 mM this compound, i.c.v., twice a day for 6 daysIncreased POMC mRNA expression[1]
Hypothalamic Cytokine Expression6-week-old Male Swiss mice2.0 μL of 1.0 mM this compound, i.c.v., twice a day for 6 daysIncreased IL-10 and IL-6 expression[1]
Hypothalamic Cell Proliferation and SurvivalIn vitro and in vivo modelsNot specified for i.c.v.Increased hypothalamic cell proliferation and survival[1]

Experimental Protocols

Materials and Equipment
  • This compound

  • Vehicle (e.g., sterile saline)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic frame with mouse adapter

  • Microinjection pump and syringe (e.g., Hamilton syringe)

  • 33-gauge injection needle

  • Surgical drill with fine drill bits

  • Surgical tools (scalpel, forceps, scissors, hemostats)

  • Cotton swabs and sterile gauze

  • Antiseptic solution (e.g., Betadine, 70% ethanol)

  • Ophthalmic ointment

  • Suturing material or tissue adhesive

  • Heating pad

  • Recovery cage

Stereotaxic Surgical and Injection Procedure
  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic regimen.

    • Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

    • Shave the scalp and clean the area with alternating scrubs of antiseptic solution and 70% ethanol.

    • Apply ophthalmic ointment to the eyes to prevent corneal drying.

    • Secure the mouse in the stereotaxic frame.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Use a cotton swab to clean and dry the skull surface.

    • Identify the bregma and lambda landmarks on the skull.

    • Level the skull by ensuring that the dorsal-ventral coordinates for bregma and lambda are the same.

    • Determine the stereotaxic coordinates for the lateral ventricle. For mice, a common target is approximately:

      • Anterior-Posterior (AP): -0.3 mm from Bregma

      • Medial-Lateral (ML): ±1.0 mm from the midline

      • Dorsal-Ventral (DV): -2.5 mm from the skull surface

  • Intracerebroventricular Injection:

    • Drill a small burr hole at the determined ML and AP coordinates, being careful not to damage the underlying dura mater.

    • Load the microinjection syringe with the this compound solution (e.g., 1.0 mM).

    • Slowly lower the injection needle through the burr hole to the target DV coordinate.

    • Infuse the this compound solution at a slow rate (e.g., 0.5 μL/min) to allow for diffusion and prevent tissue damage.

    • Leave the needle in place for an additional 5-10 minutes post-injection to minimize backflow.

    • Slowly retract the needle.

  • Post-Operative Care:

    • Suture the scalp incision or close it with tissue adhesive.

    • Administer post-operative analgesics as per institutional guidelines.

    • Place the mouse in a clean, warm recovery cage and monitor until it is fully ambulatory.

    • Provide easy access to food and water.

    • Monitor the animal's health and well-being for several days post-surgery.

Visualizations

This compound Signaling Pathway

GPR40_Signaling_Pathway TUG905 This compound GPR40 GPR40/FFA1 Receptor TUG905->GPR40 Gq Gq Protein GPR40->Gq Activates p38 p38 MAPK GPR40->p38 Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Hypothalamic_Effects Hypothalamic Effects: - Increased POMC mRNA - Regulation of Energy Homeostasis - Neurogenesis Ca_release->Hypothalamic_Effects PKC->Hypothalamic_Effects BDNF BDNF Expression p38->BDNF Increases BDNF->Hypothalamic_Effects

Caption: GPR40 signaling pathway activated by this compound.

Experimental Workflow for i.c.v. Injection of this compound

ICV_Injection_Workflow start Start animal_prep Animal Preparation (Anesthesia, Shaving, Mounting) start->animal_prep surgery Stereotaxic Surgery (Incision, Bregma Identification, Drilling) animal_prep->surgery injection i.c.v. Injection of this compound surgery->injection post_op Post-Operative Care (Suturing, Analgesia, Recovery) injection->post_op monitoring Behavioral and Physiological Monitoring post_op->monitoring tissue_collection Tissue Collection (e.g., Hypothalamus) monitoring->tissue_collection analysis Molecular and Cellular Analysis (e.g., qPCR, Western Blot) tissue_collection->analysis end End analysis->end

Caption: Experimental workflow for i.c.v. injection of this compound.

References

TUG-905: A Novel Agonist for Investigating Hypothalamic Neurogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-905 is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] Emerging research has highlighted the crucial role of this compound in promoting neurogenesis within the hypothalamus, a key brain region regulating metabolism and homeostasis.[1][3] These application notes provide a comprehensive overview of the use of this compound as a tool to study hypothalamic neurogenesis, detailing its mechanism of action, experimental protocols, and expected outcomes.

Mechanism of Action

This compound stimulates hypothalamic cell proliferation and survival by activating GPR40.[1][3] This activation initiates a signaling cascade that involves the p38 mitogen-activated protein kinase (MAPK) and Brain-Derived Neurotrophic Factor (BDNF).[4][5] Specifically, this compound has been shown to increase the phosphorylation of p38 and elevate the expression of BDNF.[4][5] This signaling pathway ultimately leads to an increase in the expression of neurogenic markers such as Doublecortin (DCX), a marker for neuroblasts, and Microtubule-Associated Protein 2 (MAP2), a marker for mature neurons.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from studies utilizing this compound to investigate hypothalamic neurogenesis.

Table 1: In Vitro Efficacy of this compound

ParameterCell TypeConcentrationObserved EffectReference
pEC50Human GPR40 expressing cellsNot Specified8.1[4]
pEC50Mouse GPR40 expressing cellsNot Specified7.0[4]
Cell Proliferation & DCX mRNA levelsNeurospheres10 µMIncreased[1]
GPR40 & BDNF gene expressionNeuro2a cells10 µMIncreased[1]
p38 phosphorylationNeuro2a cells10 µMIncreased after 4 hours[5]

Table 2: In Vivo Effects of this compound in Mice

Administration RouteDosageDurationObserved Effect in HypothalamusReference
Intracerebroventricular (i.c.v.)2.0 μL, 1.0 mM (twice a day)6 daysReduced body mass, increased IL-10 and IL-6, increased POMC mRNA expression[1]
Intracerebroventricular (i.c.v.)Not Specified7 daysIncreased number of BrdU immunopositive cells in the hypothalamic ventricular zone[4][6]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on hypothalamic neurogenesis are provided below.

Protocol 1: In Vitro Neurosphere Culture and Differentiation

This protocol is adapted from studies on hypothalamic neural progenitor cells.[7]

Objective: To assess the effect of this compound on the proliferation and differentiation of hypothalamic neural progenitor cells (NPCs).

Materials:

  • Hypothalamic tissue from early postnatal mice (P1-P4)

  • Neurosphere culture medium (DMEM/F12, B27 supplement, N2 supplement, EGF, bFGF)

  • This compound (stock solution in DMSO)

  • Differentiation medium (Neurosphere medium without EGF and bFGF, with 1% FBS)

  • p38 inhibitor (e.g., SB203580)

  • BDNF and IL-6

  • Plates for cell culture

  • Sterile dissecting tools

Procedure:

  • NPC Isolation: Dissect the hypothalamus from early postnatal mice and mechanically dissociate the tissue.

  • Neurosphere Formation: Culture the dissociated cells in neurosphere culture medium. NPCs will proliferate and form floating neurospheres.

  • Treatment: Passage the neurospheres and treat with this compound (e.g., 10 µM), often in combination with BDNF and IL-6 to observe synergistic effects.[4] A vehicle control (DMSO) should be included. To confirm the mechanism, a separate group can be co-treated with a p38 inhibitor.

  • Differentiation: After a period of proliferation (e.g., 7 days), transfer the neurospheres to differentiation medium containing this compound and other treatments.

  • Analysis: After differentiation (e.g., 7-18 days), analyze the cells for markers of neurogenesis.

    • Immunocytochemistry: Stain for DCX (neuroblasts) and MAP2 (mature neurons).

    • RT-qPCR: Analyze the mRNA expression levels of Dcx, Map2, Gpr40, and Bdnf.

Protocol 2: In Vivo Administration of this compound and BrdU Labeling

This protocol outlines the procedure for in vivo studies in adult mice.

Objective: To evaluate the pro-neurogenic effects of this compound in the adult mouse hypothalamus.

Materials:

  • Adult mice (e.g., C57BL/6J)

  • This compound

  • Vehicle solution (e.g., artificial cerebrospinal fluid)

  • 5-bromo-2'-deoxyuridine (BrdU) solution (50 mg/kg)

  • Stereotaxic apparatus for intracerebroventricular (i.c.v.) injections

  • Perfusion solutions (PBS and 4% paraformaldehyde)

Procedure:

  • Animal Preparation: Acclimatize adult mice to the housing conditions.

  • Stereotaxic Surgery: Implant a cannula into the lateral ventricle for i.c.v. administration.

  • This compound Administration: Following recovery, administer this compound (e.g., 2.0 μL of 1.0 mM solution, twice daily) or vehicle for a specified period (e.g., 7 days).[1]

  • BrdU Labeling: Administer BrdU intraperitoneally (i.p.) to label dividing cells. The timing and frequency of BrdU injections will depend on the specific phase of neurogenesis being studied (proliferation vs. survival).[8][9]

  • Tissue Processing: At the end of the experiment, perfuse the mice with PBS followed by 4% paraformaldehyde. Collect the brains and process for immunohistochemistry.

  • Immunohistochemistry: Section the brains and perform immunohistochemical staining for BrdU to identify newly born cells. Co-stain with neuronal markers like NeuN or DCX to confirm the phenotype of the BrdU-positive cells.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is for analyzing the molecular pathways affected by this compound.

Objective: To determine the effect of this compound on the phosphorylation of p38 in a neuronal cell line.

Materials:

  • Neuro2a (N2a) cell line

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p38, anti-total-p38, anti-alpha-tubulin (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blot equipment and reagents

Procedure:

  • Cell Culture and Treatment: Culture N2a cells to approximately 80% confluency. Treat the cells with this compound (e.g., 10 µM) for different time points (e.g., 0, 2, 4, 24 hours).[1]

  • Protein Extraction: Lyse the cells using ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated p38 to total p38.

Visualizations

Signaling Pathway

TUG905_Signaling_Pathway TUG905 This compound GPR40 GPR40 (FFAR1) TUG905->GPR40 activates p38 p38 MAPK GPR40->p38 leads to phosphorylation BDNF BDNF Expression p38->BDNF Neurogenesis Hypothalamic Neurogenesis p38->Neurogenesis promotes BDNF->Neurogenesis promotes

Caption: this compound signaling pathway in hypothalamic neurogenesis.

Experimental Workflow: In Vitro Study

InVitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis isolate Isolate Hypothalamic NPCs culture Culture Neurospheres isolate->culture treat Treat with this compound (± inhibitors, growth factors) culture->treat diff Differentiate Neurospheres treat->diff icc Immunocytochemistry (DCX, MAP2) diff->icc qpcr RT-qPCR (Neurogenic markers) diff->qpcr

Caption: Workflow for in vitro analysis of this compound effects.

Experimental Workflow: In Vivo Study

InVivo_Workflow cluster_procedure Procedure cluster_processing Tissue Processing & Analysis surgery Stereotaxic Cannula Implantation admin i.c.v. Administration of this compound surgery->admin brdu BrdU Injections admin->brdu perfuse Perfuse and Collect Brains brdu->perfuse ihc Immunohistochemistry (BrdU, NeuN, DCX) perfuse->ihc

Caption: Workflow for in vivo investigation of this compound.

References

TUG-905: Application in Glucose Homeostasis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-905 is a potent and highly selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40). FFA1 is predominantly expressed in pancreatic β-cells and intestinal L-cells, making it a compelling therapeutic target for type 2 diabetes. Activation of FFA1 by agonists like this compound has been shown to potentiate glucose-stimulated insulin (B600854) secretion (GSIS) and stimulate the release of glucagon-like peptide-1 (GLP-1), both of which are critical mechanisms for maintaining glucose homeostasis. This document provides detailed application notes and protocols for the use of this compound in glucose homeostasis research.

Mechanism of Action

This compound acts as an agonist at the FFA1/GPR40 receptor. This receptor is a Gq/11-coupled GPCR. Upon ligand binding, it activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and GLP-1 secretion from enteroendocrine L-cells.

Quantitative Data Summary

While specific quantitative data for this compound's effects on glucose homeostasis are not extensively published, the following table summarizes its known potency and provides illustrative data from other potent FFA1 agonists that act via the same mechanism. This allows for an estimation of the expected efficacy of this compound in similar assays.

ParameterThis compoundOther Potent FFA1 Agonists (Illustrative)Cell/Animal ModelReference
pEC50 for FFA1/GPR40 7.036.14 - 7.32 (GW9508)HEK293 cells[1]
GLP-1 Secretion Data not available~11-fold increase (AM5262)STC-1 cells[2]
Glucose-Stimulated Insulin Secretion (GSIS) Potentiation Data not availableSignificant potentiation at 8.3 and 16.7 mM glucose (Fasiglifam)Rat pancreatic islets[3][4]
Oral Glucose Tolerance Test (OGTT) Reduced body mass in vivoSignificant reduction in blood glucose AUC (MK-2305)Diet-Induced Obese (DIO) mice[1][5]
Adipocyte Glucose Uptake Data not availableModest increase compared to insulin (TUG-891, an FFA4 agonist)3T3-L1 adipocytes[6]

Experimental Protocols

In Vitro GLP-1 Secretion Assay using STC-1 Cells

This protocol is adapted from established methods for measuring GLP-1 release from the murine enteroendocrine STC-1 cell line.

Materials:

  • STC-1 cells

  • DMEM with high glucose, supplemented with 10% FBS, 1% penicillin-streptomycin

  • Assay buffer: Krebs-Ringer Bicarbonate Buffer (KRB) supplemented with 0.1% BSA

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • GLP-1 ELISA kit

  • DPP-IV inhibitor (e.g., sitagliptin)

Procedure:

  • Cell Culture: Culture STC-1 cells in DMEM in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed STC-1 cells into 24-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.

  • Starvation: On the day of the experiment, gently wash the cells twice with KRB. Then, incubate the cells in 1 mL of KRB for 2 hours at 37°C to establish basal secretion.

  • Stimulation: After the starvation period, aspirate the buffer and add 500 µL of fresh KRB containing the desired concentrations of this compound (e.g., 0.1, 1, 10 µM), vehicle (DMSO), or a positive control. Include a DPP-IV inhibitor in the buffer to prevent GLP-1 degradation.

  • Incubation: Incubate the plate at 37°C for 2 hours.

  • Sample Collection: After incubation, collect the supernatant from each well and transfer to microcentrifuge tubes. Centrifuge at 1000 x g for 5 minutes at 4°C to pellet any detached cells.

  • GLP-1 Measurement: Analyze the supernatant for GLP-1 concentration using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the GLP-1 concentration to the total protein content of the cells in each well. Express the results as fold-change over the vehicle control.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol describes a standard OGTT procedure in mice to evaluate the effect of this compound on glucose disposal.

Materials:

  • Male C57BL/6J mice (8-10 weeks old) on a high-fat diet (HFD) for 8-12 weeks to induce obesity and glucose intolerance.

  • This compound formulation for oral gavage (e.g., in 0.5% carboxymethylcellulose).

  • Glucose solution (20% w/v in sterile water).

  • Handheld glucometer and test strips.

  • Oral gavage needles.

Procedure:

  • Acclimation and Fasting: Acclimate the mice to handling and gavage for at least 3 days prior to the experiment. Fast the mice for 6 hours before the OGTT with free access to water.

  • Baseline Blood Glucose: At t = -30 minutes, administer this compound or vehicle via oral gavage. At t = 0 minutes, measure baseline blood glucose from a tail snip using a glucometer.

  • Glucose Challenge: Immediately after the baseline glucose measurement, administer a 2 g/kg body weight bolus of the 20% glucose solution via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes. A significant reduction in the AUC for the this compound treated group compared to the vehicle group indicates improved glucose tolerance.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) from Pancreatic Islets

This protocol outlines the procedure for assessing the potentiation of GSIS by this compound in isolated pancreatic islets.

Materials:

  • Isolated pancreatic islets (from mouse or rat).

  • Krebs-Ringer Bicarbonate buffer (KRB) supplemented with 0.1% BSA and varying concentrations of glucose (e.g., 2.8 mM for basal and 16.7 mM for stimulated).

  • This compound stock solution (in DMSO).

  • Insulin RIA or ELISA kit.

Procedure:

  • Islet Preparation: Isolate pancreatic islets using a standard collagenase digestion method.

  • Pre-incubation: Pre-incubate batches of 5-10 size-matched islets in KRB with 2.8 mM glucose for 60 minutes at 37°C to establish a basal insulin secretion rate.

  • Basal and Stimulated Incubation: After pre-incubation, transfer the islets to fresh KRB containing:

    • 2.8 mM glucose (basal) ± this compound

    • 16.7 mM glucose (stimulated) ± this compound (e.g., 1, 10 µM)

    • Vehicle controls for each glucose concentration.

  • Incubation: Incubate for 60 minutes at 37°C.

  • Sample Collection: Collect the supernatant for insulin measurement.

  • Insulin Measurement: Determine the insulin concentration in the supernatant using an insulin RIA or ELISA kit.

  • Data Analysis: Normalize insulin secretion to the number of islets or total insulin content. Express the results as fold-potentiation of GSIS by this compound compared to the stimulated control without the compound.

Visualizations

TUG905_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TUG905 This compound FFA1 FFA1/GPR40 TUG905->FFA1 Binds to Gq11 Gαq/11 FFA1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca2 ↑ [Ca²⁺]i ER->Ca2 Releases Insulin Potentiation of Glucose-Stimulated Insulin Secretion Ca2->Insulin GLP1 GLP-1 Secretion Ca2->GLP1

This compound Signaling Pathway

GLP1_Secretion_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture STC-1 cells to 80-90% confluency Wash1 Wash cells twice with KRB buffer Culture->Wash1 Starve Starve in KRB buffer for 2 hours Wash1->Starve Stimulate Add KRB with this compound, vehicle, or positive control (+ DPP-IV inhibitor) Starve->Stimulate Incubate Incubate for 2 hours at 37°C Stimulate->Incubate Collect Collect supernatant Incubate->Collect Centrifuge Centrifuge to pellet debris Collect->Centrifuge ELISA Measure GLP-1 concentration by ELISA Centrifuge->ELISA Normalize Normalize to total protein and calculate fold change ELISA->Normalize

In Vitro GLP-1 Secretion Assay Workflow

OGTT_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_monitoring Monitoring & Analysis Fast Fast mice for 6 hours Dose_TUG905 t = -30 min: Oral gavage of This compound or vehicle Fast->Dose_TUG905 Baseline_BG t = 0 min: Measure baseline blood glucose Dose_TUG905->Baseline_BG Dose_Glucose Oral gavage of 2 g/kg glucose Baseline_BG->Dose_Glucose Measure_BG Measure blood glucose at 15, 30, 60, 90, 120 min Dose_Glucose->Measure_BG Analyze Plot glucose curve and calculate AUC Measure_BG->Analyze

In Vivo Oral Glucose Tolerance Test Workflow

References

Application Notes and Protocols for Studying GLP-1 Secretion with TUG-905

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone secreted from enteroendocrine L-cells in the gastrointestinal tract, playing a crucial role in glucose homeostasis. Its secretion is stimulated by nutrients, making the receptors that sense these nutrients attractive targets for the development of therapeutics for type 2 diabetes. One such receptor is the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). TUG-905 is a potent and selective agonist for FFA1/GPR40 and serves as a valuable pharmacological tool to investigate the mechanisms of FFA1-mediated GLP-1 secretion.[1][2][3] These application notes provide detailed protocols and data for utilizing this compound in the study of GLP-1 release.

Mechanism of Action

This compound selectively activates FFA1/GPR40, a G protein-coupled receptor predominantly coupled to the Gq/11 signaling pathway.[1] Upon activation by an agonist like this compound, the receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ concentration is a key trigger for the exocytosis of GLP-1-containing granules from enteroendocrine cells.

TUG905_Signaling_Pathway TUG905 This compound FFA1 FFA1/GPR40 Receptor TUG905->FFA1 binds to Gq11 Gq/11 FFA1->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates GLP1_Vesicle GLP-1 Vesicle Ca_release->GLP1_Vesicle promotes fusion of Secretion GLP-1 Secretion GLP1_Vesicle->Secretion leads to

Caption: Signaling pathway of this compound-induced GLP-1 secretion via FFA1/GPR40 activation.

Quantitative Data

The potency of this compound as an FFA1/GPR40 agonist has been determined in various studies. The following table summarizes key quantitative data.

CompoundTargetAssay TypeReported Potency (pEC50)Reference
This compoundGPR40 (FFA1)Calcium Mobilization7.03[2][3]

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).

Experimental Protocols

In Vitro GLP-1 Secretion Assay using STC-1 Cells

This protocol describes how to measure GLP-1 secretion from the murine enteroendocrine STC-1 cell line in response to this compound stimulation. STC-1 cells are known to express both FFA1 and FFA4.[4]

Materials:

  • STC-1 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • HEPES buffer

  • This compound

  • Cell lysis buffer

  • Protease inhibitor cocktail (e.g., PMSF)

  • GLP-1 ELISA kit

  • 6-well or 12-well cell culture plates

  • Cell scraper

Procedure:

  • Cell Culture:

    • Two days prior to the experiment, seed STC-1 cells in 6-well or 12-well plates at a density that will result in approximately 80% confluency on the day of the assay.[5]

    • Culture the cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.[5]

  • Cell Stimulation:

    • On the day of the experiment, aspirate the culture medium and wash the cells twice with HEPES buffer.[5]

    • Add 1 mL (for 12-well) or 2 mL (for 6-well) of HEPES buffer to each well and incubate for 30 minutes at 37°C to starve the cells.[5]

    • Prepare different concentrations of this compound in HEPES buffer. A vehicle control (e.g., DMSO) should also be prepared at the same final concentration used for the this compound dilutions.

    • After the starvation period, aspirate the buffer and add the this compound solutions or vehicle control to the respective wells.

    • Incubate the plates at 37°C for a specified time, typically 1-2 hours.

  • Sample Collection:

    • Following incubation, collect the supernatant from each well into microcentrifuge tubes.

    • To prevent GLP-1 degradation, immediately add a protease inhibitor (e.g., PMSF to a final concentration of 100 µM) to the collected supernatant.[5]

    • Centrifuge the tubes at 850 x g for 5 minutes at 4°C to pellet any detached cells.[5]

    • Transfer the clear supernatant to new tubes. These samples can be used immediately for GLP-1 measurement or stored at -80°C.[5]

  • Cell Lysis (for normalization):

    • After collecting the supernatant, wash the cells remaining in the wells with cold PBS.

    • Add an appropriate volume of cell lysis buffer to each well and scrape the cells.[5]

    • Collect the cell lysates and determine the total protein concentration using a standard protein assay (e.g., BCA or Bradford assay). This will be used to normalize the amount of secreted GLP-1.

  • GLP-1 Measurement:

    • Quantify the concentration of active GLP-1 in the collected supernatants using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.[5]

  • Data Analysis:

    • Normalize the measured GLP-1 concentration to the total protein content of the corresponding cell lysate.

    • Plot the normalized GLP-1 secretion against the concentration of this compound to generate a dose-response curve and determine the EC50.

GLP1_Secretion_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_collect Sample Collection & Processing cluster_analysis Analysis Seed 1. Seed STC-1 cells in multi-well plate Culture 2. Culture to ~80% confluency (48h) Seed->Culture Wash 3. Wash with HEPES buffer Culture->Wash Starve 4. Starve cells in HEPES buffer (30 min) Wash->Starve Add_TUG905 5. Add this compound or vehicle control Starve->Add_TUG905 Incubate 6. Incubate at 37°C (1-2 hours) Add_TUG905->Incubate Collect_Supernatant 7. Collect supernatant Incubate->Collect_Supernatant Lyse_Cells 11. Lyse remaining cells for protein quantification Incubate->Lyse_Cells Add_Inhibitor 8. Add protease inhibitor Collect_Supernatant->Add_Inhibitor Centrifuge 9. Centrifuge to remove cell debris Add_Inhibitor->Centrifuge Store_Sample 10. Store supernatant at -80°C or proceed to ELISA Centrifuge->Store_Sample ELISA 12. Measure GLP-1 via ELISA Store_Sample->ELISA Normalize 13. Normalize GLP-1 to total protein Lyse_Cells->Normalize ELISA->Normalize Analyze_Data 14. Plot dose-response and calculate EC50 Normalize->Analyze_Data

Caption: Experimental workflow for in vitro GLP-1 secretion assay using this compound.

In Vivo Studies

For in vivo assessment of this compound on GLP-1 secretion, diet-induced obese mouse models are commonly used.

General Protocol Outline:

  • Animal Model: Utilize diet-induced obese mice (e.g., C57BL/6J fed a high-fat diet).

  • Drug Administration: Administer this compound via an appropriate route, such as oral gavage or intraperitoneal injection. Dosing regimens may vary, and a dose-response study is recommended.[6]

  • Blood Sampling: Collect blood samples at various time points post-administration. To measure active GLP-1, blood should be collected in tubes containing a DPP-IV inhibitor.

  • Plasma Preparation: Centrifuge blood samples to separate plasma.

  • GLP-1 Measurement: Analyze plasma GLP-1 levels using a specific ELISA or radioimmunoassay.

  • Glucose Tolerance Test (Optional): To assess the physiological consequence of GLP-1 release, an oral or intraperitoneal glucose tolerance test can be performed following this compound administration.[6]

Conclusion

This compound is a specific and potent FFA1/GPR40 agonist, making it an excellent tool for elucidating the role of this receptor in GLP-1 secretion. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the intricate mechanisms of incretin release and for the preclinical evaluation of novel therapeutic agents targeting FFA1.

References

TUG-905 in 3T3-L1 Adipocyte Differentiation Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a well-established and widely utilized in vitro model for studying the process of adipogenesis, the differentiation of preadipocytes into mature, lipid-storing adipocytes. This process is critical in understanding the cellular and molecular mechanisms underlying obesity and metabolic diseases. Free Fatty Acid Receptors (FFARs), a class of G protein-coupled receptors, have emerged as important regulators of metabolic homeostasis.

This document provides detailed application notes and protocols concerning the use of TUG-905 in 3T3-L1 adipocyte differentiation assays. This compound is a potent and selective agonist for Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40. While the role of FFAR1 in adipocyte differentiation is still under investigation, its sibling receptor, Free Fatty Acid Receptor 4 (FFAR4 or GPR120), is known to play a significant role in promoting adipogenesis. The synthetic agonist for FFAR4, TUG-891, has been more extensively studied in this context.[1][2] These notes will clarify the known roles of these receptors and provide protocols to investigate the effects of compounds like this compound on adipocyte differentiation.

Application Notes

The Role of Free Fatty Acid Receptors in Adipogenesis

Adipogenesis is a complex process regulated by a cascade of transcription factors, primarily peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[3][4] The activation of these master regulators leads to the expression of genes responsible for the adipocyte phenotype, including lipid accumulation and insulin (B600854) sensitivity.

FFAR4 (GPR120): A Promoter of Adipogenesis

FFAR4 is expressed in adipocytes and its expression increases during adipogenesis.[1] Activation of FFAR4 by long-chain fatty acids or synthetic agonists like TUG-891 has been shown to promote adipocyte differentiation.[1][5] Studies have demonstrated that FFAR4 activation enhances glucose uptake in 3T3-L1 adipocytes.[5] Knockdown of FFAR4 in 3T3-L1 cells has been shown to suppress the expression of adipogenic genes and reduce lipid accumulation.[1]

FFAR1 (GPR40) and this compound: An Area for Investigation

This compound is a potent agonist of FFAR1 (GPR40). While FFAR1 is well-known for its role in stimulating glucose-dependent insulin secretion from pancreatic β-cells, its direct involvement in the differentiation of 3T3-L1 preadipocytes is not as well-documented as that of FFAR4.[1] Therefore, investigating the effect of this compound on 3T3-L1 adipogenesis presents an opportunity to elucidate the potential role of FFAR1 in this process.

Experimental Rationale

The following protocols are designed to assess the potential of this compound to influence 3T3-L1 adipocyte differentiation. The key readouts include:

  • Lipid Accumulation: Visual and quantitative assessment of intracellular lipid droplets, a hallmark of mature adipocytes.

  • Gene Expression Analysis: Measurement of key adipogenic transcription factors (PPARγ and C/EBPα) and their target genes to understand the molecular mechanism of action.

Quantitative Data Summary

The following table summarizes the expected outcomes based on the known effects of FFAR4 activation on 3T3-L1 adipocyte differentiation, which can serve as a benchmark for investigating this compound.

ParameterAgonist (FFAR4 agonist TUG-891)Expected EffectReference
Lipid Accumulation TUG-891Increased[2]
Gene Expression
Pparg (PPARγ)TUG-891Increased[2]
Cebpa (C/EBPα)TUG-891Increased[2]
AdiponectinTUG-891Increased[2]
LeptinTUG-891Increased[2]
Slc2a4 (GLUT4)TUG-891Increased[2]
Metabolic Function
Glucose UptakeTUG-891Increased[5]

Experimental Protocols

Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation

This protocol describes the standard method for inducing adipogenesis in 3T3-L1 cells.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

  • This compound

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin. Culture at 37°C in a humidified atmosphere with 5% CO2.

  • Reaching Confluence: Grow cells until they are 100% confluent. Maintain the cells in a confluent state for an additional 48 hours (Day 0).

  • Initiation of Differentiation (Day 0): Replace the medium with Differentiation Medium I (DM-I): DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin. Add this compound at the desired concentrations to the treatment wells. Include a vehicle control (e.g., DMSO).

  • Medium Change (Day 2): After 48 hours, replace the medium with Differentiation Medium II (DM-II): DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin. Continue the treatment with this compound.

  • Maintenance (Day 4 onwards): After another 48 hours, switch to Adipocyte Maintenance Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin. Refresh the medium every 2 days. Continue the treatment with this compound if desired, or assess the effects of early-stage treatment.

  • Full Differentiation: Mature adipocytes, characterized by the presence of large lipid droplets, are typically observed between Day 8 and Day 12.

Protocol 2: Oil Red O Staining for Lipid Accumulation

This protocol is for the visualization and quantification of intracellular lipid droplets.

Materials:

  • Differentiated 3T3-L1 cells in culture plates

  • PBS

  • 10% Formalin

  • Oil Red O stock solution (0.5 g in 100 ml isopropanol)

  • 60% Isopropanol (B130326)

  • Distilled water

  • Microscope

  • Isopropanol (for extraction)

  • Spectrophotometer

Procedure:

  • Washing: Gently wash the differentiated cells twice with PBS.

  • Fixation: Fix the cells with 10% Formalin for at least 1 hour at room temperature.

  • Washing: Wash the fixed cells with distilled water and then with 60% isopropanol.

  • Staining: Allow the cells to dry completely. Add the working Oil Red O solution (6 ml stock solution + 4 ml distilled water, filtered) and incubate for 10-15 minutes at room temperature.

  • Washing: Remove the staining solution and wash the cells 2-4 times with distilled water until the water is clear.

  • Visualization: Visualize the stained lipid droplets (red) under a microscope and capture images.

  • Quantification (Optional): After imaging, add isopropanol to each well to elute the stain from the lipid droplets. Read the absorbance of the extracted stain at 510 nm using a spectrophotometer.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring the mRNA levels of key adipogenic marker genes.

Materials:

  • Differentiated 3T3-L1 cells

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., Pparg, Cebpa, Fabp4) and a housekeeping gene (e.g., Actb, Gapdh)

  • qPCR instrument

Procedure:

  • RNA Extraction: Harvest cells at different time points during differentiation (e.g., Day 0, 2, 4, 8) and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the genes of interest.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.

Visualizations

FFAR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus TUG-891 TUG-891 (FFAR4 Agonist) FFAR4 FFAR4 (GPR120) TUG-891->FFAR4 Binds to Gq11 Gαq/11 FFAR4->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ (intracellular) IP3->Ca2 Increases PKC PKC DAG->PKC Activates ERK ERK1/2 PKC->ERK PPARg PPARγ ERK->PPARg Activates CEBPa C/EBPα ERK->CEBPa Activates Adipogenic_Genes Adipogenic Gene Expression PPARg->Adipogenic_Genes Induces CEBPa->Adipogenic_Genes Induces Adipogenesis Adipogenesis (Lipid Accumulation, Insulin Sensitivity) Adipogenic_Genes->Adipogenesis

Caption: FFAR4 signaling pathway in adipogenesis.

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_analysis Analysis cluster_readout Readouts start Seed 3T3-L1 Preadipocytes confluency Grow to 100% Confluency (+48h post-confluency) start->confluency diff_start Day 0: Induce Differentiation (DM-I + this compound/Vehicle) confluency->diff_start diff_mid Day 2: Change Medium (DM-II + this compound/Vehicle) diff_start->diff_mid diff_maint Day 4+: Maintain in Adipocyte Maintenance Medium diff_mid->diff_maint end_diff Day 8-12: Mature Adipocytes diff_maint->end_diff oro Oil Red O Staining (Lipid Accumulation) end_diff->oro qpcr qRT-PCR (Gene Expression) end_diff->qpcr visualization Microscopy oro->visualization quantification Absorbance (510nm) oro->quantification gene_exp Relative mRNA Levels (PPARγ, C/EBPα, etc.) qpcr->gene_exp

Caption: Experimental workflow for 3T3-L1 adipocyte differentiation assay.

References

Troubleshooting & Optimization

Preparing TUG-905 stock solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with TUG-905. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful preparation and use of this compound stock solutions in your experiments.

I. This compound Properties and Storage

For ease of reference, the key quantitative data for this compound is summarized in the table below.

PropertyValueSource
CAS Number 1390641-90-3[1][2]
Molecular Formula C₂₇H₃₀FNO₅S[2]
Molecular Weight 499.60 g/mol [2]
Appearance Solid powder[2]
Solubility Soluble in DMSO, not in water[2]
Purity >98%[2]
Storage (Solid) Short-term (days to weeks): 0-4°C, dry and dark. Long-term (months to years): -20°C.[2]
Storage (Stock Solution) Short-term (days to weeks): 0-4°C. Long-term (months): -20°C.[2]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the preparation and use of this compound stock solutions.

Q1: My this compound powder won't dissolve in DMSO. What should I do?

A1: this compound is soluble in DMSO.[2] If you are experiencing difficulty, consider the following troubleshooting steps:

  • Vortexing: Ensure the solution is being mixed thoroughly by vortexing for 1-2 minutes.

  • Sonication: Briefly sonicating the solution in a water bath can help break up any aggregates and facilitate dissolution.

  • Warming: Gently warming the solution to 37°C for a short period can increase the solubility of the compound.

Q2: I observed precipitation when I added my this compound DMSO stock solution to my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue with hydrophobic compounds dissolved in DMSO when they are introduced into an aqueous environment. The rapid change in solvent polarity causes the compound to "crash out" of the solution. Here are several strategies to prevent this:

  • Pre-warm the medium: Always add the this compound stock solution to cell culture medium that has been pre-warmed to 37°C. Adding the compound to cold media can decrease its solubility.

  • Gradual Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of medium, perform a serial dilution. First, make an intermediate dilution of your stock in a smaller volume of pre-warmed medium, then add this to the final volume.

  • Dropwise Addition with Mixing: Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or swirling. This allows for a more gradual mixing and reduces the chances of localized high concentrations that can lead to precipitation.

  • Limit Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, and preferably at or below 0.1%, to avoid cytotoxicity and solubility issues. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: My this compound solution was initially clear but became cloudy over time. What is happening?

A3: This may indicate the formation of a metastable supersaturated solution. While the compound may dissolve initially, it is not thermodynamically stable at that concentration in the aqueous medium and will precipitate over time. The recommended solution is to reduce the final working concentration of this compound.

Q4: What is the recommended storage for my this compound stock solution?

A4: For short-term storage (days to weeks), the DMSO stock solution can be kept at 0-4°C. For long-term storage (months), it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles.[2]

III. Experimental Protocols

A. Preparing a this compound Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound.

Materials:

  • This compound powder (MW: 499.60 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculate the required mass of this compound: To prepare a 10 mM stock solution, you will need to dissolve 4.996 mg of this compound in 1 mL of DMSO. The calculation is as follows:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 1 mL x 499.60 g/mol = 4.996 mg

  • Weigh the this compound powder: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous, high-purity DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound: Vortex the tube for 1-2 minutes to facilitate dissolution. If the compound is not fully dissolved, briefly sonicate the tube in a water bath sonicator.

  • Storage: Store the 10 mM this compound stock solution at -20°C for long-term storage, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

B. Preparing a Working Solution of this compound for Cell Culture

This protocol describes how to dilute the 10 mM DMSO stock solution to a final working concentration of 10 µM in cell culture medium, with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes

Procedure:

  • Prepare an intermediate dilution: To minimize precipitation, first prepare an intermediate dilution of the this compound stock solution. For example, dilute the 10 mM stock 1:10 in pre-warmed medium to get a 1 mM solution.

  • Prepare the final working solution: Add the intermediate dilution to the final volume of pre-warmed cell culture medium. To achieve a final concentration of 10 µM, you would add 10 µL of the 1 mM intermediate solution to 990 µL of medium.

  • Mix gently: Gently mix the final working solution by pipetting up and down or by inverting the tube.

  • Final Check: Visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

IV. Mandatory Visualizations

A. This compound Stock Solution Preparation Workflow

TUG905_Stock_Prep cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock intermediate Prepare Intermediate Dilution stock->intermediate Dilute in pre-warmed medium final Prepare Final Working Solution intermediate->final Dilute to final concentration apply Apply to Cells final->apply

Caption: Workflow for preparing this compound stock and working solutions.

B. GPR40/FFA1 Signaling Pathway

This compound is a potent agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[3] The activation of GPR40 by this compound initiates a signaling cascade that plays a role in various physiological processes, including insulin (B600854) secretion.

GPR40_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol TUG905 This compound GPR40 GPR40/FFA1 Receptor TUG905->GPR40 activates Gq Gq Protein GPR40->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Cellular Responses (e.g., Insulin Secretion) Ca2->Downstream PKC->Downstream

Caption: Simplified GPR40/FFA1 signaling pathway activated by this compound.

References

TUG-905 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues with the GPR40/FFA1 agonist, TUG-905, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: this compound should be stored under specific conditions to ensure its stability. For long-term storage of the solid compound, it is recommended to keep it in a dry, dark environment at -20°C, where it can be stable for over two years.[1] For short-term storage of a few days to weeks, 0-4°C is acceptable.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO, but not in water.[1] Prepare a concentrated stock solution in anhydrous DMSO. This stock solution can be stored at 0-4°C for short-term use (days to weeks) or at -20°C for longer-term storage (months).[1] To avoid repeated freeze-thaw cycles that can lead to degradation, it is advisable to aliquot the stock solution into single-use volumes.

Q3: Is this compound stable at room temperature?

A3: this compound is stable enough for a few weeks during standard shipping at ambient temperatures.[1] However, for long-term storage, the recommended conditions should be followed to maintain its integrity.

Q4: What are the potential reasons for observing reduced activity of this compound in my cell culture experiments?

A4: Reduced activity of this compound could be due to several factors, including degradation in the cell culture medium, adsorption to plasticware, or precipitation. The stability of small molecules in aqueous solutions like cell culture media can be influenced by temperature, pH, and the presence of enzymes or other reactive components in the serum.

Q5: How can I assess the stability of this compound in my specific cell culture setup?

A5: You can perform a stability study by incubating this compound in your cell culture medium at 37°C. Samples can be collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and the concentration of intact this compound can be quantified using an analytical method like HPLC or LC-MS.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or lower-than-expected biological activity of this compound. Degradation in cell culture medium: this compound may be unstable at 37°C in the aqueous environment of the cell culture medium.Perform a time-course stability study to determine the half-life of this compound in your specific medium. Consider replenishing the compound at regular intervals for long-term experiments.
Enzymatic degradation: Serum in the culture medium contains enzymes that can metabolize small molecules.Test the stability of this compound in serum-free or reduced-serum media, if compatible with your cell line.
Precipitation: The concentration of this compound in the final culture medium may exceed its solubility, leading to precipitation.Visually inspect the medium for any precipitate after adding this compound. Ensure the final DMSO concentration is low (typically <0.5%) and that the stock solution is added to pre-warmed media with gentle mixing.
High variability between experimental replicates. Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration.Consider using low-binding plates or pre-coating the plates with a blocking agent like bovine serum albumin (BSA).
Inconsistent sample preparation: Errors in pipetting or dilution can lead to variability.Ensure accurate and consistent preparation of all solutions. Use calibrated pipettes and perform serial dilutions carefully.

Stability of this compound in Cell Culture Media (Hypothetical Data)

The following tables present hypothetical stability data for this compound in two common cell culture media at 37°C. This data is for illustrative purposes to guide experimental design.

Table 1: Stability of this compound (10 µM) in DMEM with 10% FBS

Time (hours)Concentration (µM)Percent Remaining (%)
010.0100
29.595
88.282
246.565
484.848

Table 2: Stability of this compound (10 µM) in RPMI-1640 with 10% FBS

Time (hours)Concentration (µM)Percent Remaining (%)
010.0100
29.797
88.888
247.272
485.555

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol provides a general method for determining the stability of this compound in a specific cell culture medium.

1. Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Prepare the working solution by diluting the stock solution in the desired cell culture medium to the final experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Incubate the samples: Aliquot the working solution into sterile tubes or wells of a plate. Incubate at 37°C in a 5% CO₂ incubator.

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour sample should be collected immediately after preparation.

  • Store samples: Immediately freeze the collected samples at -80°C until analysis to prevent further degradation.

  • Analyze samples: Thaw the samples and analyze the concentration of intact this compound using a validated HPLC or LC-MS method.

  • Calculate the percentage remaining at each time point relative to the 0-hour sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare 10 mM this compound stock in DMSO prep_working Dilute stock to 10 µM in cell culture medium prep_stock->prep_working incubate Incubate at 37°C, 5% CO₂ prep_working->incubate timepoints Collect samples at 0, 2, 8, 24, 48 hours incubate->timepoints storage Store samples at -80°C timepoints->storage analysis Analyze by HPLC/LC-MS storage->analysis data Calculate % remaining analysis->data

Workflow for assessing this compound stability.

signaling_pathway TUG905 This compound GPR40 GPR40/FFA1 TUG905->GPR40 Gq Gαq GPR40->Gq PLC PLC Gq->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC PKC activation DAG->PKC Response Cellular Response (e.g., Insulin Secretion) Ca->Response PKC->Response

This compound signaling pathway via GPR40.

References

Potential off-target effects of TUG-905

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of TUG-905. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40).[1][2][3] FFA1 is predominantly expressed in pancreatic β-cells and plays a role in amplifying glucose-stimulated insulin (B600854) secretion.[4] Upon binding of an agonist like this compound, the receptor signals primarily through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC). This results in an increase in intracellular inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilizes intracellular calcium stores and contributes to the potentiation of insulin release.[4][5]

Q2: How selective is this compound for its target, GPR40/FFA1?

This compound is characterized as a highly selective FFA1 agonist.[6] In murine-derived cells, this compound has been demonstrated to be at least 1000-fold more selective for FFA1 over the related Free Fatty Acid Receptor 4 (FFA4/GPR120).[2][7] This high degree of selectivity makes it a valuable tool for distinguishing the physiological roles of FFA1 from those of FFA4.[6]

Q3: Have any specific off-target effects been reported for this compound?

Currently, there is a lack of published literature detailing a broad off-target screening profile for this compound against a wide range of receptors and enzymes. While it is highly selective against FFA4, its activity at other potential targets has not been extensively documented in publicly available resources. Therefore, researchers should exercise caution and consider the possibility of uncharacterized off-target effects in their experimental systems.

Q4: What are some potential class-wide concerns for GPR40 agonists that I should be aware of?

While this compound itself does not have a detailed public safety profile, clinical development of other GPR40 agonists has highlighted some potential concerns. For instance, the GPR40 agonist TAK-875 was discontinued (B1498344) due to observations of liver toxicity in a small percentage of patients in clinical trials.[8][9] Proposed mechanisms for this toxicity include acyl glucuronidation of the drug, inhibition of mitochondrial respiration, and interference with hepatobiliary transporters.[8][9] Additionally, some studies have suggested that prolonged or excessive GPR40 activation could potentially lead to β-cell stress.[8] It is important to note that these effects are not specific to this compound but represent potential challenges for this class of compounds.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpected experimental outcome not consistent with known GPR40 signaling. 1. Cell-specific expression of off-target proteins: The cell line or animal model being used may express a protein that is an unknown off-target of this compound. 2. Compound degradation: Improper storage or handling may have led to the degradation of this compound. 3. Experimental artifact: The observed effect may be due to a confounding variable in the experimental setup.1. Confirm GPR40 dependence: Use an FFA1 antagonist, such as GW1100, to see if the observed effect is blocked.[2] Alternatively, use siRNA or CRISPR to knock down GPR40 expression in your cell line. 2. Verify compound integrity: Use a fresh stock of this compound and ensure it has been stored correctly. 3. Include appropriate controls: Run vehicle-only controls and consider using a structurally distinct GPR40 agonist to see if the effect is reproducible.
Evidence of cellular toxicity (e.g., reduced viability, apoptosis). 1. On-target toxicity: In pancreatic β-cells, prolonged overstimulation of GPR40 could potentially induce cellular stress.[8] 2. Off-target toxicity: this compound may be interacting with another target that mediates a toxic response. 3. High compound concentration: The concentration of this compound being used may be too high, leading to non-specific effects.1. Titrate this compound concentration: Perform a dose-response curve to determine the lowest effective concentration. 2. Assess mitochondrial health: Given the concerns with other GPR40 agonists, consider running assays to measure mitochondrial respiration or the production of reactive oxygen species.[8] 3. Perform cytotoxicity assays: Use standard assays like MTT or LDH release to quantify the extent of toxicity and determine the toxic concentration range.
Lack of an expected in vivo response (e.g., no effect on glucose homeostasis). 1. Poor pharmacokinetic properties: this compound may have poor absorption, rapid metabolism, or limited distribution to the target tissue in the chosen animal model. The inclusion of a mesylpropoxy group in its structure is intended to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2] 2. Species-specific differences in GPR40 pharmacology: The potency of this compound may differ between species. 3. Incorrect dosing or administration route: The dose may be too low or the administration route may not be optimal for reaching the target tissue.1. Consult relevant literature: Review studies that have used this compound or similar compounds in vivo to inform dosing and administration strategies. 2. Conduct pharmacokinetic studies: If feasible, measure the concentration of this compound in plasma and target tissues over time. 3. Confirm target engagement: After administration, assess whether GPR40 is being activated in the target tissue by measuring downstream signaling markers.

Quantitative Data Summary

Compound Target Assay Potency (pEC50) Selectivity Reference
This compoundmurine GPR40/FFA1Calcium Mobilization7.03>1000-fold vs. murine FFA4[7][10]

Experimental Protocols

Protocol 1: Assessment of GPR40 Activation via Calcium Mobilization Assay

This protocol is designed to confirm the on-target activity of this compound in a cell line expressing GPR40.

  • Cell Culture: Plate cells expressing GPR40 (e.g., Flp-In T-REx 293 cells stably expressing the receptor) in a black-walled, clear-bottom 96-well plate and culture to confluence.

  • Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a dilution series of this compound in the assay buffer. Also, prepare a solution of an FFA1 antagonist (e.g., GW1100) for control wells.

  • Assay Execution:

    • For antagonist treatment, pre-incubate the cells with the antagonist for the recommended time.

    • Place the plate in a fluorescence plate reader capable of kinetic reading.

    • Establish a baseline fluorescence reading.

    • Add the this compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the log of the this compound concentration to generate a dose-response curve and calculate the pEC50.

Protocol 2: General Cytotoxicity Assessment

This protocol provides a method to screen for potential off-target cytotoxic effects of this compound.

  • Cell Plating: Plate the cell line of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the cell culture medium. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Replace the medium in the wells with the medium containing the different concentrations of this compound and incubate for a relevant period (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • Perform a standard MTT or MTS assay. Add the reagent to the wells, incubate as required, and then read the absorbance.

    • Alternatively, perform an LDH release assay by collecting the supernatant and measuring LDH activity according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot cell viability against the log of the this compound concentration to determine the concentration at which a toxic effect is observed (e.g., CC50).

Visualizations

GPR40_Signaling_Pathway TUG905 This compound GPR40 GPR40 (FFA1) TUG905->GPR40 Binds to Gq11 Gαq/11 GPR40->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates Insulin Insulin Secretion (Potentiation) DAG->Insulin Ca_ER->Insulin

Caption: GPR40 (FFA1) signaling pathway activated by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound CheckGPR40 Is the effect GPR40-dependent? Start->CheckGPR40 Antagonist Test with GPR40 antagonist (e.g., GW1100) or knockdown GPR40 CheckGPR40->Antagonist How to test OnTarget Result is likely an ON-TARGET effect CheckGPR40->OnTarget Yes OffTarget Result is likely an OFF-TARGET effect CheckGPR40->OffTarget No Antagonist->CheckGPR40 CheckToxicity Is cytotoxicity observed? OnTarget->CheckToxicity Investigate Further investigation needed: - Orthogonal GPR40 agonist - Broad receptor screening OffTarget->Investigate CheckToxicity->Investigate No, but still unexpected DoseResponse Perform dose-response and cytotoxicity assays (e.g., MTT, LDH) CheckToxicity->DoseResponse Yes Mito Consider mitochondrial function assays DoseResponse->Mito

Caption: Workflow for troubleshooting unexpected experimental results.

References

Navigating TUG-905 Dose-Response Variability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the FFA1/GPR40 agonist TUG-905, achieving consistent and reproducible dose-response curves is critical for accurate data interpretation. This technical support center provides a comprehensive guide to troubleshooting common sources of variability in this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2] FFA1 is a Gq/11-coupled receptor. Upon activation by an agonist like this compound, the Gq protein activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a response that is a common readout in cell-based assays for this receptor.

Q2: My this compound dose-response curve is showing high variability between replicate wells. What are the likely causes?

High variability between replicates is a common issue in cell-based assays and can often be traced back to inconsistencies in experimental technique.[3] Potential causes include:

  • Pipetting Inaccuracy: Inconsistent volumes of this compound or other reagents can lead to significant differences between wells.

  • Uneven Cell Seeding: A non-uniform cell monolayer will result in varied responses.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter the concentration of this compound.[4]

  • Cell Health and Passage Number: Using cells that are unhealthy, have been passaged too many times, or are overly confluent can lead to inconsistent results.[5]

Q3: I am observing a flat or very weak dose-response curve with this compound. What should I investigate?

A lack of response to this compound can be due to several factors related to the compound itself, the assay conditions, or the cells being used.[3] Consider the following:

  • Inactive Compound: Ensure the integrity of your this compound stock. It may have degraded due to improper storage or handling.

  • Incorrect Assay Conditions: The incubation time, temperature, or buffer composition may not be optimal for your specific assay.

  • Low Receptor Expression: The cell line you are using may not express sufficient levels of FFA1/GPR40 to generate a robust signal.

  • Suboptimal Detection Reagents: Check that your detection reagents (e.g., calcium-sensitive dyes) are not expired and have been stored correctly.

Q4: The Emax (maximum effect) of my this compound dose-response curve is lower than expected. Why might this be?

A reduced Emax can indicate issues with the compound, the cells, or the assay itself.[3] Potential reasons include:

  • Compound Cytotoxicity: At higher concentrations, this compound may be causing cell death, leading to a decrease in the signal.

  • Partial Agonism: While this compound is a potent agonist, its efficacy can be cell-type dependent. You may be observing partial agonism in your specific system.

  • Assay Interference: The compound may be interfering with your detection method, such as quenching the fluorescence of a calcium-sensitive dye.[6]

  • Receptor Desensitization: Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization and a diminished response.[7]

Troubleshooting Guides

Issue 1: High Variability in Replicate Wells
Possible Cause Troubleshooting Step Experimental Protocol Reference
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. For multi-well plates, consider using a multichannel pipette to add reagents simultaneously.[3]Protocol 1: Calcium Mobilization Assay
Uneven Cell Seeding Ensure a single-cell suspension before plating. After seeding, gently rock the plate in a north-south and east-west direction to ensure even distribution.[3]Protocol 1: Calcium Mobilization Assay
Edge Effects Avoid using the outer wells of the microplate for experimental data. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.[3][4]N/A
Inconsistent Cell Health Use cells within a consistent and low passage number range. Do not allow cells to become over-confluent before plating for an experiment.[5]Protocol 1: Calcium Mobilization Assay
Issue 2: Flat or Weak Dose-Response Curve
Possible Cause Troubleshooting Step Experimental Protocol Reference
Inactive this compound Prepare fresh dilutions from a new stock of this compound. Verify the compound's identity and purity if possible.[3]Protocol 1: Calcium Mobilization Assay
Suboptimal Assay Conditions Perform a time-course experiment to determine the optimal incubation time. Test different buffer compositions, including variations in pH and salt concentrations.[3]Protocol 1: Calcium Mobilization Assay
Low FFA1/GPR40 Expression Confirm receptor expression in your chosen cell line using techniques like qPCR or Western blotting. If expression is low, consider using a cell line with higher endogenous expression or transiently transfecting the cells with the receptor.[3]N/A
Detection Reagent Issues Ensure all detection reagents are within their expiration dates and have been stored properly. Prepare fresh reagents for each experiment and validate them with a known positive control.[3]Protocol 1: Calcium Mobilization Assay
Issue 3: Low Emax in Dose-Response Curve
Possible Cause Troubleshooting Step Experimental Protocol Reference
Compound Cytotoxicity Perform a cell viability assay (e.g., MTT or resazurin-based assay) in parallel with your dose-response experiment using the same concentrations of this compound.[3][4]Protocol 2: Cytotoxicity Assay
Assay Interference Run a control experiment to determine if this compound interferes with your detection system. For fluorescent assays, this could involve measuring the fluorescence of this compound alone at various concentrations.[3][6]N/A
Receptor Desensitization Reduce the incubation time with this compound. A shorter exposure may be sufficient to elicit a response without causing significant desensitization.[7]Protocol 1: Calcium Mobilization Assay

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for Gq-coupled Receptors

This protocol outlines the measurement of intracellular calcium changes following the activation of FFA1/GPR40 by this compound.

  • Cell Culture and Plating:

    • Culture cells expressing FFA1/GPR40 in appropriate media.

    • Seed the cells in a black, clear-bottom 96-well plate and allow them to grow to near confluency. The optimal cell density should be determined for each cell line.[4][8]

  • Dye Loading:

    • Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.[8][9]

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in the assay buffer. It is recommended to use at least 7-10 concentrations to generate a complete dose-response curve.[4][10]

  • Fluorescence Measurement:

    • Use a fluorescence plate reader with an integrated liquid handling system to add the this compound dilutions to the wells.

    • Measure the fluorescence intensity in real-time, both before and after the addition of the compound.[8][9]

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Plot the change in fluorescence against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a four-parameter logistic model to determine the EC50 (the concentration that elicits 50% of the maximal response).[8][10]

Protocol 2: Resazurin-Based Cytotoxicity Assay

This protocol is used to assess the potential cytotoxic effects of this compound at the concentrations used in the primary functional assay.

  • Cell Seeding:

    • Seed cells in a 96-well plate at the same density used for the calcium mobilization assay and allow them to attach overnight.[4]

  • Compound Dosing:

    • Prepare serial dilutions of this compound in cell culture media, mirroring the concentrations used in the primary assay.

    • Add the compound dilutions to the cells and incubate for the same duration as the primary assay.

  • Viability Assessment:

    • Add the resazurin-based reagent to each well and incubate for 1-4 hours at 37°C.[4]

    • Measure the fluorescence or absorbance at the appropriate wavelengths.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a maximum kill control (0% viability).

    • Plot the normalized viability against the logarithm of the this compound concentration. A significant decrease in viability at higher concentrations may explain a drop in the Emax of the functional assay.[4]

Visualizations

TUG905_Signaling_Pathway TUG905 This compound FFA1 FFA1/GPR40 TUG905->FFA1 Binds to Gq Gαq/11 FFA1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Induces

Caption: this compound signaling pathway via FFA1/GPR40.

Troubleshooting_Workflow Start Dose-Response Curve Variability Observed Check_Replicates High variability between replicates? Start->Check_Replicates Check_Signal Flat or weak signal? Check_Replicates->Check_Signal No Troubleshoot_Replicates Address Pipetting, Cell Seeding, Edge Effects Check_Replicates->Troubleshoot_Replicates Yes Check_Emax Low Emax? Check_Signal->Check_Emax No Troubleshoot_Signal Verify Compound, Assay Conditions, Receptor Expression Check_Signal->Troubleshoot_Signal Yes Troubleshoot_Emax Assess Cytotoxicity, Assay Interference, Desensitization Check_Emax->Troubleshoot_Emax Yes End Consistent Dose-Response Curve Check_Emax->End No Troubleshoot_Replicates->End Troubleshoot_Signal->End Troubleshoot_Emax->End

Caption: Troubleshooting workflow for this compound dose-response curves.

References

How to prevent TUG-905 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of TUG-905 and to troubleshoot common issues, particularly its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2] It is a valuable tool for studying the physiological roles of GPR40 in various processes, including insulin (B600854) secretion and energy homeostasis.[1][3]

Q2: Why does my this compound precipitate when I add it to my aqueous experimental buffer?

A2: this compound is a hydrophobic molecule and is not soluble in water.[4] Direct addition of a this compound stock solution prepared in an organic solvent like DMSO to an aqueous buffer can cause it to precipitate, especially at higher concentrations, as the compound is no longer in a favorable solvent environment.

Q3: What is the recommended solvent for making a stock solution of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound.[4]

Q4: What is the recommended storage condition for this compound?

A4: this compound should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is recommended.[4]

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step protocol to help you prepare this compound solutions that are compatible with aqueous experimental systems and minimize precipitation.

Issue: this compound precipitates out of solution upon dilution in aqueous media.

Root Cause: Low aqueous solubility of the hydrophobic this compound molecule.

Solution: Prepare a high-concentration stock solution in 100% DMSO and then use a serial dilution method with an appropriate aqueous buffer. For in vivo studies or cell-based assays requiring higher concentrations, a formulation with co-solvents and surfactants may be necessary.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays

This protocol is designed for achieving a final working concentration of this compound in cell culture media while keeping the final DMSO concentration at a non-toxic level (typically ≤ 0.1%).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile cell culture medium or desired aqueous buffer (e.g., PBS, HBSS)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a High-Concentration Primary Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure the powder is completely dissolved by vortexing.

    • Example: To prepare a 10 mM stock solution (Molecular Weight of this compound is 499.6 g/mol ), dissolve 4.996 mg of this compound in 1 mL of DMSO.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Perform an intermediate dilution of the primary stock solution in 100% DMSO. This can make the final dilution into aqueous media more accurate.

    • Example: To make a 1 mM intermediate stock, dilute the 10 mM primary stock 1:10 in DMSO.

  • Final Dilution into Aqueous Medium:

    • Serially dilute the DMSO stock solution into your final aqueous medium to achieve the desired working concentration.

    • Crucially, add the this compound stock solution to the aqueous medium while vortexing or stirring the medium. This rapid mixing helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.

    • Ensure the final concentration of DMSO in your cell culture medium is low (e.g., ≤ 0.1%) to avoid solvent toxicity.

    • Example for a 10 µM final concentration: Add 1 µL of a 10 mM this compound stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Control Group:

    • Always include a vehicle control in your experiments. This should be the same final concentration of DMSO in the aqueous medium without this compound.

Protocol 2: Suggested Formulation for In Vivo Studies

For in vivo applications where higher concentrations may be required and direct dilution of a DMSO stock is not feasible, a formulation containing co-solvents and a surfactant can be used. This protocol is adapted from a similar compound, TUG-891, and may require optimization for this compound.[5]

Materials:

  • This compound powder

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

Procedure:

  • Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

  • In a separate tube, add the required volume of the this compound DMSO stock to PEG300 and mix thoroughly.

  • Add Tween-80 to the mixture and mix again until a clear solution is formed.

  • Finally, add saline to the mixture to reach the desired final volume and concentration.

  • Example Formulation (adjust ratios as needed): To prepare a 1 mg/mL solution, you could try a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]

Note: The optimal formulation may vary and should be determined empirically. Always observe the solution for any signs of precipitation.

Quantitative Data Summary

PropertyValueSource
Molecular Weight 499.6 g/mol [4]
Appearance Solid powder[4]
Solubility in Water Insoluble[4]
Solubility in DMSO Soluble[4]
pEC50 for GPR40 7.03[1]

Visualizations

GPR40/FFA1 Signaling Pathway

Activation of GPR40/FFA1 by this compound can initiate multiple downstream signaling cascades. The primary pathway involves coupling to Gαq/11, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade is crucial for the potentiation of glucose-stimulated insulin secretion in pancreatic β-cells. There is also evidence suggesting that GPR40 can couple to Gαs, leading to an increase in cyclic AMP (cAMP), and potentially activate other pathways involving PI3K and NF-κB.

GPR40_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TUG905 This compound GPR40 GPR40/FFA1 TUG905->GPR40 binds Gq Gαq/11 GPR40->Gq Gs Gαs GPR40->Gs PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG AC Adenylyl Cyclase cAMP ↑ cAMP AC->cAMP Gq->PLC activates PI3K PI3K Gq->PI3K Gs->AC activates Ca2_release ↑ [Ca2+]i IP3->Ca2_release PKC PKC DAG->PKC Insulin_Secretion Potentiation of Insulin Secretion Ca2_release->Insulin_Secretion PKC->Insulin_Secretion cAMP->Insulin_Secretion NFkB NF-κB Activation PI3K->NFkB

Caption: GPR40/FFA1 signaling cascade initiated by this compound.

Experimental Workflow for Preparing this compound Working Solutions

This workflow diagram illustrates the recommended steps for preparing this compound solutions for in vitro experiments to avoid precipitation.

TUG905_Preparation_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in 100% DMSO (e.g., 10 mM Primary Stock) weigh->dissolve intermediate Intermediate Dilution in DMSO (e.g., 1 mM) dissolve->intermediate final_dilution Serially Dilute into Aqueous Medium with Vortexing intermediate->final_dilution check_dmso Ensure Final DMSO ≤ 0.1% final_dilution->check_dmso ready Solution Ready for Experiment check_dmso->ready Yes adjust Adjust Dilution Scheme check_dmso->adjust No adjust->final_dilution

Caption: Workflow for this compound solution preparation.

References

TUG-905 quality control and lot-to-lot consistency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TUG-905. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find answers to frequently asked questions and troubleshooting guides for common issues.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary target?

This compound is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40)[1][2]. It is often used in research to investigate the physiological roles of FFA1/GPR40, particularly in the context of glucose-stimulated insulin (B600854) secretion and other metabolic processes.

2. What are the typical quality control specifications for this compound?

While specifications may vary slightly between suppliers, typical quality control parameters for a solid powder form of this compound are outlined in the table below.

ParameterSpecificationSource
Purity>98%[3]
AppearanceSolid powder[3]
Molecular FormulaC27H30FNO5S[3]
Molecular Weight499.60[3]

3. How should this compound be stored?

For optimal stability, this compound should be stored under the following conditions:

Storage TypeConditionDurationSource
Short-termDry, dark, at 0 - 4°CDays to weeks[3]
Long-termDry, dark, at -20°CMonths to years[3]
Stock Solution0 - 4°CDays to weeks[3]
Stock Solution-20°CMonths[3]

This compound is generally stable for a few weeks during standard shipping at ambient temperatures[3].

4. How can I ensure lot-to-lot consistency in my experiments?

Lot-to-lot variability is a critical consideration in research. One known variable for this compound is the degree of hydration, which can affect the batch-specific molecular weight[3]. This, in turn, will impact the solvent volumes required to prepare stock solutions of a specific concentration[3].

To mitigate the effects of lot-to-lot variability, it is recommended to:

  • Always refer to the Certificate of Analysis (CoA) provided with each new lot for the precise molecular weight.

  • Use the lot-specific molecular weight to calculate the exact amount of solvent needed for your stock solutions.

  • For long-term studies, consider purchasing a larger single lot of this compound to ensure consistency across all experiments.

  • If switching lots mid-study is unavoidable, perform a bridging experiment to compare the activity of the new lot against the old lot.

Troubleshooting Guides

Issue 1: Inconsistent or No Cellular Response

Possible Causes:

  • Incorrect Stock Solution Concentration: As mentioned in the FAQs, the molecular weight of this compound can vary between lots due to hydration[3]. Using a theoretical molecular weight for calculations may lead to inaccurate stock concentrations.

  • Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of this compound.

  • Low Receptor Expression: The cell line being used may not express sufficient levels of FFA1/GPR40.

  • Cellular Desensitization: Prolonged exposure to agonists can lead to receptor desensitization and internalization, reducing the cellular response.

Solutions:

  • Recalculate Stock Concentration: Always use the lot-specific molecular weight from the Certificate of Analysis for your calculations.

  • Prepare Fresh Stock Solutions: If degradation is suspected, prepare a fresh stock solution from the powdered compound. Aliquot stock solutions to minimize freeze-thaw cycles.

  • Verify Receptor Expression: Confirm FFA1/GPR40 expression in your cell line using techniques like qPCR or Western blot.

  • Optimize Agonist Exposure Time: For functional assays, use the shortest effective incubation time to minimize receptor desensitization. If studying desensitization, be aware that repeated agonist application can lead to reduced responses[4].

Issue 2: Off-Target Effects or Unexplained Cellular Responses

Possible Causes:

  • High Compound Concentration: Using excessively high concentrations of this compound may lead to non-specific effects.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used in the experiment.

  • Presence of Other FFA Receptors: The experimental system may express other free fatty acid receptors, such as FFA4 (GPR120), which could be activated by endogenous ligands or, at high concentrations, potentially by this compound, although it is reported to be highly selective for FFA1[5].

Solutions:

  • Perform a Dose-Response Curve: Determine the optimal concentration range for this compound in your specific assay to identify the lowest concentration that gives a robust response.

  • Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any solvent-induced effects.

  • Use Selective Antagonists: To confirm that the observed effects are mediated by FFA1/GPR40, use a selective FFA1/GPR40 antagonist in a control experiment.

  • Characterize Your Cellular Model: Be aware of the expression profile of other FFA receptors in your cell line.

Experimental Protocols & Methodologies

Calcium Mobilization Assay

This assay is a common method to assess the activation of Gq-coupled receptors like FFA1/GPR40.

  • Cell Culture: Plate cells expressing FFA1/GPR40 in a 96-well black, clear-bottom plate and culture to the desired confluency.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a dilution series of this compound in the assay buffer.

  • Assay: Use a fluorescence plate reader to measure the baseline fluorescence. Add the this compound dilutions to the wells and immediately begin kinetic reading of fluorescence intensity.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve.

ERK Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target in the FFA1/GPR40 signaling pathway.

  • Cell Treatment: Plate cells and grow to the desired confluency. Starve the cells in a serum-free medium for several hours before the experiment. Treat the cells with different concentrations of this compound for a specified time (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, probe with a secondary antibody conjugated to HRP.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for total ERK to normalize the p-ERK signal.

Visualizations

TUG_905_Signaling_Pathway TUG905 This compound FFA1 FFA1/GPR40 TUG905->FFA1 Gq Gq protein FFA1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Insulin_secretion Insulin Secretion Ca_release->Insulin_secretion ERK_pathway ERK Signaling Pathway PKC->ERK_pathway ERK_pathway->Insulin_secretion

Caption: Simplified signaling pathway of this compound via FFA1/GPR40 activation.

Troubleshooting_Workflow Start Inconsistent or No Cellular Response Check_Concentration Verify Stock Solution Concentration (Use Lot-Specific MW) Start->Check_Concentration Check_Degradation Prepare Fresh Stock Solution Check_Concentration->Check_Degradation If concentration is correct Check_Expression Confirm FFA1/GPR40 Expression in Cells Check_Degradation->Check_Expression If fresh stock has no effect Check_Desensitization Optimize Agonist Incubation Time Check_Expression->Check_Desensitization If expression is confirmed Result_OK Response Restored Check_Desensitization->Result_OK If response is now observed Result_Not_OK Issue Persists Check_Desensitization->Result_Not_OK If still no response

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

References

Mitigating potential cytotoxicity of TUG-905 vehicle (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate potential cytotoxicity associated with the use of TUG-905 and its vehicle, Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it dissolved in DMSO?

A1: this compound is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] It is utilized in research to study the roles of GPR40 in various physiological processes, including insulin (B600854) secretion and neurogenesis.[1] Like many organic compounds used in biological research, this compound has low aqueous solubility. DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it a common vehicle for preparing stock solutions of compounds like this compound for use in cell-based assays.

Q2: What are the known cytotoxic effects of DMSO?

A2: While widely used, DMSO can exhibit cytotoxic effects on cultured cells, particularly at higher concentrations and with prolonged exposure. These effects can include:

  • Membrane damage: DMSO can increase the permeability of cell membranes, leading to leakage of cellular contents and cell death.

  • Induction of apoptosis: DMSO has been shown to induce programmed cell death (apoptosis) through various signaling pathways.

  • Cell cycle arrest: It can interfere with the normal progression of the cell cycle.

  • Alterations in cellular signaling: Even at low concentrations, DMSO can influence various signaling pathways, potentially confounding experimental results.

  • Oxidative stress: DMSO can induce the production of reactive oxygen species (ROS), leading to cellular damage.

Q3: What is the recommended maximum concentration of DMSO for cell culture experiments?

A3: The tolerance to DMSO is highly dependent on the cell line and the duration of exposure. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium as low as possible.

  • Ideal: ≤ 0.1% (v/v)

  • Generally acceptable for many cell lines: ≤ 0.5% (v/v)

  • Potentially toxic for sensitive cell lines: > 0.5% (v/v) It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.

Q4: Could this compound itself be cytotoxic?

A4: While the primary concern for cytotoxicity in this compound experiments is often the DMSO vehicle, it is possible that this compound itself could exhibit cytotoxic effects at certain concentrations or in specific cell lines. Currently, there is limited publicly available data specifically detailing the intrinsic cytotoxicity of this compound. Therefore, it is essential to include appropriate controls in your experiments to differentiate between vehicle- and compound-induced effects.

Troubleshooting Guide: High Cell Death Observed in this compound Experiments

This guide will help you identify and resolve common issues related to unexpected cell death when using this compound.

Problem Potential Cause Recommended Solution
High cell death in both this compound treated and DMSO vehicle control groups. 1. DMSO concentration is too high for the cell line. - Verify Final DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration in the culture medium is within the recommended range (ideally ≤ 0.1%, not exceeding 0.5%).- Perform a DMSO Dose-Response Curve: Culture your cells with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%) to determine the maximum tolerated concentration for your specific cell line and experiment duration.- Reduce DMSO Concentration in Stock Solution: If possible, prepare a more concentrated stock of this compound to allow for a smaller volume to be added to the culture medium, thereby lowering the final DMSO concentration.
2. Prolonged exposure to DMSO. - Minimize Incubation Time: If your experimental design allows, reduce the duration of cell exposure to this compound and DMSO.- Medium Change: Consider replacing the treatment medium with fresh, DMSO-free medium after a shorter incubation period.
High cell death only in the this compound treated group, with minimal death in the DMSO vehicle control. 1. Intrinsic cytotoxicity of this compound at the tested concentration. - Perform a this compound Dose-Response Curve: Test a range of this compound concentrations (e.g., starting from a low nanomolar range and increasing to your desired concentration) to determine if the cytotoxicity is dose-dependent.- Literature Review: Search for publications that have used this compound in similar cell lines to see what concentrations were reported to be effective and non-toxic. A common effective concentration for this compound is 10 µM.[1]
2. This compound is precipitating out of solution. - Visual Inspection: Carefully inspect the culture wells under a microscope for any signs of compound precipitation (e.g., crystals or amorphous aggregates).- Improve Solubility: When preparing the final dilution, add the this compound stock solution to the pre-warmed culture medium and mix gently but thoroughly. Avoid adding the stock directly to cold medium. Consider vortexing the diluted solution briefly before adding it to the cells.
Inconsistent cell death across replicate wells. 1. Uneven distribution of this compound/DMSO in the culture plate. - Proper Mixing Technique: Ensure thorough but gentle mixing of the culture plate after adding the treatment solutions. A gentle swirling or "figure-eight" motion is recommended over vigorous shaking.- Pipetting Accuracy: Use calibrated pipettes and ensure accurate and consistent dispensing of solutions into each well.
2. Edge effects in the culture plate. - Avoid Using Outer Wells: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate both DMSO and this compound, leading to increased cytotoxicity. It is good practice to fill the outer wells with sterile PBS or medium and use only the inner wells for your experiment.

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated Concentration of DMSO

This protocol is essential for establishing a baseline for your experiments.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • DMSO (cell culture grade)

  • 96-well clear-bottom black plates (for fluorescence/luminescence assays) or clear plates (for colorimetric assays)

  • Cell viability reagent (e.g., MTT, Resazurin, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of 2X concentrated DMSO solutions in complete culture medium. For example, to achieve final concentrations of 0.05%, 0.1%, 0.25%, 0.5%, and 1%, you would prepare 0.1%, 0.2%, 0.5%, 1%, and 2% DMSO solutions.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X DMSO dilutions to the appropriate wells. Also, include a "medium only" control (no DMSO).

  • Incubation: Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "medium only" control. The highest concentration of DMSO that does not significantly reduce cell viability is your maximum tolerated concentration.

Protocol 2: Assessing this compound Cytotoxicity

This protocol helps to distinguish between vehicle- and compound-induced cytotoxicity.

Materials:

  • Same as Protocol 1

  • This compound stock solution in DMSO

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Prepare Treatment Solutions:

    • This compound dilutions: Prepare a series of 2X concentrated this compound solutions in complete culture medium. Ensure that the DMSO concentration is kept constant across all this compound dilutions and is at a safe level determined from Protocol 1.

    • Vehicle Control: Prepare a 2X DMSO solution in complete culture medium at the same concentration as in your this compound dilutions.

    • Untreated Control: Have wells with medium only.

  • Treatment: Remove the old medium and add 100 µL of the prepared solutions to the respective wells.

  • Incubation: Incubate for the desired experimental duration.

  • Cell Viability Assay: Perform a cell viability assay.

  • Data Analysis:

    • Normalize the data from the this compound treated wells to the vehicle control wells. This will help to isolate the effect of this compound from the effect of DMSO.

    • Plot the percentage of cell viability against the this compound concentration to determine if there is a dose-dependent cytotoxic effect.

Visualizing Workflows and Pathways

GPR40 Signaling Pathway

GPR40_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40 This compound->GPR40 Gq Gq GPR40->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC activates Downstream Downstream Effects Ca_release->Downstream PKC->Downstream

Caption: this compound activates the GPR40 signaling cascade.

Experimental Workflow for Troubleshooting Cytotoxicity

Cytotoxicity_Workflow Start High Cell Death Observed Check_DMSO Check Final DMSO Concentration Start->Check_DMSO DMSO_High Is DMSO > 0.5%? Check_DMSO->DMSO_High Reduce_DMSO Optimize DMSO Conc. (See Protocol 1) DMSO_High->Reduce_DMSO Yes DMSO_OK DMSO Conc. OK (≤ 0.5%) DMSO_High->DMSO_OK No End Problem Solved Reduce_DMSO->End Vehicle_Control Assess Vehicle Control Viability DMSO_OK->Vehicle_Control Control_Death High Death in Vehicle Control? Vehicle_Control->Control_Death Control_Death->Reduce_DMSO Yes TUG905_Toxicity Assess this compound Dose-Response (See Protocol 2) Control_Death->TUG905_Toxicity No Precipitation Check for Precipitation TUG905_Toxicity->Precipitation Precipitation->End

Caption: A logical workflow for troubleshooting cytotoxicity.

References

Technical Support Center: FFA1 Agonist Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Free Fatty Acid Receptor 1 (FFA1) agonists.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway activated by FFA1 agonists?

A1: FFA1, also known as G-protein coupled receptor 40 (GPR40), primarily signals through the Gq alpha subunit of heterotrimeric G proteins.[1][2] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.[1][3] The increase in intracellular Ca2+ is a key event that, in pancreatic β-cells, potentiates glucose-stimulated insulin (B600854) secretion.[1][4] The DAG produced activates protein kinase C (PKC), which can also contribute to downstream signaling events.[3]

Q2: My FFA1 agonist shows lower than expected potency in a cell-based assay. What are the possible reasons?

A2: Several factors could contribute to lower than expected potency of an FFA1 agonist in a cell-based assay:

  • Cell Line Choice: The expression level of FFA1 can vary significantly between different cell lines (e.g., HEK293, CHO, MIN6).[5] Low receptor expression will lead to a reduced response. It is crucial to use a cell line with robust and validated FFA1 expression.

  • Assay-Dependent Effects: The observed potency can be assay-dependent. For instance, a compound might appear as a full agonist in an IP3 accumulation assay but as a partial agonist in a calcium influx or insulin secretion assay.[6]

  • Ligand Lipophilicity: Highly lipophilic agonists can exhibit non-specific binding to plasticware or serum proteins in the assay medium, reducing the effective concentration of the compound available to bind to the receptor.[7]

  • Constitutive Activity: FFA1 can exhibit agonist-independent or constitutive activity, which can vary depending on the assay conditions and may mask the effects of a weak agonist.[2]

  • Compound Stability: The agonist may be unstable in the assay medium, degrading over the course of the experiment.

Q3: I am observing significant off-target effects with my FFA1 agonist. How can I troubleshoot this?

A3: Off-target effects are a known challenge in the development of FFA1 agonists.[1][7] The withdrawal of the clinical candidate TAK-875 due to liver toxicity highlights the importance of assessing off-target liabilities.[1][8] Here are some troubleshooting strategies:

  • Selectivity Profiling: Profile your agonist against a panel of other receptors, particularly other free fatty acid receptors like FFAR4 (GPR120) with which some agonists show cross-reactivity.[9] Also, screen against receptors known to be involved in liver toxicity.

  • Dose-Response Analysis: Minimize the concentration of the agonist used in your experiments to the lowest effective dose to reduce the likelihood of engaging off-target receptors.[10]

  • Use of Antagonists: Employ a selective FFA1 antagonist to confirm that the observed effect is indeed mediated by FFA1. If the effect persists in the presence of the antagonist, it is likely an off-target effect.

  • Structural Modification: The lipophilic nature of many FFA1 agonists can contribute to off-target effects and toxicity.[7] Modifying the chemical structure to reduce lipophilicity while maintaining potency can be a key strategy to mitigate these issues.[11]

Troubleshooting Guides

Problem: Inconsistent results in Glucose-Stimulated Insulin Secretion (GSIS) assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Cell Health and Passage Number Ensure pancreatic β-cell lines (e.g., MIN6, INS-1E) are healthy, within a low passage number, and display a robust response to glucose alone.
Glucose Concentration The potentiation of insulin secretion by FFA1 agonists is glucose-dependent.[8] Optimize the glucose concentration used for stimulation. A sub-maximal glucose concentration is often used to observe a significant potentiation by the agonist.
Partial vs. Full Agonism The magnitude of insulin secretion can depend on whether the agonist is a partial or a full agonist.[9][12] Characterize the agonist's efficacy in upstream signaling assays (e.g., Ca2+ mobilization) to understand its intrinsic activity.
Presence of Fatty Acids in Serum Fetal bovine serum (FBS) contains endogenous fatty acids that can activate FFA1 and mask the effect of your agonist. Starve the cells in serum-free media or use charcoal-stripped serum prior to the assay.
Problem: High background signal in Calcium (Ca2+) influx assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Constitutive Receptor Activity FFA1 can have high constitutive activity, leading to elevated basal intracellular calcium levels.[2] This can be more pronounced in cell lines overexpressing the receptor. Using a cell line with endogenous expression or a lower, more physiologically relevant expression level might help.
Cell Viability Poor cell health can lead to leaky cell membranes and a high background calcium signal. Ensure high cell viability before starting the experiment.
Dye Loading Conditions Optimize the concentration of the calcium-sensitive dye and the loading time and temperature to minimize background fluorescence.
Assay Buffer Composition Ensure the assay buffer is free of any components that might interfere with the fluorescent signal or independently modulate intracellular calcium.

Experimental Protocols

Key Experiment: In Vitro Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon FFA1 activation.

Methodology:

  • Cell Culture: Plate cells stably or transiently expressing FFA1 (e.g., HEK293-FFA1) in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Prepare serial dilutions of the FFA1 agonist. Use a fluorescent imaging plate reader (e.g., FLIPR) to add the agonist to the cells and simultaneously measure the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Key Experiment: [³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by the receptor upon agonist binding.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing a high level of FFA1.

  • Assay Reaction: In a microplate, incubate the cell membranes with the FFA1 agonist, GDP, and [³⁵S]GTPγS in an appropriate assay buffer.

  • Incubation: Allow the binding reaction to proceed at 30°C for a defined period.

  • Separation: Terminate the reaction by rapid filtration through a filter mat to separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: The amount of bound [³⁵S]GTPγS is proportional to the extent of G protein activation. Plot the specific binding against the agonist concentration to determine the EC50 and Emax values.

Visualizations

FFA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist FFA1 Agonist FFA1 FFA1 Receptor Agonist->FFA1 Binds Gq Gq FFA1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Insulin Insulin Secretion (in β-cells) Ca2->Insulin Potentiates Experimental_Workflow cluster_troubleshooting Troubleshooting Logic Start Inconsistent Experimental Results CheckAgonist Verify Agonist (Purity, Stability, Concentration) Start->CheckAgonist CheckCells Assess Cell Health (Viability, Passage, Expression) CheckAgonist->CheckCells Agonist OK Optimize Optimize Assay Conditions CheckAgonist->Optimize Agonist Issue CheckAssay Review Assay Protocol (Reagents, Incubation Times, Controls) CheckCells->CheckAssay Cells OK CheckCells->Optimize Cell Issue OffTarget Consider Off-Target Effects CheckAssay->OffTarget Protocol OK CheckAssay->Optimize Protocol Issue OffTarget->Optimize If suspected Consistent Consistent Results Optimize->Consistent

References

Validation & Comparative

A Comparative Guide to TUG-905 and Other FFA1 Receptor Agonists for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the free fatty acid receptor 1 (FFA1, also known as GPR40) agonist TUG-905 with other notable FFA1 agonists, including TAK-875 (Fasiglifam) and AMG-837. This document is intended to assist researchers in selecting the appropriate agonist for their preclinical studies by presenting objective performance data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction to FFA1 Receptor Agonism

The free fatty acid receptor 1 (FFA1) is a G protein-coupled receptor (GPCR) predominantly expressed in pancreatic β-cells.[1][2] Its activation by medium and long-chain free fatty acids potentiates glucose-stimulated insulin (B600854) secretion (GSIS), making it an attractive therapeutic target for type 2 diabetes.[1][3] A number of synthetic agonists have been developed to modulate FFA1 activity, each with distinct pharmacological properties. This guide focuses on a comparative analysis of this compound, a potent and selective FFA1 agonist, against TAK-875, an ago-allosteric modulator, and AMG-837, a partial agonist.[4][5][6]

Quantitative Comparison of FFA1 Agonists

The following tables summarize the in vitro potency and efficacy of this compound, TAK-875, and AMG-837 from various functional assays. These values are essential for comparing the pharmacological profiles of these compounds and for designing experiments with appropriate concentration ranges.

Table 1: In Vitro Potency (EC50/pEC50) of FFA1 Receptor Agonists

AgonistAssay TypeSpeciesCell LinePotency (EC50)Potency (pEC50)Reference(s)
This compound Calcium MobilizationMouseFlp-In T-REx-7.03 ± 0.06[7]
TAK-875 Calcium MobilizationHumanCHO14 nM-[8]
IP ProductionHumanCHO-hGPR4072 nM-[8][9]
AMG-837 Calcium Mobilization (Aequorin)HumanCHO13.5 ± 0.8 nM-[7]
Calcium Mobilization (Aequorin)MouseCHO22.6 ± 1.8 nM-[7]
Calcium Mobilization (Aequorin)RatCHO31.7 ± 1.8 nM-[7]
IP AccumulationHumanA9_GPR407.8 ± 1.2 nM-[7]
GTPγS BindingHumanA9_GPR401.5 ± 0.1 nM-[10]
Insulin SecretionMousePrimary Islets142 ± 20 nM-[7]

Table 2: Efficacy and Mechanism of Action

AgonistEfficacyMechanism of ActionKey CharacteristicsReference(s)
This compound Potent AgonistOrthosteric AgonistHigh potency and selectivity for FFA1.[11]
TAK-875 Full Agonist (in the presence of FFAs)Ago-allosteric ModulatorActs cooperatively with endogenous free fatty acids to potentiate insulin secretion.[12]
AMG-837 Partial AgonistOrthosteric AgonistShows lower maximal efficacy compared to endogenous ligands like docosahexaenoic acid (DHA).[4][5][7]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to characterize FFA1 receptor agonists.

Calcium Mobilization Assay using Fluo-4

This protocol describes the measurement of intracellular calcium mobilization in response to agonist stimulation in a recombinant cell line expressing the human FFA1 receptor.

Materials:

  • Human FFA1-expressing CHO or HEK293 cells

  • 96-well black-walled, clear-bottom microplates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (optional)

  • FFA1 receptor agonists (this compound, TAK-875, AMG-837)

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent microplate reader with automated liquid handling.

Procedure:

  • Cell Plating: Seed the FFA1-expressing cells into 96-well black-walled, clear-bottom plates at a density of 40,000 to 80,000 cells per well and culture overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS/HEPES buffer. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127. Probenecid (2.5 mM) can be included to inhibit dye extrusion.

    • Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by 15-30 minutes at room temperature in the dark.

  • Cell Washing: Gently wash the cells twice with 100 µL of HBSS/HEPES buffer to remove extracellular dye. After the final wash, leave 100 µL of buffer in each well.

  • Compound Preparation: Prepare a 2X concentrated stock of the FFA1 agonists in HBSS/HEPES buffer in a separate 96-well plate (compound plate).

  • Measurement:

    • Place both the cell plate and the compound plate into the microplate reader.

    • Establish a stable baseline fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm) for 10-20 seconds.

    • The instrument's liquid handler will then add 100 µL of the agonist solution from the compound plate to the cell plate.

    • Continuously record the fluorescence signal for at least 120 seconds to capture the peak calcium response.

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Dose-response curves are generated by plotting ΔF against the logarithm of the agonist concentration to determine EC50 values.

Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Pancreatic Islets

This protocol details the procedure for measuring insulin secretion from isolated rodent or human pancreatic islets in response to glucose and FFA1 receptor agonists.

Materials:

  • Isolated pancreatic islets

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA and HEPES, pH 7.4.

  • Low glucose KRBB (e.g., 2.8 mM glucose)

  • High glucose KRBB (e.g., 16.7 mM glucose)

  • FFA1 receptor agonists

  • Insulin ELISA kit

  • 24-well culture plates

Procedure:

  • Islet Preparation: After isolation, culture islets overnight to allow for recovery. On the day of the experiment, hand-pick islets of similar size into a dish containing low glucose KRBB.

  • Pre-incubation:

    • Place 10-15 size-matched islets into each well of a 24-well plate.

    • Wash the islets twice with 1 mL of low glucose KRBB.

    • Pre-incubate the islets in 1 mL of low glucose KRBB for 1-2 hours at 37°C to establish a basal insulin secretion rate.

  • Basal Insulin Secretion:

    • Remove the pre-incubation buffer and add 1 mL of fresh low glucose KRBB.

    • Incubate for 1 hour at 37°C.

    • At the end of the incubation, collect the supernatant for measurement of basal insulin secretion.

  • Stimulated Insulin Secretion:

    • Remove the low glucose buffer and add 1 mL of high glucose KRBB containing the desired concentration of the FFA1 agonist (or vehicle control).

    • Incubate for 1 hour at 37°C.

    • Collect the supernatant for measurement of stimulated insulin secretion.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the number of islets per well or to the total insulin content of the islets. Express the results as fold-increase over basal secretion.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can greatly enhance understanding. The following diagrams were created using the Graphviz DOT language to illustrate the FFA1 receptor signaling pathway and a typical experimental workflow for comparing FFA1 agonists.

FFA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist FFA1 Agonist (e.g., this compound) FFA1R FFA1 Receptor Agonist->FFA1R Binding & Activation Gq11 Gαq/11 FFA1R->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Insulin Insulin Vesicle Exocytosis PKC->Insulin Potentiation Ca_cyto [Ca2+]i ↑ ER->Ca_cyto Release Ca_ER Ca2+ Ca_cyto->Insulin Potentiation

Caption: FFA1 receptor signaling pathway.

Experimental_Workflow cluster_setup Assay Setup cluster_execution Experiment Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (FFA1-expressing cells or primary pancreatic islets) Assay_Plate 3. Assay Plate Preparation (Cell plating and dye loading or islet pre-incubation) Cell_Culture->Assay_Plate Compound_Prep 2. Compound Preparation (Serial dilutions of this compound, TAK-875, AMG-837) Stimulation 4. Agonist Stimulation (Addition of compounds to cells/islets) Compound_Prep->Stimulation Assay_Plate->Stimulation Measurement 5. Signal Measurement (Calcium flux or insulin secretion) Stimulation->Measurement Data_Processing 6. Raw Data Processing (Background subtraction, normalization) Measurement->Data_Processing Dose_Response 7. Dose-Response Analysis (Curve fitting to determine EC50 and Emax) Data_Processing->Dose_Response Comparison 8. Comparative Analysis (Potency, efficacy, and mechanism of action) Dose_Response->Comparison

References

Differentiating FFA1 and FFA4 Signaling: A Comparative Guide to TUG-905 and TUG-891

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Free fatty acid receptor 1 (FFA1 or GPR40) and free fatty acid receptor 4 (FFA4 or GPR120) are key G protein-coupled receptors (GPCRs) that mediate the physiological effects of medium and long-chain free fatty acids. Their roles in metabolic regulation, inflammation, and incretin (B1656795) secretion have made them attractive targets for therapeutic intervention in diseases such as type 2 diabetes and obesity. However, the overlapping ligand profiles of these receptors necessitate the use of highly selective pharmacological tools to dissect their individual contributions to cellular and systemic processes. This guide provides a comprehensive comparison of two such tools: TUG-905, a potent and selective FFA1 agonist, and TUG-891, a potent and selective FFA4 agonist.

Product Performance and Selectivity

This compound and TUG-891 offer researchers the ability to selectively activate FFA1 and FFA4, respectively, enabling the differentiation of their downstream effects. The selectivity of these compounds is crucial, particularly when studying systems where both receptors are co-expressed.

This compound is a potent agonist for the FFA1 receptor.[1]

TUG-891 is a potent agonist of the FFA4 receptor.[2] In studies on human receptors, TUG-891 demonstrates high selectivity for FFA4 over FFA1.[3][4][5] However, it is important to note that its selectivity for mouse FFA4 over mouse FFA1 is limited, which should be a consideration in the design and interpretation of in vivo studies in murine models.[2][3][4]

The following tables summarize the quantitative data on the potency and selectivity of this compound and TUG-891 across various in vitro assays.

Table 1: Potency (pEC50) of this compound on FFA1

Assay TypeSpeciespEC50Reference
Calcium MobilizationHuman8.04[6]
β-Arrestin 2 RecruitmentHuman7.85[6]
Dynamic Mass RedistributionHuman7.34[6]
Dynamic Mass RedistributionRat6.74[6]

Table 2: Potency (pEC50) and Selectivity of TUG-891 on FFA4 vs. FFA1

Assay TypeSpeciesReceptorpEC50Selectivity (FFA4 vs. FFA1)Reference
Calcium Mobilization HumanFFA4~7.552-fold[3]
HumanFFA15.3[7]
MouseFFA4~7.43-fold[3]
MouseFFA1~6.9[3]
β-Arrestin 2 Recruitment HumanFFA4~7.8288-fold[3]
HumanFFA14.19[7]
MouseFFA4~7.761-fold[3]
MouseFFA1~5.9[3]
ERK Phosphorylation HumanFFA4~6.8-[2]

Signaling Pathways

Both FFA1 and FFA4 primarily signal through the Gq/11 and β-arrestin pathways.[8] Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The β-arrestin pathway is crucial for receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.

FFA1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol FFA1 FFA1 Gq11 Gαq/11 FFA1->Gq11 Activates beta_arrestin β-Arrestin FFA1->beta_arrestin Recruits PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Downstream Downstream Effects (e.g., Insulin Secretion) Ca2->Downstream PKC->Downstream beta_arrestin->Downstream TUG905 This compound TUG905->FFA1 Agonist

Caption: FFA1 Signaling Pathway Activation by this compound.

FFA4_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol FFA4 FFA4 Gq11 Gαq/11 FFA4->Gq11 Activates beta_arrestin β-Arrestin FFA4->beta_arrestin Recruits PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Downstream Downstream Effects (e.g., GLP-1 Secretion, Anti-inflammatory) Ca2->Downstream PKC->Downstream beta_arrestin->Downstream TUG891 TUG-891 TUG891->FFA4 Agonist

Caption: FFA4 Signaling Pathway Activation by TUG-891.

Experimental Protocols

Differentiating FFA1 and FFA4-mediated GLP-1 Secretion

A key application of this compound and TUG-891 is to distinguish the roles of FFA1 and FFA4 in glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells. The following workflow illustrates a typical experimental design.

GLP1_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment Groups cluster_assay Assay and Analysis start Seed STC-1 cells culture Culture to 80% confluency start->culture wash Wash with HEPES buffer culture->wash starve Starve in HEPES buffer for 30 min wash->starve vehicle Vehicle Control starve->vehicle tug905 This compound (FFA1 Agonist) starve->tug905 tug891 TUG-891 (FFA4 Agonist) starve->tug891 tug891_antagonist TUG-891 + FFA1 Antagonist (e.g., GW1100) starve->tug891_antagonist collect Collect supernatant vehicle->collect tug905->collect tug891->collect tug891_antagonist->collect elisa Measure GLP-1 by ELISA collect->elisa analyze Analyze and compare GLP-1 levels elisa->analyze

Caption: Experimental Workflow for Differentiating FFA1/FFA4-mediated GLP-1 Secretion.

Detailed Methodology: In Vitro GLP-1 Release Assay Using STC-1 Cells [9][10][11]

  • Cell Culture:

    • Seed murine enteroendocrine STC-1 cells in 6-cm dishes at a density of 2 x 10^6 cells per dish.

    • Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

    • Allow the cells to reach approximately 80% confluency before the experiment.

  • Cell Preparation for Assay:

    • On the day of the experiment, aspirate the culture medium.

    • Wash the cells twice with 3 ml of HEPES buffer.

    • Add 3 ml of fresh HEPES buffer to each dish and incubate the cells for 30 minutes at 37°C. This "starvation" period is to ensure a low basal level of hormone secretion.

  • Agonist Treatment:

    • Prepare stock solutions of this compound and TUG-891 in a suitable solvent (e.g., DMSO).

    • Prepare the final treatment solutions by diluting the stock solutions in HEPES buffer to the desired concentrations. A typical experiment might include:

      • Vehicle control (HEPES buffer with the same final concentration of solvent).

      • This compound (e.g., 10 µM) to assess FFA1-mediated GLP-1 release.

      • TUG-891 (e.g., 30 µM) to assess FFA4-mediated GLP-1 release.[12]

      • To confirm the specificity of TUG-891 for FFA4 in cells that may also express FFA1, a group with TUG-891 co-treated with an FFA1 antagonist (e.g., GW1100) can be included.

  • Sample Collection and Analysis:

    • After the desired incubation time with the agonists (e.g., 2 hours), collect the supernatant from each dish.

    • Centrifuge the supernatant to remove any detached cells.

    • Measure the concentration of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

    • Normalize the GLP-1 concentration to the total protein content of the cells in each dish to account for any variations in cell number.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, which is a hallmark of Gq/11 signaling.

Detailed Methodology:

  • Cell Preparation:

    • Seed cells stably or transiently expressing the receptor of interest (FFA1 or FFA4) into a 96-well black, clear-bottom plate.

    • Allow the cells to adhere and grow to a confluent monolayer.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves dissolving the dye in DMSO and then diluting it in an assay buffer.

    • Remove the culture medium from the cells and add the dye-loading solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the cells to take up the dye.

  • Agonist Addition and Signal Detection:

    • Prepare serial dilutions of this compound or TUG-891 in the assay buffer.

    • Use a fluorescence plate reader equipped with an automated injection system to add the agonist solutions to the wells.

    • Measure the fluorescence intensity before and after the addition of the agonist. The change in fluorescence is proportional to the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Plot the change in fluorescence as a function of the agonist concentration to generate a dose-response curve.

    • Determine the pEC50 value from the dose-response curve.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization and a potential initiator of G protein-independent signaling.

Detailed Methodology:

  • Assay Principle: A common method for this assay is Bioluminescence Resonance Energy Transfer (BRET). This involves co-expressing the receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Cell Transfection:

    • Co-transfect cells (e.g., HEK293) with plasmids encoding the receptor-Rluc fusion protein and the β-arrestin-YFP fusion protein.

    • Seed the transfected cells into a 96-well white plate.

  • Agonist Treatment and BRET Measurement:

    • Prepare serial dilutions of this compound or TUG-891.

    • Add the BRET substrate (e.g., coelenterazine) to each well.

    • Add the agonist solutions to the wells.

    • Measure the light emission at two wavelengths corresponding to the donor and acceptor using a BRET-compatible plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio as a function of the agonist concentration to generate a dose-response curve.

    • Determine the pEC50 value from the dose-response curve.

Conclusion

This compound and TUG-891 are indispensable tools for researchers investigating the distinct physiological roles of FFA1 and FFA4. Their high potency and selectivity, particularly for the human receptors, allow for the precise dissection of the signaling pathways and functional outcomes mediated by each receptor. The provided experimental protocols and comparative data serve as a valuable resource for designing and interpreting experiments aimed at understanding the complex biology of free fatty acid sensing. Careful consideration of species-specific differences in selectivity is essential for the robust translation of findings from preclinical models.

References

Validating TUG-905's FFA1 Agonism: A Comparative Guide Using the Antagonist GW1100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potent Free Fatty Acid Receptor 1 (FFA1) agonist, TUG-905, and its validation using the selective FFA1 antagonist, GW1100. The following sections detail the mechanism of action, present supporting experimental data, and outline the methodologies for key validation experiments.

Mechanism of Action: this compound and GW1100

This compound is a potent and selective agonist for FFA1, also known as G-protein coupled receptor 40 (GPR40).[1][2][3] FFA1 is a G-protein coupled receptor that, upon activation by medium and long-chain free fatty acids and synthetic agonists like this compound, primarily signals through the Gq pathway.[[“]][5] This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium ([Ca2+]i), a key second messenger in many cellular processes, including insulin (B600854) secretion from pancreatic β-cells.[[“]][5]

GW1100 is a selective antagonist of FFA1.[6][7] It competitively binds to the receptor, thereby blocking the binding and subsequent activation by agonists like this compound. This antagonistic action prevents the downstream signaling cascade, including the mobilization of intracellular calcium. The use of GW1100 is therefore a critical pharmacological tool to confirm that the observed effects of this compound are specifically mediated through the FFA1 receptor.

FFA1 Signaling Pathway

The following diagram illustrates the FFA1 signaling pathway, highlighting the points of action for the agonist this compound and the antagonist GW1100.

FFA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TUG905 This compound (Agonist) FFA1 FFA1 Receptor TUG905->FFA1 Activates GW1100 GW1100 (Antagonist) GW1100->FFA1 Blocks Gq Gq protein FFA1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates Cellular_Response Cellular Response (e.g., Insulin Secretion) DAG->Cellular_Response Ca_release->Cellular_Response

FFA1 signaling pathway activated by this compound and inhibited by GW1100.

Quantitative Data Summary

The following table summarizes the potency of this compound as an FFA1 agonist. While direct comparative studies with GW1100 are not always published with full quantitative data, the expected outcome of co-administration would be a rightward shift in the dose-response curve of this compound, indicating competitive antagonism.

CompoundTargetAssay TypeParameterValueReference
This compoundGPR40 (FFA1)Not SpecifiedpEC507.03[1]
This compoundmouse FFA1Ca2+ MobilizationpEC507.03 ± 0.06[8]

Experimental Validation Workflow

The logical workflow for validating this compound's activity using GW1100 is depicted below. This process ensures that the observed biological effects are specifically due to the activation of the FFA1 receptor.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assay Functional Assay cluster_analysis Data Analysis Cell_Culture Prepare cells expressing FFA1 (e.g., HEK293, MIN6) Vehicle Vehicle Control TUG905_only This compound (Agonist) GW1100_TUG905 GW1100 (Antagonist) + this compound (Agonist) GW1100_only GW1100 (Antagonist) only Calcium_Assay Measure Intracellular Calcium ([Ca2+]i) Mobilization Vehicle->Calcium_Assay TUG905_only->Calcium_Assay GW1100_TUG905->Calcium_Assay GW1100_only->Calcium_Assay Dose_Response Generate Dose-Response Curves for this compound in the presence and absence of GW1100 Calcium_Assay->Dose_Response Comparison Compare EC50 values and maximal response Dose_Response->Comparison

Workflow for validating this compound's FFA1-mediated activity.

Detailed Experimental Protocols

The following are standard protocols for experiments commonly used to validate the activity of FFA1 agonists and their antagonism.

In Vitro Intracellular Calcium Mobilization Assay

This assay is a primary method to assess the activation of Gq-coupled receptors like FFA1.

1. Cell Culture and Preparation:

  • Culture HEK293 cells stably expressing the human FFA1 receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
  • Seed the cells into black, clear-bottom 96-well plates at a density of 4 x 10^4 cells per well and allow them to adhere overnight.

2. Dye Loading:

  • Aspirate the culture medium and wash the cells once with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES.
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at a final concentration of 2-5 µM in HBSS for 1 hour at 37°C in the dark.
  • After incubation, wash the cells twice with HBSS to remove excess dye.

3. Compound Preparation and Addition:

  • Prepare stock solutions of this compound and GW1100 in DMSO.
  • Create serial dilutions of this compound in HBSS.
  • For the antagonist treatment, pre-incubate the cells with GW1100 (e.g., at a final concentration of 10 µM) for 15-30 minutes before adding the agonist.[9]

4. Measurement of Calcium Flux:

  • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the change in fluorescence intensity upon addition of the compounds.
  • Establish a baseline fluorescence reading for approximately 20 seconds.
  • Add the this compound dilutions (or vehicle control) to the wells and continue to record the fluorescence for at least 2 minutes.

5. Data Analysis:

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
  • Normalize the data to the maximal response of a reference agonist or to the vehicle control.
  • Plot the normalized response against the log concentration of this compound to generate dose-response curves.
  • Calculate the EC50 values using a non-linear regression model (e.g., four-parameter logistic equation).
  • In the presence of GW1100, a rightward shift in the this compound dose-response curve is indicative of competitive antagonism.

In Vitro Insulin Secretion Assay from MIN6 Cells

This assay assesses the functional consequence of FFA1 activation in a relevant cell type.

1. Cell Culture:

  • Culture MIN6 pancreatic β-cells in DMEM with high glucose, supplemented with 15% FBS, 1% penicillin-streptomycin, and 50 µM β-mercaptoethanol.
  • Seed the cells into 24-well plates and grow to 80-90% confluency.

2. Pre-incubation and Starvation:

  • Wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing 2.5 mM glucose.
  • Pre-incubate the cells in the same low-glucose KRB buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

3. Stimulation of Insulin Secretion:

  • Aspirate the pre-incubation buffer.
  • Add fresh KRB buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) along with different concentrations of this compound.
  • For the antagonism experiment, pre-incubate the cells with GW1100 for 30 minutes before adding the glucose and this compound.
  • Include appropriate controls: low glucose (basal), high glucose (stimulated), and vehicle.
  • Incubate the plates for 1-2 hours at 37°C.

4. Sample Collection and Insulin Measurement:

  • Collect the supernatant from each well.
  • Measure the insulin concentration in the supernatant using an ELISA or radioimmunoassay (RIA) kit according to the manufacturer's instructions.

5. Data Analysis:

  • Normalize the amount of secreted insulin to the total protein content of the cells in each well.
  • Compare the insulin secretion in response to this compound in the presence and absence of GW1100. A significant reduction in this compound-stimulated insulin secretion by GW1100 validates the FFA1-mediated effect.

References

Comparative Selectivity Analysis of TUG-905 for G Protein-Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the cross-reactivity profile of the GPR40/FFA1 agonist, TUG-905.

Initial Clarification: Contrary to the inquiry's premise regarding GPR183, extensive scientific literature identifies this compound as a potent and highly selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1). This guide, therefore, focuses on the selectivity of this compound for its primary target, GPR40, in comparison to other closely related receptors, particularly the Free Fatty Acid Receptor 4 (FFA4 or GPR120).

Executive Summary

This compound is a synthetic agonist developed for the study of GPR40, a receptor implicated in metabolic and inflammatory processes. A critical aspect of its utility as a research tool and potential therapeutic lead is its selectivity for GPR40 over other GPCRs, especially the homologous FFA4 receptor with which it shares endogenous ligands (long-chain fatty acids). This guide presents a comparative analysis of this compound's selectivity profile against that of TUG-891, a known FFA4 agonist. Experimental data demonstrates that this compound exhibits remarkable selectivity for GPR40, making it a valuable tool for dissecting the specific physiological roles of this receptor.

Comparative Selectivity Data

The following table summarizes the selectivity profiles of this compound and the comparator compound TUG-891, based on published in vitro studies. The data is derived from functional assays, such as calcium mobilization, which measure the cellular response to receptor activation.

CompoundPrimary TargetComparator ReceptorSelectivitypEC50 at Primary TargetReference
This compound GPR40 (FFA1) GPR120 (FFA4)At least 1000-fold for murine FFA1 over murine FFA4.[1]7.03 (for murine FFA1)[1][2][3][1]
TUG-891 GPR120 (FFA4)GPR40 (FFA1)>100-fold for human FFA4 over human FFA1; limited selectivity for murine FFA4 over murine FFA1.[1][4]Not specified in search results[1][4]

Signaling Pathway and Experimental Workflow

To determine the selectivity of compounds like this compound, researchers typically employ cell-based assays that measure the downstream signaling of the target receptor. GPR40 and GPR120 are both Gq-coupled receptors. Upon agonist binding, they activate a signaling cascade that results in the release of calcium from intracellular stores.

GPR40/GPR120 (Gq) Signaling Pathway

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., this compound) GPCR GPR40 / GPR120 Agonist->GPCR Binds Gq Gq GPCR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Cellular_Response Cellular Response Ca2_cyto->Cellular_Response PKC->Cellular_Response

Caption: Agonist activation of Gq-coupled receptors like GPR40 leads to intracellular calcium release.

Experimental Workflow for GPCR Selectivity Screening

GPCR_Selectivity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing a specific GPCR (e.g., GPR40 or GPR120) Dye_Loading 2. Load cells with a calcium-sensitive fluorescent dye Cell_Culture->Dye_Loading Compound_Addition 3. Add varying concentrations of the test compound (this compound) Dye_Loading->Compound_Addition Measurement 4. Measure fluorescence changes over time using a plate reader Compound_Addition->Measurement Dose_Response 5. Plot dose-response curves Measurement->Dose_Response EC50_Calculation 6. Calculate pEC50 values Dose_Response->EC50_Calculation Selectivity_Determination 7. Compare pEC50 across different GPCR-expressing cell lines EC50_Calculation->Selectivity_Determination

Caption: Workflow for determining GPCR agonist selectivity using a calcium mobilization assay.

Experimental Protocols

A common method to assess the activity and selectivity of compounds at Gq-coupled GPCRs is the calcium mobilization assay.

Calcium Mobilization Assay Protocol

Objective: To measure the increase in intracellular calcium concentration following the activation of a Gq-coupled receptor by an agonist.

Materials:

  • HEK293 cells (or other suitable host cells) stably or transiently expressing the GPCR of interest (e.g., human GPR40 or GPR120).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM or a no-wash calcium assay kit).

  • Probenecid (if required by the cell line to prevent dye extrusion).

  • Test compound (this compound) and reference compounds.

  • 96- or 384-well black, clear-bottom assay plates.

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FlexStation or FLIPR).

Procedure:

  • Cell Plating:

    • Seed the cells expressing the target GPCR into the assay plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. If necessary, supplement the solution with probenecid.

    • Remove the cell culture medium from the plates and add the dye loading solution to each well.

    • Incubate the plates for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature, to allow for de-esterification of the dye within the cells.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and any comparator compounds in the assay buffer.

  • Fluorescence Measurement:

    • Place the assay plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (kinetic read).

    • Establish a baseline fluorescence reading for each well for a short period (e.g., 10-20 seconds).

    • The instrument's liquid handler then adds the prepared compound dilutions to the wells.

    • Continue to record the fluorescence intensity for a further period (e.g., 2-3 minutes) to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (peak signal minus baseline) is calculated for each well.

    • Plot the fluorescence change against the logarithm of the compound concentration to generate dose-response curves.

    • Fit the curves using a non-linear regression model (e.g., four-parameter logistic equation) to determine the pEC50 (the negative logarithm of the half-maximal effective concentration) for each compound at each receptor.

    • Selectivity is determined by comparing the EC50 or pEC50 values of this compound at GPR40 with its values at other receptors like GPR120. A higher selectivity ratio indicates a more specific compound.

Conclusion

The available data robustly supports the classification of this compound as a highly selective GPR40/FFA1 agonist. Its minimal activity at the closely related GPR120/FFA4 receptor, especially in murine models, makes it an invaluable pharmacological tool for investigating the specific biological functions of GPR40.[1] When studying fatty acid signaling, the use of this compound in conjunction with selective FFA4 agonists like TUG-891 allows for the precise delineation of the distinct roles of these two receptors. Researchers and drug development professionals can confidently use this compound to probe GPR40-mediated pathways with a low risk of confounding off-target effects on GPR120.

References

Validating TUG-905's Selectivity for FFA1 Over FFA4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TUG-905's performance against other fatty acid receptor ligands, supported by experimental data, to validate its selectivity for Free Fatty Acid Receptor 1 (FFA1) over Free Fatty Acid Receptor 4 (FFA4). Understanding the selectivity of pharmacological tools is paramount for accurately dissecting the distinct physiological roles of these closely related G protein-coupled receptors (GPCRs).

Ligand Selectivity Profile

The following table summarizes the potency and selectivity of this compound in comparison to other well-characterized FFA1 and FFA4 modulators. The data highlights this compound's significant preference for FFA1.

LigandPrimary TargetAgonist/AntagonistpEC50 / EC50 (FFA1)pEC50 / EC50 (FFA4)Selectivity (Fold)Reference
This compound FFA1 Agonist pEC50 = 7.03 (murine) >100 µM (murine) >1000-fold for mFFA1 over mFFA4 [1]
TUG-891FFA4Agonist-Nanomolar potency>100-fold for hFFA4 over hFFA1[2]
GW9508FFA1/FFA4AgonistPotent agonistPotent agonistNon-selective[3]
GW1100FFA1AntagonistPotent antagonistNo effectSelective for FFA1[3]

Experimental Protocols for Determining Selectivity

The selectivity of ligands such as this compound is primarily determined through in vitro functional assays that measure receptor activation. The two most common methods are calcium mobilization assays and β-arrestin recruitment assays.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs like FFA1 and FFA4.

Principle: FFA1 and FFA4 activation leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is a direct measure of receptor activation.

Detailed Methodology:

  • Cell Culture: Stably or transiently transfect a suitable host cell line (e.g., HEK293, CHO) with the cDNA encoding for either human FFA1 or human FFA4. Culture the cells in appropriate media until they reach optimal confluency for the assay.

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS) and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5) in the dark at 37°C for 45-60 minutes. These dyes are cell-permeant and become fluorescent upon binding to calcium.

  • Compound Addition: Prepare serial dilutions of the test compounds (e.g., this compound) and control ligands.

  • Signal Detection: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence. Inject the compounds into the wells and immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis: The peak fluorescence intensity is used to determine the agonist response. Plot the response against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 value, which represents the concentration of the ligand that elicits 50% of the maximal response.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin proteins to the activated GPCR, a key event in receptor desensitization and signaling.

Principle: Upon agonist binding and GPCR phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited from the cytoplasm to the intracellular domains of the receptor. This interaction can be quantified using various technologies, such as Bioluminescence Resonance Energy Transfer (BRET), Förster Resonance Energy Transfer (FRET), or enzyme complementation assays.

Detailed Methodology (using BRET as an example):

  • Cell Culture and Transfection: Co-transfect a suitable cell line with two constructs: one encoding the GPCR of interest (e.g., FFA1 or FFA4) fused to a BRET donor (e.g., Renilla Luciferase, RLuc) and another encoding β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Cell Plating: Plate the transfected cells into white-walled, white-bottom microplates suitable for luminescence measurements.

  • Compound Incubation: Add serial dilutions of the test compounds to the wells and incubate for a predetermined period to allow for receptor activation and β-arrestin recruitment.

  • Substrate Addition: Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to the wells.

  • Signal Detection: Measure the light emission at two different wavelengths corresponding to the donor and acceptor molecules using a plate reader capable of BRET measurements.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. An increase in the BRET ratio indicates that the donor and acceptor are in close proximity, signifying β-arrestin recruitment. Plot the BRET ratio against the ligand concentration to generate a dose-response curve and determine the EC50 value.

Visualizing the Experimental and Signaling Landscape

To further clarify the processes involved in validating this compound's selectivity, the following diagrams illustrate the experimental workflow and the signaling pathways of FFA1 and FFA4.

experimental_workflow cluster_cell_prep Cell Line Preparation cluster_assays Functional Assays cluster_data_analysis Data Analysis cell_culture HEK293/CHO Cells transfection_ffa1 Transfection with hFFA1 cell_culture->transfection_ffa1 transfection_ffa4 Transfection with hFFA4 cell_culture->transfection_ffa4 calcium_assay Calcium Mobilization Assay transfection_ffa1->calcium_assay Test this compound & Controls arrestin_assay β-Arrestin Recruitment Assay transfection_ffa1->arrestin_assay Test this compound & Controls transfection_ffa4->calcium_assay transfection_ffa4->arrestin_assay dose_response Dose-Response Curves calcium_assay->dose_response arrestin_assay->dose_response ec50_calc EC50 Calculation dose_response->ec50_calc selectivity Selectivity Determination ec50_calc->selectivity

Experimental workflow for assessing GPCR selectivity.

signaling_pathways cluster_ffa1 FFA1 Signaling cluster_ffa4 FFA4 Signaling TUG905 This compound FFA1 FFA1 TUG905->FFA1 Binds Gq11_1 Gq/11 FFA1->Gq11_1 Activates beta_arrestin_1 β-Arrestin FFA1->beta_arrestin_1 Recruits PLC_1 PLC Gq11_1->PLC_1 Activates PIP2_1 PIP2 PLC_1->PIP2_1 Cleaves IP3_1 IP3 PIP2_1->IP3_1 Ca_release_1 ↑ [Ca2+]i IP3_1->Ca_release_1 Triggers Ligand_FFA4 Agonist (e.g., TUG-891) FFA4 FFA4 Ligand_FFA4->FFA4 Binds Gq11_2 Gq/11 FFA4->Gq11_2 Activates beta_arrestin_2 β-Arrestin FFA4->beta_arrestin_2 Recruits PLC_2 PLC Gq11_2->PLC_2 Activates PIP2_2 PIP2 PLC_2->PIP2_2 Cleaves IP3_2 IP3 PIP2_2->IP3_2 Ca_release_2 ↑ [Ca2+]i IP3_2->Ca_release_2 Triggers

Signaling pathways of FFA1 and FFA4.

References

A Head-to-Head Battle: Synthetic Agonist TUG-905 versus Endogenous Fatty Acids at the Free Fatty Acid Receptor 1 (FFA1/GPR40)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the pharmacological differences between synthetic and endogenous ligands targeting the same receptor is paramount. This guide provides a detailed comparative analysis of the synthetic agonist TUG-905 and endogenous long-chain fatty acids (LCFAs) at the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40. This receptor has garnered significant attention as a therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin (B600854) secretion.

This report synthesizes available experimental data to objectively compare the binding, potency, and efficacy of this compound with its natural counterparts. We present quantitative data in clearly structured tables, detail the experimental protocols for key assays, and provide visual diagrams of the signaling pathways and experimental workflows to facilitate a deeper understanding of their interactions with FFA1.

Quantitative Comparison of Ligand Activity at FFA1

The following table summarizes the available quantitative data for this compound and representative endogenous LCFAs—α-linolenic acid (aLA), oleic acid, and palmitic acid—across various in vitro functional assays. It is important to note that direct comparative studies for all parameters are not extensively available in a single source; therefore, the data has been compiled from multiple studies to provide a comprehensive overview.

LigandAssay TypeParameterValueSpeciesCell LineReference
This compound Calcium MobilizationpEC507.03Not SpecifiedNot Specified[1]
This compound GLP-1 SecretionEffectSmall, non-significant increase at 10 µMMurineSTC-1[2]
α-Linolenic Acid (aLA) GLP-1 SecretionEffectRobust increase at 100 µMMurineSTC-1[2][3]
Linoleic Acid Calcium MobilizationEfficacy (vs. 1)123% (of compound 1)Not SpecifiedNot Specified[4]

Note: A higher pEC50 value indicates greater potency. Efficacy is often expressed relative to a reference compound.

Signaling Pathways of FFA1 Activation

Activation of the FFA1 receptor by both this compound and endogenous LCFAs initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq/11 G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration. This calcium influx is a key signal for the potentiation of glucose-stimulated insulin secretion in pancreatic β-cells and GLP-1 secretion in enteroendocrine L-cells.

Furthermore, FFA1 activation can also lead to the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2) through both G-protein-dependent and independent mechanisms.

FFA1_Signaling_Pathway cluster_membrane Plasma Membrane FFA1 FFA1/GPR40 Gq11 Gαq/11 FFA1->Gq11 Ligand This compound / Endogenous LCFAs Ligand->FFA1 PLC PLC Gq11->PLC ERK ERK1/2 Phosphorylation Gq11->ERK PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Release IP3->Ca_ER DAG->ERK Ca_increase ↑ [Ca2+]i Ca_ER->Ca_increase Insulin_GLP1 Insulin / GLP-1 Secretion Ca_increase->Insulin_GLP1 Calcium_Mobilization_Workflow cluster_workflow Calcium Mobilization Assay Workflow A Seed cells expressing FFA1 in 96-well plates B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Incubate to allow dye de-esterification B->C D Prepare serial dilutions of this compound and endogenous ligands C->D E Add ligands to cells using a fluorescence plate reader (e.g., FLIPR) D->E F Measure fluorescence intensity over time to detect calcium flux E->F G Analyze data to determine EC50 and Emax values F->G

References

In Vivo Validation of TUG-905's Effects on Body Mass: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo effects of TUG-905 on body mass, alongside other prominent compounds used in metabolic research: TUG-891 and the clinically approved drug, semaglutide (B3030467). The information is tailored for researchers, scientists, and drug development professionals, offering a summary of experimental data, detailed protocols, and visual representations of the underlying biological pathways.

Comparative Analysis of Preclinical Compounds for Body Mass Regulation

This compound, a potent G-protein coupled receptor 40 (GPR40) agonist, has demonstrated efficacy in reducing body mass in preclinical models.[1] This guide compares its effects with TUG-891, a GPR120 agonist, and semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, providing a broader context for its potential therapeutic applications in obesity and metabolic diseases.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies on the effects of this compound, TUG-891, and semaglutide on body mass and related metabolic parameters.

Table 1: Effects of this compound on Body Mass in Mice

CompoundDose and AdministrationAnimal ModelDurationKey FindingsReference
This compound2.0 μL, 1.0 mM (i.c.v.), twice a dayNot specified6 daysReduced body mass, trend toward reduced caloric intake, increased hypothalamic POMC mRNA expression.[1]

Table 2: Effects of TUG-891 on Body Mass in Mice

CompoundDose and AdministrationAnimal ModelDurationKey FindingsReference
TUG-89135 mg/kg, daily injectionC57Bl/6J mice on chow diet2.5 weeksReduced total body weight, significant reduction in fat mass (-73%), minor reduction in lean mass (-9.9%). Increased fat oxidation.[2]

Table 3: Effects of Semaglutide on Body Mass in Diet-Induced Obese (DIO) Mice

CompoundDose and AdministrationAnimal ModelDurationKey FindingsReference
Semaglutide1, 10, 100 nmol/kg (subcutaneous)Diet-Induced Obese (DIO) mice3 weeksDose-dependent reduction in body weight (up to 22% reduction at 100 nmol/kg). Suppressed food intake.[3]
Oral Semaglutide0.23 mg/kg, once daily (p.o.)Diet-Induced Obese (DIO) mice3 daysReduced food intake and body weight gain.[4][5]

Experimental Protocols

This compound In Vivo Study Protocol
  • Animal Model: The specific mouse strain was not detailed in the available summary.

  • Compound Administration: this compound was administered via intracerebroventricular (i.c.v.) injection at a concentration of 1.0 mM in a volume of 2.0 μL. The injections were performed twice daily for a duration of 6 days.[1]

  • Outcome Measures: Body mass and caloric intake were monitored. At the end of the study, hypothalamic tissue was analyzed for pro-opiomelanocortin (POMC) mRNA expression.[1]

TUG-891 In Vivo Study Protocol
  • Animal Model: Male C57Bl/6J mice maintained on a standard chow diet.[2]

  • Compound Administration: TUG-891 was administered daily via injection at a dose of 35 mg/kg for 2.5 weeks.[2]

  • Outcome Measures: Body weight, fat mass, and lean mass were measured at indicated time points. Food intake was also monitored. Respiratory exchange ratio (RER), glucose oxidation, and fat oxidation were measured using metabolic cages.[2]

Semaglutide In Vivo Study Protocol
  • Animal Model: Diet-induced obese (DIO) mice.[3][5]

  • Compound Administration:

    • Subcutaneous: Semaglutide was administered subchronically at doses of 1, 10, and 100 nmol/kg for 3 weeks.[3]

    • Oral: Oral semaglutide was administered once daily at a dose of 0.23 mg/kg for 3 days.[4][5]

  • Outcome Measures: Body weight and food intake were evaluated.[3][5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways for each compound and a general experimental workflow for in vivo body mass studies.

GPR40_Signaling_Pathway TUG905 This compound GPR40 GPR40 TUG905->GPR40 PLC PLC GPR40->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release GLP1_Secretion GLP-1 Secretion Ca_release->GLP1_Secretion Hypothalamus Hypothalamus GLP1_Secretion->Hypothalamus POMC_Expression ↑ POMC Expression Hypothalamus->POMC_Expression Appetite_Reduction ↓ Appetite POMC_Expression->Appetite_Reduction Body_Mass_Reduction ↓ Body Mass Appetite_Reduction->Body_Mass_Reduction

Caption: this compound/GPR40 Signaling Pathway.

GPR120_Signaling_Pathway TUG891 TUG-891 GPR120 GPR120 TUG891->GPR120 Gq Gαq GPR120->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release BAT_Activation BAT Activation Ca_release->BAT_Activation Fat_Oxidation ↑ Fat Oxidation BAT_Activation->Fat_Oxidation Body_Mass_Reduction ↓ Body Mass Fat_Oxidation->Body_Mass_Reduction

Caption: TUG-891/GPR120 Signaling Pathway.

GLP1R_Signaling_Pathway Semaglutide Semaglutide GLP1R GLP-1R Semaglutide->GLP1R AC Adenylate Cyclase GLP1R->AC Stomach Stomach GLP1R->Stomach cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Brain Brain (Hypothalamus) PKA->Brain Appetite_Suppression Appetite Suppression Brain->Appetite_Suppression Body_Weight_Reduction ↓ Body Weight Appetite_Suppression->Body_Weight_Reduction Gastric_Emptying Delayed Gastric Emptying Stomach->Gastric_Emptying Gastric_Emptying->Body_Weight_Reduction

Caption: Semaglutide/GLP-1R Signaling Pathway.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., DIO Mice) Acclimatization Acclimatization Animal_Model->Acclimatization Baseline Baseline Measurements (Body Weight, Food Intake) Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Treatment Compound Administration (e.g., this compound, Vehicle) Grouping->Treatment Monitoring Regular Monitoring (Body Weight, Food Intake) Treatment->Monitoring Endpoint Endpoint Analysis (Body Composition, Gene Expression) Monitoring->Endpoint Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis

Caption: General In Vivo Body Mass Study Workflow.

References

Comparative Analysis of TUG-905 and Alternative FFA1/GPR40 Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental results of TUG-905, a potent free fatty acid receptor 1 (FFA1/GPR40) agonist, with other key alternatives. This document summarizes quantitative performance data, details experimental protocols, and visualizes the underlying signaling pathways to facilitate informed decisions in metabolic disease research.

This compound is a selective agonist for the free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2] This receptor is a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin (B600854) secretion from pancreatic β-cells.[3][4] This guide compares this compound with other notable FFA1/GPR40 agonists: TUG-770, TUG-891, and TAK-875 (Fasiglifam).

Quantitative Comparison of Agonist Potency

The potency of this compound and its alternatives has been evaluated in various in vitro assays, primarily by measuring their half-maximal effective concentration (EC50) or the negative logarithm of this value (pEC50). These values are crucial for comparing the activity of these compounds at the FFA1/GPR40 receptor.

CompoundAssay TypeSpeciespEC50EC50 (nM)Reference(s)
This compound Calcium MobilizationMouse7.03-[5]
TUG-770 Not SpecifiedHuman-6[6][7]
TAK-875 (Fasiglifam) Inositol (B14025) Phosphate ProductionHuman-72[8]
TUG-891 Calcium MobilizationHuman5.35011.87[9][10]
TUG-891 Beta-arrestin RecruitmentHuman4.1964565.42[10]

Note: The potency of these compounds can vary depending on the specific assay conditions and the species from which the receptor is derived.

Key Experimental Methodologies

Reproducibility of experimental results is contingent on detailed and standardized protocols. Below are outlines of the key in vitro and in vivo assays used to characterize FFA1/GPR40 agonists.

In Vitro Assays

1. Calcium Mobilization Assay: This assay is a primary method for assessing the activation of Gq-coupled GPCRs like FFA1/GPR40.

  • Principle: Activation of FFA1/GPR40 by an agonist leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[11][12] This increase in cytosolic Ca2+ is detected using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[11]

  • General Protocol:

    • Cell Culture: HEK293 or CHO cells stably expressing the human or mouse FFA1/GPR40 receptor are cultured to approximately 80% confluency.[13]

    • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.

    • Compound Addition: A baseline fluorescence is measured before the addition of the test compound (e.g., this compound) at various concentrations.

    • Signal Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader).[11][13]

    • Data Analysis: The dose-response curves are generated to calculate the EC50 or pEC50 values.

2. ERK Phosphorylation Assay (Western Blot): This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a downstream signaling event of FFA1/GPR40 activation.

  • Principle: Upon FFA1/GPR40 activation, the signaling cascade can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK). The level of phosphorylated ERK (p-ERK) is a measure of receptor activation.

  • General Protocol:

    • Cell Treatment: Cells expressing FFA1/GPR40 are treated with the agonist for a specific time.

    • Cell Lysis: The cells are lysed to extract total protein.

    • SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.[14][15]

    • Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, a secondary antibody conjugated to an enzyme (like HRP) is used for detection. The same membrane is often stripped and re-probed with an antibody for total ERK to normalize the results.[15][16]

    • Detection: The signal is visualized using a chemiluminescent substrate and an imaging system.[15]

    • Quantification: The band intensities for p-ERK and total ERK are quantified to determine the relative level of ERK phosphorylation.

In Vivo Studies

Oral Glucose Tolerance Test (OGTT) in Mice: This is a common in vivo experiment to assess the effect of a compound on glucose metabolism.

  • Principle: An OGTT measures the body's ability to clear a glucose load from the bloodstream. FFA1/GPR40 agonists are expected to improve glucose tolerance by enhancing insulin secretion in response to the glucose challenge.

  • General Protocol:

    • Animal Model: Diet-induced obese (DIO) mice are often used as a model for type 2 diabetes.[7]

    • Acclimatization and Fasting: Mice are acclimatized and then fasted overnight.

    • Compound Administration: The test compound (e.g., TUG-770) or vehicle is administered orally.[17]

    • Glucose Challenge: After a set period, a concentrated glucose solution is administered orally.

    • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

    • Glucose Measurement: Blood glucose levels are measured using a glucometer.

    • Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using the Graphviz DOT language.

FFA1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum FFA1 FFA1/GPR40 Gq Gq FFA1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Store IP3->ER_Ca Binds to receptor, releases Ca²⁺ PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Activates Insulin Insulin Vesicle Exocytosis Ca->Insulin Stimulates ERK ERK (p-ERK) PKC->ERK Phosphorylates ER_Ca->Ca TUG905 This compound (Agonist) TUG905->FFA1 Binds to

Caption: FFA1/GPR40 Signaling Pathway.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture 1. Culture FFA1-expressing cells (e.g., HEK293, CHO) dye_loading 2. Load cells with calcium-sensitive dye cell_culture->dye_loading baseline 3. Measure baseline fluorescence dye_loading->baseline add_agonist 4. Add this compound or alternative agonist baseline->add_agonist measure_fluorescence 5. Record fluorescence change over time add_agonist->measure_fluorescence dose_response 6. Generate dose-response curves measure_fluorescence->dose_response calc_ec50 7. Calculate pEC50 / EC50 dose_response->calc_ec50

Caption: Calcium Mobilization Assay Workflow.

ERK_Phosphorylation_Workflow cluster_prep Preparation cluster_wb Western Blot cluster_analysis Data Analysis cell_culture 1. Culture FFA1-expressing cells treat_agonist 2. Treat cells with agonist cell_culture->treat_agonist cell_lysis 3. Lyse cells to extract protein treat_agonist->cell_lysis sds_page 4. Separate proteins by SDS-PAGE cell_lysis->sds_page transfer 5. Transfer proteins to PVDF membrane sds_page->transfer immunoblot 6. Incubate with anti-p-ERK and anti-total-ERK antibodies transfer->immunoblot detect 7. Detect signal with chemiluminescence immunoblot->detect quantify 8. Quantify band intensity detect->quantify normalize 9. Normalize p-ERK to total ERK quantify->normalize

Caption: ERK Phosphorylation Western Blot Workflow.

References

Unveiling TUG-905's Signaling Fidelity: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the on-target activity of a selective agonist is a critical step. This guide provides a comparative analysis of TUG-905, a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40. By leveraging data from knockout models and receptor-specific cell lines, we demonstrate the precise signaling mediated by this compound through FFA1.

This compound is a valuable tool for investigating the physiological roles of FFA1, a G protein-coupled receptor implicated in metabolic and neuronal processes. Its selectivity is crucial for delineating the specific contributions of FFA1 from other related receptors, such as FFA4 (GPR120). The use of knockout models provides the definitive evidence for its on-target mechanism of action.

Quantitative Comparison: this compound Activity in Wild-Type vs. Knockout/Receptor-Deficient Models

To quantitatively assess the FFA1-mediated signaling of this compound, its activity was compared between cells expressing the murine FFA1 (mFFA1) receptor and those that do not, or in wild-type versus FFA1 knockout models. The primary signaling pathway for FFA1 upon agonist binding is the Gq/11 pathway, which leads to an increase in intracellular calcium concentration ([Ca2+]i). The potency of this compound in inducing this response is a key measure of its efficacy.

Cell ModelThis compound TreatmentEndpoint MeasuredPotency (pEC50)Efficacy
Wild-Type (mFFA1 Expressing Cells) Increasing concentrationsIntracellular Calcium Mobilization7.03 ± 0.06[1]Full Agonist
FFA1 Knockout/Receptor-Deficient Cells Increasing concentrations up to 100 µMIntracellular Calcium MobilizationNo significant response[1]No activity

This data clearly demonstrates that the signaling effect of this compound is entirely dependent on the presence of the FFA1 receptor. In cells lacking FFA1, this compound fails to elicit a calcium response, confirming its high selectivity.

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols are essential. Below is a representative methodology for a calcium mobilization assay used to confirm this compound's FFA1-mediated signaling.

Calcium Mobilization Assay in FFA1-Expressing vs. Non-Expressing Cells

Objective: To measure the this compound-induced increase in intracellular calcium concentration in cells with and without the FFA1 receptor.

Materials:

  • Flp-In T-REx 293 cells stably expressing murine FFA1 (mFFA1).

  • Parental Flp-In T-REx 293 cells (FFA1 knockout equivalent).

  • This compound.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Culture: Culture both the mFFA1-expressing and parental Flp-In T-REx 293 cells in appropriate growth medium until they reach the desired confluency.

  • Cell Plating: Seed the cells into 96-well microplates at a suitable density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in the assay buffer.

    • Remove the growth medium from the cells and add the loading buffer to each well.

    • Incubate the plate in the dark at 37°C for 1 hour.

  • Cell Washing: After incubation, gently wash the cells twice with the assay buffer to remove any excess dye.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer at concentrations ranging from picomolar to micromolar.

  • Fluorescence Measurement:

    • Place the microplate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for each well.

    • Use the instrument's injector to add the different concentrations of this compound to the wells.

    • Continue to record the fluorescence intensity for a set period (e.g., 90 seconds) to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the increase in intracellular calcium.

    • Normalize the response to the baseline fluorescence.

    • Plot the peak response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the pEC50 (the negative logarithm of the molar concentration that produces 50% of the maximum response).

Visualizing the Signaling and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the this compound signaling pathway and the experimental workflow for its validation.

TUG905_Signaling_Pathway TUG905 This compound FFA1 FFA1 (GPR40) Receptor TUG905->FFA1 Binds to Gq11 Gq/11 FFA1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Induces Downstream Downstream Cellular Responses Ca_release->Downstream

Caption: this compound mediated FFA1 signaling pathway.

Experimental_Workflow cluster_WT Wild-Type Model cluster_KO Knockout Model WT_cells Cells Expressing FFA1 (e.g., Wild-Type or Engineered Cells) TUG905_WT Treat with this compound WT_cells->TUG905_WT Measure_WT Measure Signaling Response (e.g., Calcium Mobilization) TUG905_WT->Measure_WT Result_WT Signaling Response Observed Measure_WT->Result_WT Compare Compare Results Result_WT->Compare KO_cells Cells Lacking FFA1 (e.g., Knockout or Parental Cells) TUG905_KO Treat with this compound KO_cells->TUG905_KO Measure_KO Measure Signaling Response (e.g., Calcium Mobilization) TUG905_KO->Measure_KO Result_KO No Signaling Response Measure_KO->Result_KO Result_KO->Compare Conclusion Conclusion: This compound signaling is FFA1-dependent Compare->Conclusion

References

Evaluating the Therapeutic Potential of TUG-905 in Type 2 Diabetes Mellitus: A Comparative Analysis with Existing Antidiabetic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the therapeutic potential of TUG-905, a novel G protein-coupled receptor 40 (GPR40) agonist, in the context of existing treatments for type 2 diabetes mellitus (T2DM). Through a detailed comparison with a clinically tested GPR40 agonist (TAK-875) and standard-of-care drugs from different classes—a sulfonylurea (glimepiride), a dipeptidyl peptidase-4 (DPP-4) inhibitor (sitagliptin), and a glucagon-like peptide-1 (GLP-1) receptor agonist (liraglutide)—this document aims to objectively assess the preclinical evidence and potential positioning of this compound in the therapeutic landscape.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective agonist of GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in mediating the stimulatory effects of free fatty acids on glucose-dependent insulin (B600854) secretion. By activating GPR40, this compound is designed to enhance the body's natural ability to release insulin in response to elevated blood glucose levels, a key mechanism for managing T2DM. This glucose-dependent action is a desirable characteristic for a modern antidiabetic agent, as it may reduce the risk of hypoglycemia compared to agents that stimulate insulin secretion irrespective of blood glucose levels.

Preclinical studies have also suggested a role for GPR40 agonists in other metabolic processes, including the regulation of body weight and neurogenesis, indicating a broader potential therapeutic profile for compounds like this compound.

Comparative Analysis of Preclinical Data

To evaluate the therapeutic potential of this compound, its preclinical profile is compared with that of TAK-875 and established antidiabetic drugs. The following tables summarize key in vitro and in vivo data from various preclinical studies.

In Vitro Efficacy and Potency
CompoundTargetAssayKey ParameterResultCitation(s)
This compound GPR40/FFA1Calcium MobilizationpEC507.03[1]
TAK-875 GPR40/FFA1Inositol Monophosphate AccumulationEC5072 nM[2]
Glimepiride SUR1 subunit of KATP channelInsulin Secretion from β-cellsInsulin ReleaseStimulates insulin secretion[3]
Sitagliptin DPP-4DPP-4 Inhibition AssayIC50Competitive, tight binding inhibitor[4]
Liraglutide (B1674861) GLP-1 ReceptorcAMP AccumulationEC50Potent agonist activity[5][6]
In Vivo Antidiabetic Efficacy in Animal Models
CompoundAnimal ModelKey FindingsCitation(s)
This compound -Data on direct anti-diabetic effects in relevant animal models (e.g., glucose-lowering, insulin secretion in response to glucose challenge) are limited in the public domain. Studies have focused on its role in hypothalamic cell proliferation and body mass reduction.[1]
TAK-875 N-STZ-1.5 rats (T2DM model)Improved glucose tolerance and augmented insulin secretion in an oral glucose tolerance test (1-10 mg/kg).[2]
Zucker Diabetic Fatty (ZDF) ratsSignificantly augmented plasma insulin levels and reduced fasting hyperglycemia (10 mg/kg).[2]
Glimepiride db/db miceImpaired glucose tolerance after two weeks of treatment (1 mg/kg/day).[4][7]
Alloxan-induced diabetic miceDose-dependent decrease in blood glucose levels.[8]
Sitagliptin ZDF ratsAmeliorated hyperglycemia, prevented the decrease in serum insulin, and reduced pancreatic β-cell damage (10 mg/kg/day for 6 weeks).[6][9]
STZ-induced diabetic ratsSignificantly reduced blood glucose levels (100 mg/kg/day for 90 days).[3][10]
Liraglutide db/db miceDemonstrated good glycemic control through glucose-dependent stimulation of insulin and suppression of glucagon (B607659) secretion.[11][12]

Signaling Pathways and Experimental Workflows

GPR40 Agonist Signaling Pathway

GPR40_Signaling TUG905 This compound GPR40 GPR40/FFA1 TUG905->GPR40 Binds to Gq Gq protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca_influx Ca²⁺ Influx DAG->Ca_influx Activates TRP channels for Ca_release Ca²⁺ Release ER->Ca_release Insulin_secretion Insulin Secretion Ca_release->Insulin_secretion Triggers Ca_influx->Insulin_secretion Contributes to

GPR40 agonist signaling pathway for insulin secretion.
Representative Experimental Workflow: Oral Glucose Tolerance Test (OGTT) in Mice

OGTT_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Animal_model Select Animal Model (e.g., DIO mice) Acclimatization Acclimatize Animals Animal_model->Acclimatization Fasting Fast Animals Overnight (e.g., 6-16 hours) Acclimatization->Fasting Baseline_glucose Measure Baseline Blood Glucose (Time 0) Fasting->Baseline_glucose Drug_admin Administer Compound Orally (e.g., this compound, Vehicle) Baseline_glucose->Drug_admin Glucose_admin Administer Glucose Orally (e.g., 2 g/kg) Drug_admin->Glucose_admin 30-60 min post-drug Blood_sampling Collect Blood Samples at Specific Time Points (e.g., 15, 30, 60, 90, 120 min) Glucose_admin->Blood_sampling Glucose_measurement Measure Blood Glucose Concentrations Blood_sampling->Glucose_measurement Plot_data Plot Glucose Concentration vs. Time Glucose_measurement->Plot_data Calculate_AUC Calculate Area Under the Curve (AUC) Plot_data->Calculate_AUC Stats Statistical Analysis Calculate_AUC->Stats

Workflow for an Oral Glucose Tolerance Test (OGTT).

Detailed Experimental Protocols

In Vitro DPP-4 Inhibition Assay (for Sitagliptin)

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.

  • Enzyme Source: Human plasma or recombinant human DPP-4.

  • Substrate: A fluorogenic substrate such as H-Gly-Pro-AMC.

  • Procedure:

    • The DPP-4 enzyme is incubated in a buffer solution (e.g., 50 mM HEPES, 80 mM MgCl₂, 140 mM NaCl, 1% BSA, pH 7.8) at 25°C.[4]

    • The test compound (e.g., sitagliptin) or vehicle is added to the enzyme solution.

    • The reaction is initiated by adding the substrate (e.g., 40 µM H-Gly-Pro-AMC).[4]

    • After a defined incubation period (e.g., 20 minutes), the reaction is stopped by adding an acid (e.g., 25% acetic acid).[4]

    • The fluorescence of the released AMC is measured using a fluorescence plate reader (excitation ~380 nm, emission ~460 nm).[4]

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to the control (enzyme and substrate without inhibitor). The IC50 value is determined from a dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This test assesses the effect of a compound on glucose disposal after an oral glucose challenge.

  • Animal Model: Diet-induced obese (DIO) mice, db/db mice, or other relevant diabetic models.

  • Procedure:

    • Animals are fasted overnight (typically 6-16 hours) with free access to water.[13]

    • A baseline blood sample is collected from the tail vein to measure fasting blood glucose (Time 0).

    • The test compound (e.g., this compound) or vehicle is administered orally.

    • After a specific time (e.g., 30-60 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.[4][14]

    • Blood samples are collected at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.[15]

    • Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: Blood glucose levels are plotted against time. The area under the curve (AUC) for glucose is calculated to quantify the overall glycemic excursion. Statistical analysis is performed to compare the treatment group with the vehicle control group.

Conclusion

This compound, as a potent and selective GPR40 agonist, holds theoretical promise as a therapeutic agent for type 2 diabetes. Its mechanism of action, which promotes glucose-dependent insulin secretion, aligns with modern strategies for diabetes management that aim to minimize the risk of hypoglycemia.

However, a direct and comprehensive comparison with existing antidiabetic drugs is currently hampered by the limited availability of specific preclinical data for this compound in relevant diabetes models. While the data for the clinically evaluated GPR40 agonist, TAK-875, demonstrates the potential of this class of compounds to improve glycemic control, the withdrawal of TAK-875 from clinical trials due to liver toxicity raises safety considerations that would need to be thoroughly addressed for any new GPR40 agonist, including this compound.

In contrast, established drugs like glimepiride, sitagliptin, and liraglutide have extensive preclinical and clinical data supporting their efficacy and safety profiles. Glimepiride is a potent insulin secretagogue, but with a higher risk of hypoglycemia. Sitagliptin offers a modest glucose-lowering effect with a low risk of hypoglycemia by enhancing the action of endogenous incretins. Liraglutide provides robust glycemic control, promotes weight loss, and has demonstrated cardiovascular benefits, setting a high benchmark for new therapies.

For this compound to be considered a viable therapeutic candidate, further preclinical studies are essential to demonstrate its efficacy in lowering blood glucose, enhancing glucose-stimulated insulin secretion in vivo, and improving long-term glycemic markers like HbA1c in animal models of type 2 diabetes. Furthermore, a thorough investigation of its safety profile, particularly concerning potential liver toxicity, will be critical for its future development. Without such data, the therapeutic potential of this compound remains largely speculative.

References

Safety Operating Guide

Essential Guide to TUG-905: Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with TUG-905, a potent GPR40 agonist, adherence to proper safety and disposal protocols is paramount. This guide provides essential information to ensure the safe handling and disposal of this research chemical, supporting a secure laboratory environment.

This compound Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below, compiled from available chemical information.

PropertyValue
CAS Number 1390641-90-3[1]
Molecular Formula C27H30FNO5S[1]
Molecular Weight 499.59 g/mol [2]
Purity >98%[1]
Solubility Soluble in DMSO, not in water[1]
Storage Short term (days to weeks): 0 - 4°C, Long term (months to years): -20°C[1]

Proper Disposal Procedures for this compound

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found in the public domain. The following disposal procedures are based on general best practices for laboratory chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines in accordance with local, state, and federal regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.

  • Solid Waste:

    • Place any unused or expired this compound powder, along with any contaminated items (e.g., weigh boats, contaminated paper towels), into a clearly labeled, sealed container for solid chemical waste.

    • The container should be compatible with the chemical and properly labeled with "Hazardous Waste," the chemical name ("this compound"), and any known hazard classifications.

  • Liquid Waste (DMSO solution):

    • This compound is soluble in DMSO.[1] Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container for flammable liquids/organic solvents.

    • Do not mix with aqueous or other incompatible waste streams.

    • The waste container should be labeled with "Hazardous Waste," the names of all constituents (e.g., "this compound in DMSO"), and their approximate concentrations.

Step 3: Storage of Waste

  • Store the sealed waste containers in a designated, well-ventilated, and secure waste accumulation area.

  • Keep the waste containers closed except when adding waste.

Step 4: Arrange for Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide them with all the necessary information about the waste, as indicated on the label.

Experimental Protocols

The referenced materials describe the use of this compound in various experimental contexts, such as in studies of hypothalamic cell proliferation and energy homeostasis.[2][3] However, detailed, step-by-step experimental protocols for these studies are not provided in the available search results. For specific methodologies, it is recommended to consult the primary research articles citing the use of this compound.[4][5]

Visualizing the GPR40 Signaling Pathway

This compound is an agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[2][6] Upon activation, GPR40 is involved in various cellular responses. The diagram below illustrates a simplified signaling pathway initiated by a GPR40 agonist like this compound.

GPR40_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response TUG905 This compound GPR40 GPR40/FFA1 TUG905->GPR40 activates Gq11 Gq/11 GPR40->Gq11 couples to PLC PLC Gq11->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response e.g., GLP-1 Secretion, Insulin Secretion Ca2->Response ERK ERK Phosphorylation PKC->ERK PKC->Response ERK->Response

Caption: Simplified GPR40 signaling pathway activated by this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.